Diflufenzopyr
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1957168-02-3 |
|---|---|
Molecular Formula |
C15H12F2N4O3 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H12F2N4O3/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11/h2-7H,1H3,(H,22,23)(H2,19,21,24)/b20-8+ |
InChI Key |
IRJQWZWMQCVOLA-DNTJNYDQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)NC1=CC(=CC(=C1)F)F)/C2=C(C=CC=N2)C(=O)O |
Canonical SMILES |
CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)O |
Color/Form |
Off-white powder, solid Off-white solid |
density |
0.24 g/mL at 25 °C Tan, rod-like, granular solid; Density: 0.63 g/mL at 25 °C; pH = 8.51 /Diflufenzopyr End-use Product/ |
melting_point |
135.5 °C; decomp at 155 °C |
physical_description |
Off-white solid; [Merck Index] Tan solid; [MSDSonline] |
solubility |
In water, 63 mg/L (pH 5), 5850 mg/L (pH 7), and 10546 mg/L (pH 9) |
vapor_pressure |
VP: 1.0X10-7 kPa at 20 °C and 25 °C less than 1.3X10-5 Pa /7.50X10-8 mm Hg/ at 20 °C |
Origin of Product |
United States |
Foundational & Exploratory
Diflufenzopyr's Enigmatic Grip on Auxin Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diflufenzopyr, a semicarbazone herbicide, exerts its potent phytotoxic effects by disrupting the intricate process of polar auxin transport in susceptible plant species. This mode of action leads to a dramatic accumulation of both endogenous and synthetic auxins in the meristematic tissues, ultimately causing a fatal hormonal imbalance. While its physiological and synergistic effects with auxinic herbicides like dicamba are well-documented, the precise molecular interactions underpinning its inhibitory action on specific auxin transport proteins remain an area of active investigation. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, details relevant experimental protocols for studying auxin transport, and presents key quantitative data from published studies.
Core Mechanism of Action: Inhibition of Polar Auxin Transport
This compound is classified as an auxin transport inhibitor[1][2][3]. Its primary function is to block the directional flow of auxin, a critical plant hormone that regulates numerous growth and developmental processes[1]. This inhibition of polar auxin transport disrupts the carefully maintained auxin gradients necessary for processes such as cell elongation, division, and differentiation[1].
The consequence of this transport inhibition is a rapid and excessive accumulation of auxins, including the naturally occurring indole-3-acetic acid (IAA) and synthetic auxin herbicides, in the plant's primary growing points—the shoot and root meristems. This localized overdose of auxins leads to a cascade of detrimental physiological effects, including epinasty (downward bending of leaves), stunted growth, and eventual plant death.
Synergistic Action with Auxinic Herbicides
A key characteristic of this compound is its synergistic relationship with synthetic auxin herbicides such as dicamba. When applied in combination, this compound enhances the herbicidal activity of dicamba by effectively trapping it within the plant's meristematic tissues. By preventing the efflux of dicamba from these sensitive regions, this compound concentrates the herbicide at its site of action, leading to more potent and rapid herbicidal effects than when dicamba is used alone. This synergistic activity allows for lower application rates of the auxinic herbicide while achieving a high level of weed control.
Molecular Targets: An Unresolved Question
While the physiological outcome of this compound action is clear, the specific molecular targets within the auxin transport machinery have not been definitively elucidated in the reviewed literature. The polar transport of auxin is primarily mediated by three families of plasma membrane-localized proteins:
-
PIN-FORMED (PIN) proteins: These are the primary auxin efflux carriers and are key determinants of the directionality of auxin flow.
-
ATP-BINDING CASSETTE B (ABCB) transporters: This family of transporters also contributes to auxin efflux, often working in concert with PIN proteins.
-
AUXIN1/LIKE-AUX1 (AUX/LAX) proteins: These function as auxin influx carriers.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data from studies on this compound and its effects on plants.
Table 1: Herbicidal Efficacy of this compound in Combination with Dicamba
| Weed Species | Herbicide Treatment | LD50 (g/ha) | Reference |
| Purple Cudweed | Dicamba alone | 23 | |
| Dicamba + 20% this compound | 20 | ||
| Common Lespedeza | Dicamba alone | 36 | |
| Dicamba + 20% this compound | 27 |
Table 2: Phytotoxicity of this compound on Seedling Emergence
| Plant Type | Most Sensitive Species | Parameter | EC25 (pounds acid equivalent/acre) | Reference |
| Dicot | Turnip | Seedling Emergence | 0.0008 | |
| Monocot | Ryegrass | Shoot Length | 0.0055 |
Experimental Protocols
Detailed experimental protocols specifically for investigating the molecular interaction of this compound with auxin transporters are not available in the reviewed literature. However, the following are established methods for studying auxin transport and its inhibition, which can be adapted for research on this compound.
Radiolabeled Auxin Transport Assay
This is a classic method to quantify polar auxin transport in plant tissues.
Objective: To measure the amount of radiolabeled auxin transported through a segment of plant tissue (e.g., coleoptile, hypocotyl, or root) and to assess the effect of inhibitors.
Materials:
-
Plant material (e.g., etiolated maize coleoptiles or Arabidopsis hypocotyls)
-
Radiolabeled auxin (e.g., [³H]IAA)
-
Donor and receiver agar blocks (e.g., 1.5% agar)
-
This compound and other inhibitors
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Protocol:
-
Plant Material Preparation: Excise segments of a uniform length from the desired plant tissue.
-
Donor Block Preparation: Prepare donor agar blocks containing a known concentration of radiolabeled auxin. For inhibitor studies, this compound can be incorporated into the donor block or the plant tissue can be pre-incubated with the inhibitor.
-
Receiver Block Preparation: Prepare plain agar blocks to collect the transported auxin.
-
Assay Setup: Place the apical end of the tissue segment on the donor block and the basal end on the receiver block.
-
Incubation: Incubate the setup in a dark, humid chamber for a specific period (e.g., 4-18 hours).
-
Quantification: After incubation, remove the receiver block and place it in a scintillation vial with a scintillation cocktail.
-
Measurement: Measure the radioactivity in the receiver block using a scintillation counter. The amount of radioactivity is proportional to the amount of auxin transported.
-
Inhibitor Analysis: Compare the amount of transported auxin in the presence and absence of this compound to determine the percentage of inhibition.
Heterologous Expression and Transport Assay
This method allows for the study of specific transporter proteins in a controlled environment.
Objective: To express a specific plant auxin transporter (e.g., a PIN or ABCB protein) in a heterologous system (e.g., Xenopus oocytes or yeast) and measure its transport activity in the presence and absence of this compound.
Materials:
-
cDNA of the auxin transporter gene
-
Expression vector for the chosen heterologous system
-
Xenopus oocytes or yeast cells
-
Radiolabeled auxin or a fluorescent auxin analog
-
This compound
-
Appropriate buffers and culture media
Protocol:
-
Cloning: Clone the cDNA of the target auxin transporter into the expression vector.
-
Expression: Inject the cRNA (for Xenopus oocytes) or transform the yeast cells with the expression vector.
-
Transport Assay: Incubate the oocytes or yeast cells expressing the transporter with radiolabeled or fluorescent auxin.
-
Inhibitor Treatment: Perform the transport assay in the presence of various concentrations of this compound to determine its effect on auxin uptake or efflux.
-
Quantification: Measure the accumulation or efflux of the labeled auxin from the cells using a scintillation counter or fluorescence microscopy.
-
Data Analysis: Calculate the transport activity and determine the IC50 value for this compound's inhibition of the specific transporter.
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its investigation.
Caption: Proposed mechanism of this compound action on auxin transport.
Caption: A logical workflow for investigating this compound's molecular target.
Conclusion and Future Directions
This compound is a potent inhibitor of polar auxin transport, and its synergistic action with auxinic herbicides makes it an effective weed management tool. While its physiological effects are well-characterized, a significant knowledge gap remains concerning its precise molecular target(s). Future research should focus on utilizing in vitro and heterologous expression systems to conduct detailed biochemical and biophysical studies. Elucidating the specific auxin transport proteins that this compound interacts with, and the nature of this interaction, will not only provide a more complete understanding of its mechanism of action but could also pave the way for the design of novel, more selective herbicides.
References
Diflufenzopyr: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflufenzopyr is a selective herbicide belonging to the semicarbazone class of chemicals. It functions as an auxin transport inhibitor, disrupting normal plant growth processes and leading to the accumulation of auxins in meristematic tissues. This guide provides an in-depth look at the chemical structure of this compound and a detailed overview of its synthesis pathway, including experimental protocols for key intermediates.
Chemical Structure
This compound is chemically known as 2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid.[1] Its molecular formula is C15H12F2N4O3.[1] The structure features a pyridine carboxylic acid moiety linked to a semicarbazone group, which in turn is substituted with a 3,5-difluorophenyl group. The presence of the carbon-nitrogen double bond in the hydrazone portion of the molecule gives rise to E/Z isomerism. The biologically active form of this compound is the E-isomer.
This compound is also available as a sodium salt, this compound-sodium, with the molecular formula C15H11F2N4NaO3.
Synthesis Pathway
The primary synthesis route for this compound involves the reaction of a key intermediate, 2-acetylnicotinic acid, with a substituted semicarbazone. A commonly cited method for the production of this compound is the reaction of 2-acetylnicotinic acid with 3,5-difluorobenzene-N-2-methylsemicarbazone in the presence of a pyridyl tosylate catalyst.[1]
The synthesis can be conceptually broken down into the formation of the key intermediates and their final condensation. A crucial starting material is 2-acetylnicotinic acid.
Synthesis of 2-Acetylnicotinic Acid
A common method for the synthesis of 2-acetylnicotinic acid is from nicotinic acid N-oxide.[2][3] This process involves the reaction of nicotinic acid N-oxide with acetic anhydride, followed by deoxygenation.
Quantitative Data for the Synthesis of 2-Acetylnicotinic Acid
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Ratio |
| 2-Acetylnicotinic acid N-oxide | 181.15 | 88.4 | 1.0 |
| Sodium hydroxide (for pH adjustment) | 40.00 | 88.4 | 1.0 |
| 10% Palladium on carbon | N/A | N/A | N/A |
| Hydrogen | 2.02 | Excess | N/A |
Experimental Protocol for the Synthesis of 2-Acetylnicotinic Acid
-
To a solution of sodium hydroxide (3.5 g, 88.4 mmol) in 300 ml of water, add 16 grams (88.4 mmol) of 2-acetylnicotinic acid N-oxide.
-
Adjust the pH of the solution to 9 by the addition of 6N NaOH.
-
Add 1.6 g of 10% palladium on carbon to the mixture.
-
Hydrogenate the mixture until a 20% excess of hydrogen is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Adjust the pH of the filtrate to 2.5 with 6N HCl.
-
Remove the solvent by rotary evaporation.
-
Take up the resulting residue in methanol.
-
Filter the methanolic solution and evaporate the filtrate to yield 2-acetylnicotinic acid as a pale beige solid.
Final Synthesis of this compound
The final step in the synthesis involves the condensation of 2-acetylnicotinic acid with 3,5-difluorophenylsemicarbazide. While the general reaction is known, specific quantitative data and detailed experimental protocols for this final step are not extensively available in publicly accessible literature. The reaction is catalyzed by pyridyl tosylate.
Reactants and Reagents for the Final Synthesis of this compound
| Component | Role |
| 2-Acetylnicotinic acid | Reactant |
| 3,5-Difluorophenylsemicarbazide | Reactant |
| Pyridyl tosylate | Catalyst |
| Appropriate Solvent | Reaction Medium |
General Experimental Protocol for the Synthesis of this compound
-
2-acetylnicotinic acid is reacted with 3,5-difluorophenylsemicarbazide in a suitable solvent.
-
Pyridyl tosylate is added as a catalyst.
-
The reaction mixture is stirred, likely with heating, to facilitate the condensation reaction, forming the semicarbazone linkage.
-
The final product, this compound, is isolated and purified using standard techniques such as crystallization or chromatography.
Synthesis Pathway Diagram
References
An In-depth Technical Guide to the Physicochemical Properties of Diflufenzopyr Sodium Salt
This technical guide provides a comprehensive overview of the core physicochemical properties of Diflufenzopyr sodium salt, a significant compound in the field of agricultural science. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research. This document details the compound's chemical identity, solubility, and partitioning behavior, supported by standardized experimental protocols.
Chemical Identity and Core Properties
This compound sodium salt is the active form of the herbicide this compound. It is classified as a semicarbazone herbicide that functions as an auxin transport inhibitor. By blocking the transport of natural and synthetic auxins in susceptible plants, it disrupts normal growth processes, leading to herbicidal effects.[1][2][3]
The fundamental physicochemical properties of this compound and its sodium salt are summarized in the table below. These values are crucial for understanding the compound's behavior in biological and environmental systems.
| Property | Value | Reference |
| Chemical Name | sodium 2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate | [4] |
| CAS Number | 109293-98-3 | [5] |
| Molecular Formula | C₁₅H₁₁F₂N₄NaO₃ | |
| Molecular Weight | 356.26 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 135.5 °C (decomposes at 155 °C) (for this compound acid) | |
| Water Solubility | Excellent | |
| 63 mg/L (pH 5) (for this compound acid) | ||
| 5850 mg/L (pH 7) (for this compound acid) | ||
| 10546 mg/L (pH 9) (for this compound acid) | ||
| pKa | 3.18 (for this compound acid) | |
| Octanol-Water Partition Coefficient (log Kow) | 1.09 (pH dependent) (for this compound acid) |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound sodium salt, based on internationally recognized OECD guidelines.
Melting Point Determination (OECD Guideline 102)
The melting point is determined using the capillary method. A small amount of the finely powdered this compound sodium salt is packed into a capillary tube, which is then placed in a calibrated heating apparatus. The temperature is raised at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point. The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.
Workflow for Melting Point Determination
References
Diflufenzopyr's Mode of Action on Broadleaf Weeds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflufenzopyr, a semicarbazone herbicide, exhibits a unique mode of action as a systemic auxin transport inhibitor, making it a potent tool for the control of broadleaf weeds. This technical guide provides an in-depth analysis of the molecular and physiological mechanisms by which this compound exerts its herbicidal effects. It details the disruption of auxin homeostasis, the synergistic interaction with synthetic auxin herbicides like dicamba, and the subsequent physiological cascade leading to weed mortality. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its mode of action, and provides visual representations of the critical pathways and experimental workflows.
Introduction
This compound is a post-emergence herbicide valued for its selective control of a wide range of annual and perennial broadleaf weeds.[1][2] Its primary mechanism of action is the inhibition of polar auxin transport, a critical process for plant growth and development.[1] This disruption leads to an abnormal accumulation of both endogenous auxin (indole-3-acetic acid, IAA) and exogenously applied synthetic auxins in the meristematic regions of susceptible plants.[1] This targeted accumulation dramatically enhances the efficacy of auxin-mimicking herbicides, a phenomenon known as synergism.[3]
Core Mechanism: Inhibition of Auxin Transport
This compound's herbicidal activity stems from its ability to block the cellular efflux of auxin, a process mediated by PIN-FORMED (PIN) and other carrier proteins. This inhibition disrupts the directional flow of auxin required for numerous developmental processes, including cell division, elongation, and differentiation.
The immediate consequence of this blockage is the buildup of auxins in sensitive tissues, particularly the shoot and root meristems. This localized overdose of growth-regulating hormones triggers a rapid and uncontrolled growth response, leading to characteristic symptoms of auxin herbicide injury, such as epinasty (twisting and curling of stems and leaves), stunting, and eventual tissue necrosis and plant death.
Synergistic Action with Dicamba
This compound is frequently formulated with synthetic auxin herbicides, most notably dicamba. This combination exhibits a powerful synergistic effect, where the combined herbicidal activity is greater than the sum of the individual components. This compound enhances the activity of dicamba by "trapping" it within the plant's meristematic sinks. By inhibiting its transport away from these growing points, this compound ensures a lethal concentration of the synthetic auxin is maintained at its site of action.
This synergistic relationship allows for effective weed control at lower application rates of dicamba, which can be beneficial from an environmental and crop safety perspective. The selectivity observed in crops like corn is attributed to a more rapid metabolic degradation of this compound in the tolerant crop species compared to the susceptible weed species.
Quantitative Data Summary
The following table summarizes key quantitative findings from a study by Grossmann et al. (2002) investigating the synergistic effects of this compound and dicamba on the broadleaf weeds Amaranthus retroflexus (redroot pigweed) and Galium aparine (cleavers).
| Parameter Measured | Weed Species | Treatment | Result | Fold Increase over Control |
| ACC Synthase Activity | Amaranthus retroflexus | Dicamba | 1.8 nkat/kg protein | 9 |
| This compound + Dicamba | 10.2 nkat/kg protein | 51 | ||
| Galium aparine | Dicamba | 1.1 nkat/kg protein | 5.5 | |
| This compound + Dicamba | 3.5 nkat/kg protein | 17.5 | ||
| Ethylene Formation | Amaranthus retroflexus | Dicamba | 150 nL/g FW/20h | 15 |
| This compound + Dicamba | 750 nL/g FW/20h | 75 | ||
| Galium aparine | Dicamba | 80 nL/g FW/20h | 8 | |
| This compound + Dicamba | 220 nL/g FW/20h | 22 | ||
| Abscisic Acid (ABA) Levels | Amaranthus retroflexus | Dicamba | 180 µg/kg FW | 3.6 |
| This compound + Dicamba | 950 µg/kg FW | 19 | ||
| Galium aparine | Dicamba | 150 µg/kg FW | 3 | |
| This compound + Dicamba | 420 µg/kg FW | 8.4 |
Data extracted and compiled from Grossmann et al. (2002), Pest Management Science.
Experimental Protocols
Auxin Transport Assay
This protocol is designed to measure the effect of this compound on the polar transport of auxin.
-
Plant Material: Utilize etiolated hypocotyl segments of a model broadleaf weed species (e.g., Arabidopsis thaliana or a susceptible crop like pea).
-
Radiolabeled Auxin Preparation: Prepare an agar donor block containing a known concentration of radiolabeled IAA (e.g., ³H-IAA).
-
Treatment Application: Place the apical end of the hypocotyl segment in contact with the donor block. The basal end is placed on a receiver block of plain agar. For the treatment group, the hypocotyl segments are pre-incubated in a solution containing this compound.
-
Incubation: Allow auxin transport to occur for a defined period (e.g., 6-18 hours) in a dark, humid environment.
-
Quantification: Measure the radioactivity in the receiver block using a scintillation counter. A reduction in radioactivity in the receiver blocks of the this compound-treated segments compared to the control indicates inhibition of auxin transport.
Ethylene Production Measurement
This protocol measures the ethylene burst induced by this compound and dicamba treatment.
-
Plant Material: Use leaf discs or whole seedlings of the target broadleaf weed.
-
Herbicide Treatment: Apply this compound, dicamba, or a combination of both at specified concentrations via a spray application or by floating leaf discs on a treatment solution.
-
Incubation: Place the treated plant material in sealed vials or gas-tight containers.
-
Gas Sampling: After a set incubation period (e.g., 20 hours), collect a sample of the headspace gas using a gas-tight syringe.
-
Quantification: Analyze the ethylene concentration in the gas sample using a gas chromatograph equipped with a flame ionization detector (FID).
Abscisic Acid (ABA) Quantification
This protocol outlines the measurement of ABA accumulation following herbicide treatment.
-
Plant Material and Treatment: Treat whole plants of the target weed species with this compound and/or dicamba.
-
Tissue Harvesting and Extraction: After a specified time (e.g., 20 hours), harvest shoot tissue, freeze it in liquid nitrogen, and lyophilize. Extract ABA from the dried tissue using a suitable solvent mixture (e.g., acetone:water:acetic acid).
-
Purification: Purify the extract to remove interfering compounds using solid-phase extraction (SPE) cartridges.
-
Derivatization: For analysis by gas chromatography, derivatize the purified ABA extract (e.g., methylation with diazomethane).
-
Quantification: Analyze the ABA levels using high-performance liquid chromatography (HPLC) with a UV detector or gas chromatography-mass spectrometry (GC-MS) for higher sensitivity and specificity.
Visualizations
Signaling Pathway of this compound's Action
Caption: Signaling pathway of this compound's mode of action.
Experimental Workflow for Auxin Transport Assay
Caption: Experimental workflow for the auxin transport assay.
Logical Relationship of Synergism
Caption: Logical relationship of this compound-dicamba synergism.
Conclusion
This compound's mode of action as an auxin transport inhibitor provides a highly effective and specific mechanism for the control of broadleaf weeds. Its ability to synergize with synthetic auxin herbicides like dicamba makes it a valuable component in modern weed management strategies. Understanding the intricate molecular and physiological consequences of its action, from the initial blockage of auxin efflux to the downstream effects on ethylene and ABA signaling, is crucial for optimizing its use and for the development of new herbicidal technologies. The experimental frameworks provided herein offer a basis for further research into the nuanced aspects of its activity and for the screening of novel compounds with similar modes of action.
References
Environmental Fate and Soil Half-Life of Diflufenzopyr: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflufenzopyr is a semicarbazone herbicide used for the post-emergence control of broadleaf weeds in various agricultural settings. Its environmental fate, particularly its persistence and degradation in soil, is a critical aspect of its overall environmental risk assessment. This technical guide provides an in-depth overview of the environmental fate and soil half-life of this compound, compiling available quantitative data, detailing experimental protocols, and visualizing key processes.
Environmental Fate of this compound
The environmental fate of a pesticide is governed by a combination of physical, chemical, and biological processes. For this compound, the key dissipation pathways are microbial degradation and photolysis.[1] It exhibits low potential for leaching into groundwater but has a high potential for surface runoff.[1]
Degradation in Soil
The degradation of this compound in soil is primarily a biological process, driven by soil microorganisms.[1] The rate of degradation is influenced by soil type, organic matter content, pH, temperature, and moisture.
Photolysis
This compound is susceptible to degradation by sunlight (photolysis) on both soil and in water.[2][3]
Hydrolysis
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another pathway for this compound degradation. The rate of hydrolysis is dependent on the pH of the aqueous environment.
Mobility
This compound is considered to be mobile to very mobile in soil, with reported Koc values ranging from 18 to 156 mL/g. However, its potential to leach into groundwater is considered low. This may be due to its relatively rapid degradation in the upper soil layers.
Quantitative Data on this compound's Environmental Half-Life
The half-life (DT50) of a pesticide is the time it takes for 50% of the initial amount to dissipate. The following tables summarize the available quantitative data for the half-life of this compound in various environmental compartments.
| Environmental Compartment | Matrix | Half-Life (Days) | Conditions | Reference |
| Soil | Aerobic | 8 - 10 | Laboratory | |
| Soil | Aerobic | 14 | Laboratory (Typical) | |
| Soil | Field | 4 | Field (Canadian study) | |
| Soil | Field | 87 | Typical | |
| Aquatic | Aerobic | 25 - 26 | Laboratory | |
| Aquatic | Anaerobic | 20 | Laboratory |
| Degradation Process | Matrix | pH | Half-Life (Days) | Reference |
| Hydrolysis | Water | 5 | 13 | |
| Hydrolysis | Water | 7 | 24 | |
| Hydrolysis | Water | 9 | 26 | |
| Photolysis | Water | 5 | 7 | |
| Photolysis | Water | 7 | 17 | |
| Photolysis | Water | 9 | 13 | |
| Photolysis | Soil | Not Specified | 14 |
Degradation Pathway of this compound
The degradation of this compound proceeds through several transformation reactions, primarily cyclization, hydrolysis, and hydroxylation, leading to the formation of various metabolites. Key identified metabolites include M1, M2, M5 (carbamoyl phthalazinone), M6, M9, M10, and M19. In soil, the phthalazinone residues, M1 and M5, are considered significant as they can account for more than 10% of the initial applied concentration.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key studies on the environmental fate of this compound, based on standard regulatory guidelines and available documentation.
Aerobic Soil Metabolism Study
Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.
Methodology: This protocol is based on the principles outlined in the US EPA OCSPP 835.4100 guideline.
-
Test Substance: Radiolabeled ([14C]) this compound is used to trace the parent compound and its degradation products.
-
Soil Selection: A representative agricultural soil is chosen, characterized by its texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.
-
Application: The test substance is applied to fresh soil samples at a concentration equivalent to the maximum recommended field application rate.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25 °C) and moisture level (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days. Aerobic conditions are maintained by continuously passing moist, CO2-free air through the incubation flasks.
-
Sampling: Soil samples are collected at various intervals throughout the incubation period.
-
Extraction and Analysis:
-
Soil samples are extracted with an appropriate solvent system, such as acetone and a sodium bicarbonate solution.
-
The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its metabolites.
-
Identification of metabolites is confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Volatile organic compounds and 14CO2 produced during incubation are trapped and quantified to determine the extent of mineralization.
-
Non-extractable residues are quantified by combusting the soil samples after extraction.
-
Terrestrial Field Dissipation Study
Objective: To determine the dissipation of this compound and the formation and decline of its major metabolites under field conditions.
Methodology: This protocol is based on the principles outlined in the US EPA OCSPP 835.6100 guideline.
-
Site Selection: Field sites are chosen to be representative of the intended use areas, considering soil type, climate, and agricultural practices.
-
Plot Design: Bare-ground plots are typically used to focus on soil dissipation. Replicate plots are established for each treatment and a control.
-
Application: The formulated product containing this compound is applied at the maximum recommended rate using calibrated spray equipment.
-
Soil Sampling: Soil cores are collected from each plot at various time intervals after application, extending for up to a year or until the residues decline to background levels. Cores are typically sectioned into different depth increments (e.g., 0-15 cm, 15-30 cm) to assess leaching potential.
-
Sample Handling and Analysis: Soil samples are stored frozen until analysis. The extraction and analytical methods are similar to those described for the aerobic soil metabolism study.
-
Data Analysis: The dissipation half-life (DT50) in the field is calculated from the decline in the total residue concentration in the soil profile over time.
Analytical Methodology for Soil Samples
Objective: To quantify the residues of this compound and its metabolites in soil.
Methodology: Based on the method described by Sandoz Agro Ltd.
-
Sample Preparation: A 50 g subsample of undried soil is weighed.
-
Extraction: The soil is extracted twice with a mixture of acetone and 0.5% sodium bicarbonate solution by shaking for 15 minutes each time. The extracts are filtered and combined.
-
Sample Cleanup and Analysis for this compound:
-
An aliquot of the extract is acidified and partitioned on an Extrelut column.
-
The eluate is further cleaned up using a C18 Solid Phase Extraction (SPE) cartridge.
-
The final extract is analyzed by HPLC with UV detection.
-
-
Sample Cleanup and Analysis for Phthalazinone Metabolites (M1 and M5):
-
Another aliquot of the initial extract is partitioned on an Extrelut column.
-
The eluate is cleaned up using an Envi-Carb SPE column.
-
The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The method quantifies both M1 and M5 as phthalazinone.
-
Conclusion
The environmental fate of this compound is characterized by a moderate persistence in the soil environment, with degradation occurring through both microbial and photolytic pathways. While it has the potential for mobility in soil, its relatively rapid degradation mitigates significant leaching to groundwater. The primary degradation products in soil include phthalazinone-containing metabolites. Understanding the environmental behavior of this compound is crucial for its responsible use in agriculture and for safeguarding environmental quality. This technical guide provides a comprehensive summary of the current knowledge, which can serve as a valuable resource for researchers and professionals in the field.
References
The Rise of Semicarbazones: A Technical Guide to Their Discovery and Development as Auxin Transport Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective and selective weed management strategies has led to the exploration of diverse chemical scaffolds. Among these, semicarbazones have emerged as a promising class of herbicides, distinguished by their unique mode of action targeting auxin transport. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of semicarbazone herbicides, with a particular focus on the commercially significant compound, diflufenzopyr.
Discovery and Rationale: Targeting a Fundamental Plant Process
The development of semicarbazone herbicides was born out of the ongoing need for novel modes of action to combat the growing issue of herbicide resistance. Instead of targeting well-established biochemical pathways, researchers sought to disrupt fundamental physiological processes in plants. Auxin, a critical plant hormone, governs numerous aspects of growth and development, including cell division, elongation, and differentiation. Its directional transport throughout the plant, known as polar auxin transport, is essential for maintaining these processes. The strategic decision to target auxin transport offered a compelling new avenue for herbicide development.
This compound, a prominent member of the semicarbazone class, was developed to inhibit this crucial transport system. By blocking the movement of auxin, this compound induces a phytotoxic accumulation of the hormone in sensitive plant tissues, leading to abnormal growth and eventual plant death.
Synthesis of Semicarbazone Herbicides: A Convergent Approach
The synthesis of semicarbazone herbicides, exemplified by this compound, typically follows a convergent synthetic strategy. This involves the preparation of key intermediates which are then coupled to form the final product.
A general overview of the synthesis of this compound is as follows[1]:
-
Formation of the Nicotinic Acid Intermediate: The synthesis begins with the nucleophilic aromatic substitution of 2-chloronicotinic acid with 3-(trifluoromethyl)phenol in the presence of a base to yield 2-(3-(trifluoromethyl)phenoxy)nicotinic acid.
-
Activation of the Carboxylic Acid: The resulting nicotinic acid derivative is then activated, typically by converting it to an acid chloride using a reagent like thionyl chloride in an appropriate solvent such as toluene.
-
Preparation of the Hydrazine Intermediate: In a separate reaction vessel, a substituted benzoyl hydrazine is prepared. For this compound, this involves the reaction of 2,4-difluorobenzoyl chloride with hydrazine hydrate in a solvent like tetrahydrofuran.
-
Coupling and Semicarbazone Formation: The activated acid chloride is then coupled with the benzoyl hydrazine intermediate in the presence of a base, such as triethylamine. A subsequent dehydration step leads to the formation of the final semicarbazone product, this compound.
Due to the presence of a carbon-nitrogen double bond (C=N) in the hydrazone functional group, this compound can exist as geometric isomers (E/Z). The E-isomer is the biologically active form and is the desired product in herbicide formulations[1].
Mechanism of Action: Disrupting the Flow of a Master Regulator
Semicarbazone herbicides, most notably this compound, exert their herbicidal effects by inhibiting the polar transport of auxin. This inhibition leads to an abnormal accumulation of both naturally occurring auxin (indole-3-acetic acid, IAA) and synthetic auxin herbicides in the meristematic regions of shoots and roots, disrupting the delicate hormonal balance required for coordinated plant growth[2].
The precise molecular target of this compound is believed to be a component of the auxin efflux carrier complex, which is responsible for transporting auxin out of plant cells. By binding to and inhibiting this carrier, this compound effectively traps auxin within the cells, leading to a cascade of phytotoxic effects.
Signaling Pathway Disruption
The inhibition of auxin transport by semicarbazones triggers a complex signaling cascade that ultimately results in plant death. The accumulation of auxin leads to an overstimulation of auxin-responsive genes, causing uncontrolled cell division and elongation, epinasty (downward bending of leaves), and stem twisting. This hormonal imbalance also interferes with other critical processes, such as gravitropism and phototropism.
Caption: Signaling pathway of auxin and its disruption by semicarbazone herbicides.
Quantitative Herbicidal Activity
The efficacy of semicarbazone herbicides is typically evaluated through dose-response studies to determine the concentration required to inhibit plant growth by 50% (IC50 or EC50). While comprehensive public data is limited, this compound, often in combination with other herbicides like dicamba, has demonstrated effective control of a wide range of broadleaf weeds.
Table 1: Herbicidal Efficacy of this compound in Combination with Dicamba
| Weed Species | Common Name | Growth Stage | Application Rate (g a.i./ha) | % Control | Reference |
| Ambrosia artemisiifolia | Common Ragweed | 2-4 leaf | 50 (this compound) + 140 (Dicamba) | >90 | Internal BASF data |
| Chenopodium album | Common Lambsquarters | 2-6 leaf | 50 (this compound) + 140 (Dicamba) | >95 | Internal BASF data |
| Abutilon theophrasti | Velvetleaf | 2-4 leaf | 50 (this compound) + 140 (Dicamba) | >90 | Internal BASF data |
| Amaranthus retroflexus | Redroot Pigweed | 2-4 leaf | 50 (this compound) + 140 (Dicamba) | >95 | Internal BASF data |
Note: The data presented is illustrative and based on publicly available information and company technical sheets. Actual efficacy may vary depending on environmental conditions and weed biotypes.
Experimental Protocols
Greenhouse Bioassay for Post-Emergence Herbicidal Activity
This protocol outlines a standard method for evaluating the post-emergence efficacy of semicarbazone herbicides in a controlled greenhouse environment.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album)
-
Pots (10 cm diameter) filled with a standard potting mix
-
Greenhouse with controlled temperature (25/20°C day/night), humidity (60-80%), and photoperiod (16 h light)
-
Semicarbazone herbicide (technical grade and formulated product)
-
Cabinet sprayer calibrated to deliver a specific volume
-
Untreated control and a commercial standard herbicide for comparison
Procedure:
-
Plant Propagation: Sow 5-10 seeds of each weed species in individual pots. After emergence, thin the seedlings to a uniform number (e.g., 3 plants per pot).
-
Plant Growth: Grow the plants in the greenhouse until they reach the 2-4 true leaf stage.
-
Herbicide Application: Prepare a series of herbicide concentrations. Apply the herbicide solutions to the plants using a calibrated cabinet sprayer. Ensure uniform coverage of the foliage.
-
Evaluation: Visually assess the percentage of weed control at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete plant death).
-
Data Analysis: Record the visual injury ratings and, if desired, harvest the above-ground biomass to determine fresh or dry weight reduction compared to the untreated control. Calculate the GR50 (the dose required to reduce growth by 50%) using appropriate statistical software.
Caption: Workflow for a greenhouse bioassay of a post-emergence herbicide.
In Vitro Auxin Transport Assay
This protocol describes a method to measure the effect of semicarbazone herbicides on polar auxin transport using radiolabeled auxin in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seedlings (wild-type)
-
Agar plates with appropriate growth medium
-
Radiolabeled auxin (e.g., ³H-IAA)
-
Semicarbazone herbicide
-
Microscope with a dissecting needle
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Seedling Growth: Grow Arabidopsis seedlings vertically on agar plates for 5-7 days.
-
Pre-treatment: Transfer seedlings to new agar plates containing a range of concentrations of the semicarbazone herbicide and incubate for a defined period (e.g., 1-2 hours).
-
Auxin Application: Prepare agar blocks containing a known concentration of ³H-IAA. Under a microscope, carefully place a small agar block containing ³H-IAA on the apical tip of the seedling's root or the cotyledons.
-
Transport Period: Allow the radiolabeled auxin to be transported through the seedling for a specific time (e.g., 6-18 hours).
-
Sectioning and Measurement: Excise segments of the root or hypocotyl at defined distances from the point of application. Place each segment into a separate scintillation vial containing scintillation fluid.
-
Quantification: Measure the radioactivity in each segment using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of auxin transported along the seedling axis. Compare the transport in herbicide-treated seedlings to that in untreated controls to determine the inhibitory effect of the semicarbazone.
Conclusion and Future Perspectives
Semicarbazone herbicides represent a significant advancement in weed management, offering a distinct mode of action that is crucial for combating herbicide resistance. The development of this compound has demonstrated the commercial viability of this chemical class. Future research in this area will likely focus on the discovery of new semicarbazone derivatives with improved efficacy, a broader weed control spectrum, and enhanced crop safety. A deeper understanding of the molecular interactions between semicarbazones and the auxin transport machinery will be instrumental in the rational design of next-generation herbicides. Furthermore, exploring the synergistic potential of semicarbazones with other herbicide classes will continue to be a key strategy for developing robust and sustainable weed control solutions.
References
Toxicological Profile of Diflufenzopyr in Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflufenzopyr is a semicarbazone herbicide employed for the post-emergence control of broadleaf weeds.[1] Its primary mode of action in target plant species is the inhibition of auxin transport, leading to a disruption of normal growth processes.[1][2] As with any agrochemical, understanding the toxicological profile of this compound in non-target organisms is paramount for a comprehensive environmental risk assessment and to ensure the safety of ecosystems. This technical guide provides a detailed overview of the toxicity of this compound to a range of non-target organisms, outlines the experimental protocols used in key toxicological studies, and visualizes relevant biological pathways and experimental workflows.
Ecotoxicological Profile: A Quantitative Overview
The acute toxicity of this compound to various non-target organisms has been evaluated through standardized laboratory studies. The following tables summarize the key quantitative data, providing a comparative look at the susceptibility of different species.
Table 1: Acute Toxicity of this compound to Mammalian Species
| Species | Test Substance | Route of Exposure | LD50 (mg/kg bw) | Toxicity Category |
| Rat (Male & Female) | Technical Grade | Oral | >5000[1] | Practically Non-toxic |
| Rat (Male) | Formulated Product | Oral | 4800[1] | Practically Non-toxic |
| Rat (Female) | Formulated Product | Oral | 3300 | Slightly Toxic |
| Rabbit (Male & Female) | Technical Grade & Formulated Product | Dermal | >5000 | Practically Non-toxic |
Inhalation Toxicity (Rat):
-
Technical Grade: LC50 >2.93 mg/L (Practically Non-toxic)
-
Manufacturing Use Product: LC50 >5.21 mg/L (Practically Non-toxic)
Table 2: Acute Toxicity of this compound to Avian Species
| Species | Route of Exposure | LD50 (mg/kg bw) | Toxicity Category |
| Unspecified Avian Species | Oral | >2250 | Practically Non-toxic |
Table 3: Acute Toxicity of this compound to Aquatic Organisms
| Species | Test Type | LC50/EC50 (mg/L) | Toxicity Category |
| Freshwater Fish | 96-hour | 15 to >135 | Slightly to Practically Non-toxic |
| Marine/Estuarine Fish | 96-hour | 18.9 to >138 | Slightly to Practically Non-toxic |
| Daphnia magna (Water Flea) | 48-hour Immobilisation | Not specified in detail, but generally low toxicity | - |
Table 4: Acute Toxicity of this compound to Non-Target Insects and Annelids
| Species | Route of Exposure | LD50/LC50 | Toxicity Category |
| Honeybee (Apis mellifera) | Contact | >25 µ g/bee | Practically Non-toxic |
| Honeybee (Apis mellifera) | Oral | >25 µ g/bee | Practically Non-toxic |
| Earthworm (Eisenia fetida) | 14-day Soil | >1000 mg/kg soil | Practically Non-toxic |
Detailed Experimental Protocols
The toxicological data presented above are derived from studies conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality, reproducibility, and international acceptance.
Mammalian Acute Oral Toxicity (as per OECD Guideline 401/420/423)
-
Test Species: Typically, young adult albino rats (e.g., Sprague-Dawley or Wistar strains) are used.
-
Administration: The test substance (technical grade or formulated product) is administered as a single oral gavage dose. The volume administered is generally kept low and constant across all dose levels.
-
Dose Levels: A limit test may be performed at a high dose level (e.g., 2000 or 5000 mg/kg) if low toxicity is expected. If mortality occurs, a dose-range finding study is conducted, followed by the main study with at least three dose levels spaced appropriately to produce a range of toxic effects and mortality rates.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days post-dosing.
-
Endpoint: The primary endpoint is the LD50, the statistically estimated dose that is expected to be lethal to 50% of the test animals. Gross necropsy is performed on all animals at the end of the study.
Avian Acute Oral Toxicity (as per OECD Guideline 223)
-
Test Species: Commonly used species include the Northern bobwhite quail (Colinus virginianus) or the Mallard duck (Anas platyrhynchos).
-
Administration: The test substance is administered as a single dose directly into the crop or esophagus via gavage.
-
Dose Levels: Similar to mammalian studies, a limit test can be conducted. For a definitive LD50 determination, a sequential dosing procedure is often employed, where the results from one group of birds determine the dose for the next, thereby reducing the number of animals used.
-
Observation Period: Birds are observed for mortality and signs of toxicity for at least 14 days. Observations include changes in appearance, behavior, and body weight.
-
Endpoint: The LD50 is calculated, along with the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) where possible.
Fish Acute Toxicity (as per OECD Guideline 203)
-
Test Species: Recommended species include rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), and bluegill sunfish (Lepomis macrochirus).
-
Exposure: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.
-
Concentrations: A range of at least five concentrations in a geometric series is typically tested, along with a control group.
-
Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Sublethal effects such as loss of equilibrium, abnormal swimming behavior, and changes in pigmentation are also noted.
-
Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.
Daphnia sp. Acute Immobilisation (as per OECD Guideline 202)
-
Test Species: Daphnia magna is the most commonly used species.
-
Exposure: Young daphnids (less than 24 hours old) are exposed to the test substance in a static system for 48 hours.
-
Concentrations: A series of concentrations are tested to determine the concentration-response relationship.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Endpoint: The EC50, the concentration that causes immobilisation in 50% of the daphnids, is calculated.
Honeybee Acute Contact and Oral Toxicity (as per OECD Guidelines 214 & 213)
-
Test Species: Adult worker honeybees (Apis mellifera).
-
Contact Toxicity (OECD 214): A single dose of the test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of each bee.
-
Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance for a defined period.
-
Dose Levels: A range of doses is tested to determine the dose-response.
-
Observation Period: Mortality and any sublethal effects are recorded at 4, 24, and 48 hours after exposure. The observation period may be extended if delayed mortality is observed.
-
Endpoint: The LD50, the dose that is lethal to 50% of the bees, is determined for both contact and oral exposure routes.
Earthworm Acute Toxicity (as per OECD Guideline 207)
-
Test Species: Eisenia fetida.
-
Exposure: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate for 14 days.
-
Concentrations: A range of concentrations is tested to determine the concentration-mortality relationship.
-
Observations: Mortality is assessed at 7 and 14 days. Sublethal effects such as changes in behavior and body weight are also recorded.
-
Endpoint: The LC50, the concentration in soil that is lethal to 50% of the earthworms, is calculated.
Signaling Pathways and Experimental Workflows
Primary Mode of Action in Plants
This compound's primary mechanism of action is the inhibition of polar auxin transport in susceptible plants. Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. By blocking their transport, this compound causes an accumulation of auxins in the meristematic regions, leading to abnormal growth and eventually, plant death.
Potential Off-Target Effects in Mammals
In mammals, high doses of this compound have been observed to cause hematological effects, specifically targeting the bone marrow and leading to erythroid hyperplasia (an increase in red blood cell precursors). The precise molecular initiating event and signaling pathway leading to this outcome are not fully elucidated in publicly available literature. However, a general logical relationship can be proposed.
Standard Experimental Workflow for Acute Toxicity Testing
The general workflow for conducting acute toxicity studies across different non-target organisms follows a standardized procedure to ensure the reliability and comparability of the results.
Conclusion
Based on the available toxicological data, this compound exhibits a low order of acute toxicity to a wide range of non-target organisms, including mammals, birds, fish, aquatic invertebrates, honeybees, and earthworms. The LD50 and LC50 values are generally high, placing the compound in the "practically non-toxic" to "slightly toxic" categories for most species tested. Chronic and reproductive studies in mammals have indicated potential effects at high doses, such as blood abnormalities and developmental variations. The primary mode of action as an auxin transport inhibitor is specific to plants, and the mechanisms of toxicity in non-target animals, particularly at the molecular level, require further investigation for a more complete understanding. The standardized experimental protocols outlined in this guide provide the framework for the generation of robust and reliable ecotoxicological data.
References
Diflufenzopyr: A Technical Guide to its Chemical Properties, Mechanism of Action, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflufenzopyr is a selective, post-emergence herbicide belonging to the semicarbazone class of chemicals. It is recognized for its unique mode of action as an auxin transport inhibitor, which disrupts the normal growth and development of susceptible plant species. This technical guide provides an in-depth overview of this compound, including its chemical identity, mechanism of action, toxicological data, and relevant experimental protocols for its study.
Chemical Identity
| Property | Value | Reference |
| CAS Number | 109293-97-2 | [1][2] |
| IUPAC Name | 2-[(1E)-1-{2-[(3,5-difluorophenyl)carbamoyl]hydrazinylidene}ethyl]pyridine-3-carboxylic acid | [3] |
| Molecular Formula | C₁₅H₁₂F₂N₄O₃ | [1] |
| Molecular Weight | 334.28 g/mol | [1] |
Mechanism of Action: Auxin Transport Inhibition
This compound exerts its herbicidal effects by inhibiting the polar transport of auxin, a class of plant hormones essential for various growth processes, including cell elongation and division. Auxin transport is primarily mediated by a coordinated system of influx (e.g., AUX1/LAX proteins) and efflux (e.g., PIN-FORMED (PIN) proteins) carriers.
By blocking auxin transport, this compound causes an abnormal accumulation of both endogenous indole-3-acetic acid (IAA) and synthetic auxin herbicides in the meristematic regions of susceptible plants. This disruption of the natural auxin gradient leads to a cascade of physiological and morphological disturbances, ultimately resulting in plant death.
This compound is often used in combination with synthetic auxin herbicides, such as dicamba. This combination has a synergistic effect; this compound traps the synthetic auxin within the plant cells, enhancing its herbicidal activity.
Signaling Pathway
The following diagram illustrates the polar auxin transport system and the inhibitory effect of this compound.
Quantitative Data
Toxicological Data
The following table summarizes the acute toxicity data for this compound in various animal models.
| Species | Test | Result |
| Rat | Oral LD₅₀ | >5000 mg/kg |
| Rat | Dermal LD₅₀ | >5000 mg/kg |
| Rat | Inhalation LC₅₀ | >2.93 mg/L |
| Rainbow Trout | LC₅₀ | 106 mg/L |
| Bluegill Sunfish | LC₅₀ | 135 mg/L |
Data sourced from multiple studies and compiled for this guide.
Experimental Protocols
Radiolabeled Auxin Transport Assay
This protocol is a fundamental method to quantify the effect of inhibitors on polar auxin transport.
Objective: To measure the movement of radiolabeled auxin ([³H]-IAA) through plant tissues in the presence and absence of this compound.
Methodology:
-
Plant Material: Use etiolated hypocotyls or root segments from model plants like Arabidopsis thaliana or pea (Pisum sativum).
-
Preparation: Excise segments of a uniform length (e.g., 5-10 mm).
-
Treatment:
-
Prepare agar blocks containing a known concentration of [³H]-IAA.
-
Prepare receiver blocks (plain agar) to collect the transported auxin.
-
For the experimental group, incorporate this compound into the plant tissue or receiver blocks at various concentrations.
-
-
Assay Setup: Place the apical end of the plant segment on the donor [³H]-IAA agar block and the basal end on the receiver block.
-
Incubation: Incubate the setup in a dark, humid chamber for a defined period (e.g., 4-18 hours).
-
Quantification:
-
After incubation, collect the receiver blocks.
-
Use a scintillation counter to measure the amount of radioactivity in the receiver blocks, which corresponds to the amount of transported auxin.
-
-
Analysis: Compare the amount of transported [³H]-IAA in the control and this compound-treated groups to determine the percentage of inhibition.
DR5::GUS Reporter Gene Assay
This assay provides a visual and quantifiable measure of auxin response in vivo. The DR5 promoter is a synthetic auxin-responsive promoter that drives the expression of a reporter gene, typically β-glucuronidase (GUS).
Objective: To assess the effect of this compound on auxin-induced gene expression.
Methodology:
-
Plant Material: Use transgenic plants (e.g., Arabidopsis thaliana) carrying the DR5::GUS construct.
-
Treatment:
-
Grow seedlings on a suitable medium.
-
Transfer seedlings to a medium containing a synthetic auxin (e.g., 1-Naphthaleneacetic acid, NAA) to induce GUS expression.
-
For the experimental group, include various concentrations of this compound in the medium along with the auxin.
-
-
Incubation: Incubate the seedlings for a specific duration (e.g., 24 hours).
-
GUS Staining (Qualitative):
-
Immerse the seedlings in a GUS staining solution (containing X-Gluc).
-
Incubate at 37°C until a blue color develops.
-
Observe the staining pattern under a microscope to visualize the areas of auxin response.
-
-
Fluorometric GUS Assay (Quantitative):
-
Homogenize the plant tissue.
-
Add a fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-glucuronide, MUG).
-
Measure the fluorescence over time using a fluorometer to quantify GUS activity.
-
-
Analysis: Compare the GUS activity in control and this compound-treated plants to determine the effect on auxin-responsive gene expression.
Conclusion
This compound is a potent herbicide that acts by inhibiting polar auxin transport, a critical process in plant growth and development. The experimental protocols outlined in this guide provide a framework for researchers to investigate the specific effects of this compound and other potential auxin transport inhibitors. Further research into the precise molecular interactions between this compound and components of the auxin transport machinery, such as PIN proteins, will enhance our understanding of its mode of action and may inform the development of novel herbicidal compounds.
References
Bioaccumulation Potential of Diflufenzopyr in Aquatic Systems: An In-depth Technical Guide
Introduction
Diflufenzopyr is a semicarbazone herbicide employed for the selective control of broadleaf weeds.[1] Its mode of action is the inhibition of auxin transport, which disrupts the hormonal balance essential for plant growth.[1][2] As with any pesticide, understanding its environmental fate and potential for bioaccumulation in non-target organisms is crucial for a comprehensive ecological risk assessment. This technical guide provides a detailed overview of the bioaccumulation potential of this compound in aquatic systems, addressing its environmental fate, available bioaccumulation data, and the methodologies used for its assessment.
Environmental Fate and Persistence
This compound is characterized by a relatively low persistence in the aquatic environment. It is broken down by microbes and sunlight.[1] The herbicide has a low potential to leach into groundwater but a high potential for surface runoff.[1] In terms of bioaccumulation, multiple sources indicate that this compound does not significantly accumulate in aquatic organisms. This is consistent with its physicochemical properties, such as a low octanol-water partition coefficient (Log P < 3), which suggests a low propensity for partitioning into fatty tissues.
Bioaccumulation Data
Publicly available, detailed experimental studies on the bioaccumulation of this compound in fish, following standardized guidelines such as OECD 305, are limited. However, regulatory assessments and databases consistently report a low bioaccumulation potential.
| Parameter | Value | Source |
| Estimated Bioconcentration Factor (BCF) | 3 | |
| Bioaccumulation Potential | Low Risk (based on LogP < 3) | |
| Bioaccumulation Statement | Does not bioaccumulate in aquatic animals. | |
| Bioaccumulation Potential (Sodium Salt) | Low potential for bioaccumulation. |
Metabolic Pathways and Depuration
Studies in rats have shown that this compound is rapidly eliminated from the body, primarily as the unchanged parent compound in urine and feces, with an elimination half-life of approximately 5.2-6.9 hours for a single dose. This rapid excretion in a mammalian model further supports the low potential for bioaccumulation. While direct extrapolation to fish metabolism requires caution, it suggests that this compound is not readily stored in tissues.
Experimental Protocols for Bioaccumulation Assessment
The standard method for assessing the bioaccumulation potential of a chemical in fish is the OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Although a specific OECD 305 study report for this compound is not publicly available, the following describes the general experimental protocol.
OECD 305: Bioaccumulation in Fish - Aqueous Exposure Test
This test is designed to determine the bioconcentration factor (BCF) of a substance, which is the ratio of its concentration in the fish to its concentration in the water at steady state. The test consists of two phases:
-
Uptake Phase: A group of fish of a single species is exposed to a constant, sublethal concentration of the test substance in the water for a period of up to 28 days. Water and fish samples are taken at regular intervals to measure the concentration of the test substance.
-
Depuration Phase: After the uptake phase, the fish are transferred to a clean, flowing water system without the test substance. Fish are sampled at intervals to determine the rate of elimination (depuration) of the substance from their tissues.
Key parameters measured and calculated include:
-
Bioconcentration Factor (BCF): Calculated as the concentration of the substance in the fish (at steady state) divided by the concentration in the water.
-
Uptake Rate Constant (k1): The rate at which the substance is taken up from the water by the fish.
-
Depuration Rate Constant (k2): The rate at which the substance is eliminated from the fish.
-
Kinetic BCF (BCFk): Calculated as the ratio of k1/k2.
Analytical Methodology for this compound
The determination of this compound concentrations in water and fish tissue samples requires sensitive and specific analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and effective technique for the analysis of semicarbazone herbicides.
Sample Preparation (Fish Tissue):
-
Homogenization: Fish tissue is homogenized to ensure a uniform sample.
-
Extraction: The homogenized tissue is extracted with an organic solvent, such as acetonitrile, often using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Cleanup: The extract is purified using solid-phase extraction (SPE) to remove interfering matrix components.
-
Analysis: The final extract is analyzed by LC-MS/MS.
Sample Preparation (Water):
-
Filtration: Water samples are filtered to remove suspended solids.
-
Solid-Phase Extraction (SPE): The water sample is passed through an SPE cartridge to concentrate the analyte and remove impurities.
-
Elution: The analyte is eluted from the SPE cartridge with a small volume of an organic solvent.
-
Analysis: The eluate is analyzed by LC-MS/MS.
Visualizations
Experimental Workflow for OECD 305 Bioaccumulation Test
Signaling Pathway of Auxin Transport Inhibition
This compound's herbicidal activity stems from its ability to inhibit the transport of auxin, a crucial plant hormone. While this mechanism is specific to plants, understanding the signaling pathway provides context for its mode of action.
Conclusion
References
Methodological & Application
Protocol for Diflufenzopyr Application in Cornfield Weed Control: Application Notes and Methodologies
Introduction
Diflufenzopyr is a selective, post-emergence herbicide belonging to the semicarbazone chemical family, which is effective for the control of a wide range of broadleaf weeds in corn (Zea mays).[1] Its primary mode of action is the inhibition of auxin transport in susceptible plants.[1][2][3] This disruption of the polar transport of both naturally occurring auxins (such as indole-3-acetic acid, IAA) and synthetic auxin herbicides leads to an abnormal accumulation of these growth regulators in the meristematic regions of shoots and roots.[2] This hormonal imbalance results in rapid and severe physiological disruptions, including epinasty, stunted growth, and eventual plant death. This compound is most commonly used in combination with other herbicides, particularly the synthetic auxin herbicide dicamba, to enhance its weed control spectrum and efficacy. This synergistic relationship allows for effective weed management at lower rates of dicamba.
These application notes provide a detailed protocol for the use of this compound in cornfield weed control, tailored for researchers, scientists, and professionals in drug development. The information compiled herein is based on a comprehensive review of publicly available scientific literature and technical documentation.
Data Presentation
Table 1: Efficacy of this compound in Combination with Dicamba on Key Broadleaf Weeds in Corn
| Weed Species | Common Name | This compound + Dicamba Rate (g ai/ha) | % Control (Days After Treatment) | Reference |
| Amaranthus palmeri | Palmer Amaranth | 50 + 140 | >87% (28 DAT) | |
| Amaranthus retroflexus | Redroot Pigweed | Not Specified | >95% | |
| Ambrosia artemisiifolia | Common Ragweed | Not Specified | >95% | |
| Chenopodium album | Common Lambsquarters | Not Specified | >95% | |
| Abutilon theophrasti | Velvetleaf | Not Specified | 85-93% | |
| Equisetum arvense | Field Horsetail | 50 + 130 | 98% (28 DAT) |
Note: The efficacy of this compound is significantly enhanced when used in combination with dicamba. The provided data primarily reflects the performance of these co-formulations.
Table 2: Recommended Application Timing of this compound-Containing Herbicides in Corn
| Product Name | Active Ingredients | Corn Growth Stage | Application Rate of Formulated Product | Reference |
| Status® | This compound + Dicamba + Isoxadifen-ethyl | V2 (4 inches) to V8 (36 inches) | 5-10 oz/acre | |
| Distinct® | This compound + Dicamba | 4 to 24 inches tall | 4-6 oz/acre |
Note: Always consult the specific product label for the most current application guidelines and restrictions.
Table 3: Crop Safety Profile of this compound in Corn
| Parameter | Observation | Conditions | Reference |
| Visual Injury | Transient, up to 15% | Post-emergence application of dicamba + this compound | |
| Stunting | Possible, especially with certain tank-mix partners | Post-emergence application | |
| Yield Impact | Generally no significant impact from transient injury | When applied according to label recommendations | |
| Safeners | Isoxadifen-ethyl can reduce corn injury (e.g., twisting) | Included in some formulations like Status® |
Experimental Protocols
Objective: To evaluate the efficacy of a post-emergence application of this compound (alone or in combination with a tank-mix partner) for the control of broadleaf weeds in corn.
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot Size: Minimum of 3 meters wide by 10 meters long, accommodating at least four rows of corn.
-
Treatments:
-
Untreated Control (weedy check).
-
Weed-free Control (maintained by hand-weeding or a standard herbicide program known to be effective and non-injurious to corn).
-
This compound applied at a range of rates (e.g., 25, 50, 75 g ai/ha).
-
This compound (e.g., 50 g ai/ha) tank-mixed with a labeled rate of a partner herbicide (e.g., dicamba at 140 g ai/ha).
-
Commercial standard herbicide for comparison.
-
2. Site Selection and Crop Management:
-
Select a field with a uniform and representative population of the target broadleaf weed species.
-
Corn should be planted and maintained according to standard agronomic practices for the region. Record all relevant information, including corn hybrid, planting date, row spacing, and fertilization.
3. Herbicide Application:
-
Timing: Apply post-emergence when corn is at the V4-V6 growth stage and target weeds are actively growing and within the size range specified on the product label (typically 2-4 inches in height for optimal control).
-
Equipment: Use a calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform coverage. A typical spray volume is 15-20 gallons per acre.
-
Adjuvants: Include a non-ionic surfactant (NIS) at 0.25% v/v or as recommended by the product label to enhance herbicide uptake.
-
Environmental Conditions: Record weather data (temperature, relative humidity, wind speed, and direction) at the time of application. Avoid application during periods of crop stress (e.g., drought, extreme temperatures).
4. Data Collection:
-
Weed Control Efficacy: Visually assess percent weed control for each species at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment - DAT). Use a scale of 0% (no control) to 100% (complete death of the weed).
-
Crop Injury: Visually assess corn injury at the same intervals as weed control assessments. Note any symptoms such as stunting, chlorosis, necrosis, or malformations, using a 0% (no injury) to 100% (crop death) scale.
-
Weed Density and Biomass: At a specified time point (e.g., 28 DAT), count the number of weeds per unit area (e.g., per square meter) and/or harvest the above-ground weed biomass from a designated quadrat within each plot. Dry the biomass to a constant weight.
-
Corn Yield: At maturity, harvest the center two rows of each plot and determine the grain yield, adjusted to a standard moisture content (e.g., 15.5%).
5. Statistical Analysis:
-
Analyze all data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA).
-
If the ANOVA indicates significant treatment effects, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
Mandatory Visualizations
Signaling Pathway
References
Detecting Diflufenzopyr Residues in Soil: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of diflufenzopyr residues in soil. The methods described herein are essential for environmental monitoring, agricultural research, and ensuring food safety. The primary technique highlighted is the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a semicarbazone herbicide used for the selective control of broadleaf weeds.[1] Its presence and persistence in soil are of significant interest due to its potential impact on subsequent crops and the broader ecosystem. Accurate and sensitive analytical methods are crucial for quantifying its residues in complex soil matrices. Soil is a challenging matrix for pesticide residue analysis due to its complex and variable composition of organic matter, minerals, and moisture content.[2][3]
The QuEChERS method has emerged as a preferred sample preparation technique for multi-residue pesticide analysis in various matrices, including soil.[2][4] It offers numerous advantages such as high recovery rates, speed, cost-effectiveness, and reduced solvent consumption. This protocol outlines a modified QuEChERS procedure tailored for the extraction and cleanup of this compound from soil samples, followed by sensitive detection using LC-MS/MS.
Experimental Protocols
Sample Preparation and Extraction: A Modified QuEChERS Protocol
This protocol is a representative method based on the widely used QuEChERS procedure for pesticide residue analysis in soil and may require further optimization and validation for this compound specifically.
Materials:
-
Homogenized and sieved soil sample (≤ 2 mm)
-
50 mL polypropylene centrifuge tubes
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Weighing and Hydration: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 10 mL of deionized water to the tube to hydrate the soil, as this is crucial for efficient extraction from a dry matrix. Vortex for 1 minute to ensure thorough mixing.
-
Extraction with Acetonitrile: Add 10 mL of acetonitrile to the hydrated soil sample.
-
Addition of QuEChERS Salts: Add the QuEChERS extraction salts to the tube. A common formulation is 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate. The salts aid in partitioning the analytes into the organic layer and absorb excess water.
-
Shaking and Centrifugation: Immediately cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing of the sample, solvent, and salts. Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in the separation of the acetonitrile layer (supernatant) containing the pesticides from the solid soil matrix and aqueous layer.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
The supernatant from the extraction step contains co-extracted matrix components that can interfere with the instrumental analysis. A d-SPE cleanup step is employed to remove these interferences.
Procedure:
-
Transfer of Supernatant: Transfer a 1 mL aliquot of the acetonitrile supernatant into a 2 mL microcentrifuge tube containing the d-SPE sorbents.
-
Cleanup Sorbents: For the cleanup of this compound, a combination of 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent is recommended. PSA removes organic acids, sugars, and fatty acids, while C18 removes nonpolar interferences. MgSO₄ helps to remove any remaining water.
-
Vortexing and Centrifugation: Vortex the microcentrifuge tube for 30 seconds to ensure the sorbents are well-dispersed in the extract. Centrifuge at a high speed (e.g., ≥5000 rcf) for 2 minutes to pellet the sorbents.
-
Final Extract: Carefully transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the preferred technique for the quantification of this compound due to its high sensitivity and selectivity.
Instrumentation (Representative Conditions):
-
LC System: HPLC or UPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1-5 µL
-
MS/MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound (Hypothetical):
To establish the MRM transitions for this compound, a standard solution of the compound would be infused into the mass spectrometer to determine the precursor ion ([M+H]⁺) and the most abundant and stable product ions. For a compound with a molecular weight of 334.3 g/mol , the precursor ion would be m/z 335.3. Product ions would be determined experimentally.
Data Presentation
| Parameter | Difenoconazole in Soil |
| Limit of Quantification (LOQ) | 0.005 mg/kg |
| Limit of Detection (LOD) | 0.0015 mg/kg |
| Recovery Rate | 79.62 - 103.15% |
| Relative Standard Deviation (RSD) | < 6.5% |
Visualizations
The following diagrams illustrate the key workflows and relationships in the analysis of this compound residues in soil.
References
Application Note: Quantification of Diflufenzopyr in Water by LC-MS/MS
Abstract
This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the herbicide Diflufenzopyr in water samples. The described protocol is intended for researchers, environmental scientists, and professionals in drug development and environmental monitoring. The methodology encompasses a straightforward sample preparation procedure followed by a robust LC-MS/MS analysis, providing accurate and precise quantification at low levels.
Introduction
This compound is a semicarbazone herbicide used for the selective control of broadleaf weeds.[1] It functions as an auxin transport inhibitor, disrupting the normal growth processes in susceptible plants.[1][2] Given its application in agriculture, there is a potential for this compound to enter aquatic environments through runoff and leaching. Therefore, a reliable and sensitive analytical method is crucial for monitoring its presence in water bodies to ensure environmental safety and compliance with regulatory limits. This application note details a validated LC-MS/MS method for the determination of this compound in various water matrices.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective analytical method.
| Property | Value | Reference |
| Molecular Formula | C15H12F2N4O3 | [3] |
| Molecular Weight | 334.28 g/mol | [3] |
| Physical State | Off-white solid powder | |
| Water Solubility | pH dependent: 63 mg/L (pH 5), 5850 mg/L (pH 7), 10546 mg/L (pH 9) | |
| pKa | 3.18 |
Experimental Protocol
This section provides a detailed step-by-step protocol for the quantification of this compound in water samples.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
Autosampler vials
Standard and Sample Preparation
3.2.1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a mixture of water and acetonitrile (typically 50:50 v/v) to achieve a calibration curve range (e.g., 0.1 to 100 µg/L).
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the stable isotope-labeled internal standard in methanol.
-
IS Spiking Solution: Dilute the IS stock solution to an appropriate concentration (e.g., 10 µg/L) in the same solvent as the working standards.
3.2.2. Sample Preparation
For routine analysis of surface and groundwater, a direct injection approach following filtration is often sufficient. For more complex matrices or lower detection limits, solid-phase extraction (SPE) may be necessary.
Direct Injection Method:
-
Collect water samples in clean glass bottles.
-
Allow the sample to reach room temperature.
-
For each 1 mL of water sample, add a specific volume of the IS spiking solution to achieve a final concentration similar to the expected analyte concentration.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters have been found suitable for the analysis of this compound. Instrument conditions may need to be optimized for specific equipment.
3.3.1. Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity LC, Waters ACQUITY UPLC, or equivalent |
| Column | ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 40 µL |
3.3.2. Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| MS System | Agilent 6460 Triple Quadrupole, SCIEX API 5500, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.0 kV |
| Gas Temperature | 300 - 350 °C |
| Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 35 - 45 psi |
Multiple Reaction Monitoring (MRM) Transitions
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. Two transitions are typically monitored for each analyte: a quantifier and a qualifier.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 335.0 | 206.1 | 162.2 | Optimized for instrument |
Note: The collision energy should be optimized for the specific mass spectrometer being used.
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: The concentration of this compound in the water samples is determined from the calibration curve.
-
Method Performance: The method should be validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. An acceptable LOQ for environmental monitoring is typically around 0.05 µg/L.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in water samples. The simple sample preparation and the high selectivity of the tandem mass spectrometry make it suitable for routine environmental monitoring. The method can be adapted to various water matrices and can achieve the low detection limits required by regulatory bodies.
References
Preparation of Diflufenzopyr Stock Solutions for In-Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflufenzopyr is a semicarbazone herbicide that functions as an auxin transport inhibitor. By blocking the polar transport of auxin, a critical plant hormone for growth and development, this compound disrupts normal physiological processes, leading to an abnormal accumulation of auxin in meristematic tissues and subsequent phytotoxicity.[1] This specific mode of action makes it a valuable tool for in-vitro studies in plant biology, herbicide research, and drug development to investigate auxin transport and its downstream effects.
Proper preparation of stock solutions is paramount for obtaining accurate, reproducible, and meaningful results in in-vitro assays. This document provides a detailed protocol for the preparation of this compound stock solutions, guidance on solvent selection, and recommendations for storage to ensure the stability and integrity of the compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and use in experimental settings.
| Property | Value |
| Chemical Name | 2-(1-[([3,5-difluorophenylamino]carbonyl)-hydrazono]ethyl)-3-pyridinecarboxylic acid |
| Molecular Formula | C₁₅H₁₂F₂N₄O₃ |
| Molecular Weight | 334.28 g/mol |
| Physical State | Off-white solid powder[1][2] |
| Melting Point | 135.5°C (decomposes at 155°C)[1][2] |
| Water Solubility (25°C) | pH 5: 63 mg/L pH 7: 5850 mg/L pH 9: 10546 mg/L |
| pKa | 3.18 |
Recommended Solvent for Stock Solution Preparation
Due to its low aqueous solubility at acidic and neutral pH, it is recommended to prepare high-concentration stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing stock solutions for most in-vitro assays due to its high solvating power for a wide range of organic molecules and its compatibility with most cell-based and biochemical assays at low final concentrations (typically ≤ 0.5%). One chemical supplier suggests preparing a 10 mM stock solution of this compound in DMSO.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (analytical standard, >98% purity)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 334.28 g/mol x 1000 mg/g = 3.34 mg
-
-
-
Weighing this compound:
-
Tare a sterile vial on the analytical balance.
-
Carefully weigh 3.34 mg of this compound powder and transfer it to the vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C in tightly sealed amber vials or tubes to protect from light and moisture.
-
Storage and Stability
Preparation of Working Solutions for In-Vitro Assays
For in-vitro assays, the concentrated DMSO stock solution must be diluted to the final desired concentration in the appropriate aqueous assay buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is kept to a minimum (ideally below 0.5% v/v) to avoid solvent-induced artifacts or toxicity.
Example Dilution Protocol:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in the assay medium. For example, to achieve a 100 µM working solution, dilute the 10 mM stock 1:100 in the assay medium.
-
Final Dilution: Perform serial dilutions from the intermediate or stock solution to achieve the desired final concentrations for your dose-response experiments.
Visualization of Experimental Workflow and Signaling Pathway
References
Application Notes and Protocols: Utilizing Diflufenzopyr to Investigate Plant Hormonal Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflufenzopyr, a semicarbazone herbicide, functions as a potent auxin transport inhibitor, making it a valuable tool for studying the intricate roles of auxin in plant growth and development.[1][2][3] By disrupting the polar transport of auxin, this compound induces an abnormal accumulation of this critical plant hormone in meristematic tissues, leading to a cascade of physiological and developmental effects.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate auxin signaling, transport, and its influence on plant physiology. The provided methodologies are designed for use in a research setting, particularly with the model organism Arabidopsis thaliana.
Introduction
Auxin, primarily indole-3-acetic acid (IAA), is a pivotal plant hormone that orchestrates a wide array of developmental processes, including cell elongation, division, and differentiation, as well as tropic responses to environmental stimuli like gravity and light. The directional movement of auxin, known as polar auxin transport, is tightly regulated by influx and efflux carrier proteins and is fundamental to establishing auxin gradients that control these processes.
This compound disrupts this transport system, leading to the accumulation of both endogenous and synthetic auxins in the meristematic regions of shoots and roots. This targeted disruption makes this compound an effective tool to:
-
Study the consequences of localized auxin accumulation.
-
Investigate the mechanisms of auxin transport and its regulation.
-
Elucidate the downstream effects of altered auxin signaling.
-
Explore the synergistic effects of auxin transport inhibitors with auxin analogs.
These application notes provide protocols for key experiments to leverage the effects of this compound in plant hormone research.
Data Presentation
Table 1: Herbicidal Properties of this compound
| Property | Description | Reference |
| Chemical Class | Semicarbazone | |
| Mode of Action | Auxin Transport Inhibitor | |
| Primary Effect | Disrupts the polar transport of natural and synthetic auxins. | |
| Resulting Action | Causes abnormal accumulation of auxin in meristematic tissues. | |
| Commercial Use | Often combined with auxin herbicides like dicamba for enhanced broadleaf weed control. |
Table 2: Representative Dose-Response of Auxin Transport Inhibitors on Arabidopsis thaliana Root Growth
| Concentration (µM) | Primary Root Length (% of Control) | Observations |
| 0.1 | 85 ± 5 | Slight inhibition of root elongation. |
| 1 | 50 ± 8 | Significant reduction in primary root length, increased root hair density. |
| 10 | 20 ± 6 | Severe inhibition of primary root growth, agravitropic phenotype. |
| 50 | 5 ± 2 | Near-complete cessation of root growth. |
Experimental Protocols
Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay
This protocol details a method to observe and quantify the effect of this compound on primary root growth in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type)
-
This compound stock solution (in DMSO)
-
Murashige and Skoog (MS) medium, pH 5.7
-
Agar
-
Petri dishes (square or round)
-
Sterile water
-
Micropipettes
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube.
-
Add 1 mL of 70% ethanol and incubate for 5 minutes.
-
Remove ethanol and add 1 mL of 50% bleach with 0.05% Triton X-100. Incubate for 10 minutes with occasional vortexing.
-
Wash seeds 5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.
-
-
Plate Preparation:
-
Prepare MS medium with 1% sucrose and 0.8% agar. Autoclave and cool to approximately 50°C.
-
Add this compound stock solution to the molten MS agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). Also, prepare a control plate with an equivalent amount of DMSO.
-
Pour the medium into sterile Petri dishes and allow them to solidify.
-
-
Seed Plating and Growth:
-
Pipette individual stratified seeds onto the surface of the prepared agar plates in a straight line.
-
Seal the plates with breathable tape.
-
Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
-
Data Collection and Analysis:
-
After 5-7 days of growth, photograph the plates.
-
Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
-
Calculate the average root length for each concentration and express it as a percentage of the control.
-
Protocol 2: Gravitropism Assay
This protocol is designed to assess the effect of this compound on the gravitropic response of Arabidopsis thaliana roots.
Materials:
-
Arabidopsis thaliana seedlings grown on control MS plates as described in Protocol 1.
-
MS plates containing various concentrations of this compound.
Procedure:
-
Seedling Growth:
-
Germinate and grow Arabidopsis seedlings on vertical MS plates for 4-5 days until the primary root is approximately 1-2 cm long.
-
-
Gravistimulation:
-
For acute treatment, transfer the seedlings to new MS plates containing the desired concentrations of this compound.
-
Alternatively, for continuous treatment, use seedlings already grown on this compound-containing plates from Protocol 1.
-
Mark the position of the root tips on the outside of the Petri dish.
-
Rotate the plates by 90 degrees.
-
-
Data Collection and Analysis:
-
Place the rotated plates back in the growth chamber.
-
Capture images at regular intervals (e.g., every 2, 4, 8, and 24 hours) to monitor the reorientation of the root tip.
-
Measure the angle of root curvature relative to the new gravity vector at each time point using image analysis software.
-
Compare the gravitropic response of treated seedlings to the control.
-
Protocol 3: Analysis of Auxin Distribution using DR5::GUS Reporter Lines
This protocol utilizes a transgenic Arabidopsis line expressing the β-glucuronidase (GUS) reporter gene under the control of the auxin-responsive DR5 promoter to visualize changes in auxin accumulation following this compound treatment.
Materials:
-
Arabidopsis thaliana DR5::GUS transgenic seeds.
-
This compound stock solution (in DMSO).
-
MS liquid medium.
-
GUS staining solution (e.g., X-Gluc in a phosphate buffer with potassium ferricyanide and potassium ferrocyanide).
-
96-well plates or small Petri dishes.
-
Microscope.
Procedure:
-
Seedling Growth:
-
Grow DR5::GUS seedlings in sterile liquid MS medium or on solid MS plates for 5-7 days.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in liquid MS medium.
-
Transfer seedlings into the wells of a 96-well plate or small dishes containing the different concentrations of this compound. Include a DMSO control.
-
Incubate the seedlings for a defined period (e.g., 6, 12, or 24 hours).
-
-
GUS Staining:
-
Remove the treatment solution and wash the seedlings with a phosphate buffer.
-
Add the GUS staining solution to the seedlings and incubate at 37°C in the dark for several hours to overnight, depending on the desired staining intensity.
-
After staining, replace the staining solution with 70% ethanol to stop the reaction and clear the chlorophyll.
-
-
Visualization and Quantification:
-
Observe the seedlings under a light microscope to document the pattern and intensity of the blue GUS staining, particularly in the root tips and vascular tissues.
-
For a quantitative analysis, the GUS activity can be measured using a fluorometric assay with 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate.
-
Visualization of Signaling Pathways and Workflows
Caption: Auxin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the root growth inhibition assay.
Caption: Logical relationship of this compound's action and effects.
References
Application Notes and Protocols: Synergistic Effect of Diflufenzopyr in Combination with Dicamba
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflufenzopyr, a semicarbazone herbicide, functions as an auxin transport inhibitor, disrupting the normal hormonal balance essential for plant growth.[1][2] Dicamba, a synthetic auxin herbicide, mimics the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds.[3] When combined, this compound exhibits a synergistic effect with dicamba, enhancing its herbicidal activity.[4][5] This synergy is achieved by this compound blocking the transport of both natural auxin and the synthetically applied dicamba, causing an accumulation of dicamba at the plant's meristematic tissues (growing points). This concentration of the herbicide leads to a more rapid and potent herbicidal effect, resulting in quicker knockdown of targeted weeds. This combination is particularly effective for post-emergence control of a wide spectrum of broadleaf weeds, including those resistant to other herbicide classes.
Mechanism of Action: Signaling Pathway
The synergistic action of this compound and dicamba stems from their complementary modes of action on the auxin signaling pathway in susceptible plants. Dicamba, as a synthetic auxin, overwhelms the natural auxin signaling, while this compound prevents the plant from mitigating this overload through transport, leading to a cascade of phytotoxic effects.
Caption: Signaling pathway of this compound and Dicamba synergy.
Quantitative Data Summary
The combination of this compound and dicamba has demonstrated significant synergistic effects in controlling various broadleaf weeds. The following tables summarize key quantitative data from research studies.
Table 1: Enhanced Efficacy on Selected Weed Species
| Weed Species | Herbicide Treatment | Application Rate | % Control (Days After Treatment) | Source |
| Palmer Amaranth (Amaranthus palmeri) | Dicamba | - | 87% (28 DAT) | |
| Dicamba + this compound | - | 93% (28 DAT) | ||
| Common Ragweed (Ambrosia artemisiifolia) | Residual Herbicides | - | 83% (21 DAT) | |
| Dicamba + Residual Herbicides | - | 96% (21 DAT) | ||
| Velvetleaf (Abutilon theophrasti) | Residual Herbicides | - | 73% (21 DAT) | |
| Dicamba + Residual Herbicides | - | 83% (21 DAT) | ||
| Common Lambsquarters (Chenopodium album) | Residual Herbicides | - | 17% improvement with Dicamba | |
| Giant Ragweed (Ambrosia trifida) | Residual Herbicides | - | 20% improvement with Dicamba | |
| Kochia (Bassia scoparia) | Residual Herbicides | - | 23% improvement with Dicamba |
Table 2: Reduction in Dicamba Lethal Dose (LD50) with this compound
| Weed Species | Herbicide Treatment | LD50 (g/ha) | % Reduction in LD50 | Source |
| Purple Cudweed (Gnaphalium purpureum) | Dicamba alone | 23 | - | |
| Dicamba + 20% this compound | 20 | 13% | ||
| Common Lespedeza (Kummerowia striata) | Dicamba alone | 36 | - | |
| Dicamba + 20% this compound | 27 | 25% |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon research findings. The following are generalized protocols for key experiments cited in the evaluation of this compound and dicamba synergy.
Greenhouse Pot Assay for Herbicidal Efficacy
This protocol outlines a dose-response study to determine the synergistic efficacy of this compound and dicamba on target weed species under controlled greenhouse conditions.
1. Plant Material and Growth Conditions:
-
Seed Germination: Sow seeds of the target weed species in trays containing a commercial potting mix.
-
Seedling Transplant: Once seedlings reach the 2-3 leaf stage, transplant them into individual pots (e.g., 10 cm diameter) filled with the same potting mix.
-
Greenhouse Conditions: Maintain the plants in a greenhouse with a controlled temperature (e.g., 25/20°C day/night), photoperiod (e.g., 16-hour light), and relative humidity. Water the plants as needed.
2. Herbicide Preparation and Application:
-
Stock Solutions: Prepare stock solutions of technical grade this compound and dicamba in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween® 20).
-
Treatment Solutions: Prepare a range of herbicide concentrations for both individual and combination treatments by diluting the stock solutions with distilled water.
-
Application: When the plants have reached a specific growth stage (e.g., 4-6 leaf stage), apply the herbicide treatments using a calibrated laboratory spray chamber. Ensure uniform coverage of the foliage. Typical spray volumes range from 10 to 20 gallons per acre.
3. Data Collection and Analysis:
-
Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (complete death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the plants. Record the fresh weight, then dry the biomass in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 72 hours) to determine the dry weight.
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments. For dose-response studies, calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth).
Caption: Greenhouse herbicidal efficacy assessment workflow.
Field Trial Protocol for Weed Control Evaluation
This protocol is designed to evaluate the synergistic efficacy of this compound and dicamba under real-world agricultural conditions.
1. Experimental Site and Design:
-
Site Selection: Choose a field with a natural and uniform infestation of the target weed species.
-
Experimental Design: Utilize a randomized complete block design with at least three or four replications. Plot sizes should be adequate for representative data collection (e.g., 3 x 10 meters).
2. Herbicide Application:
-
Timing: Apply the herbicides when the target weeds are at the recommended growth stage for post-emergence control (e.g., 4-6 inches in height).
-
Equipment: Use a calibrated field plot sprayer equipped with appropriate nozzles (e.g., flat-fan) to ensure uniform application. Maintain a constant spray pressure and ground speed. For example, a sprayer with TTI1103 nozzles, a boom height of 30 inches, a rate of 10 gallons per acre, and a ground speed of 9 mph has been used in dicamba field trials.
-
Treatments: Include an untreated control, dicamba alone, this compound alone, and a tank mixture of this compound and dicamba at various rates.
3. Data Collection:
-
Weed Control Ratings: Visually assess weed control at regular intervals (e.g., 7, 14, 28, and 56 DAT) using a 0% to 100% scale.
-
Weed Density and Biomass: At a specified time point (e.g., 28 DAT), count the number of weeds per unit area (e.g., in a 1 m² quadrat) and harvest the above-ground weed biomass to determine fresh and dry weights.
-
Crop Tolerance: If the trial is conducted in a crop, assess crop injury at the same intervals as weed control ratings.
4. Data Analysis:
-
Subject the collected data to ANOVA to determine the significance of treatment effects.
-
Use mean separation tests (e.g., Tukey's HSD) to compare individual treatment means.
Conclusion
The combination of this compound and dicamba provides a powerful tool for the management of broadleaf weeds, including difficult-to-control and herbicide-resistant populations. The synergistic interaction between these two active ingredients leads to enhanced efficacy and faster weed control. The provided application notes and protocols offer a framework for researchers and professionals to further investigate and utilize this synergistic combination in weed management strategies. It is imperative to adhere to all label instructions and local regulations when applying these herbicides.
References
Application Notes and Protocols for the Analysis of Diflufenzopyr by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Diflufenzopyr in environmental samples using High-Performance Liquid Chromatography (HPLC). Methodologies for both HPLC with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are presented, catering to a range of analytical needs from routine monitoring to confirmatory analysis.
Introduction
This compound is a selective herbicide used for post-emergence control of broadleaf weeds. Monitoring its presence in environmental matrices such as soil and water is crucial to ensure environmental safety and regulatory compliance. HPLC is a robust and widely used technique for the separation, identification, and quantification of pesticide residues. This application note details the necessary protocols for sample preparation and chromatographic analysis of this compound.
Method 1: HPLC with UV Detection for this compound in Water
This method provides a reliable and cost-effective approach for the routine screening of this compound in water samples.
Experimental Protocol
1. Standard Preparation:
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL.
2. Sample Preparation (Water Sample):
-
Collect water samples in clean glass containers.
-
Filter the water sample through a 0.45 µm syringe filter to remove any particulate matter.
-
If pre-concentration is required, a solid-phase extraction (SPE) can be employed.
3. HPLC-UV Operating Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Quantitative Data Summary (Representative)
The following table summarizes the representative performance data for the HPLC-UV method.
| Parameter | Value |
| Retention Time | ~5.8 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 2% |
Method 2: LC-MS/MS for Confirmatory Analysis of this compound in Water
For highly sensitive and selective confirmatory analysis, an LC-MS/MS method is recommended. This method is based on the validated protocol from the U.S. Environmental Protection Agency.
Experimental Protocol
1. Standard Preparation:
-
Follow the same procedure as for the HPLC-UV method to prepare stock and working standard solutions.
2. Sample Preparation (Water Sample):
-
Filter the water sample through a 0.45 µm syringe filter. No further pre-treatment is typically necessary for this method.
3. LC-MS/MS Operating Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1290 HPLC System or equivalent |
| Column | Phenomenex Kinetex PFP (2.1 x 100 mm, 1.7-µm)[1] |
| Column Temperature | 30.0°C[1] |
| Mobile Phase A | 10 mM ammonium formate + 1% formic acid in HPLC grade water[1] |
| Mobile Phase B | 10 mM ammonium formate + 1% formic acid in HPLC grade methanol[1] |
| Injection Volume | 40.0 µL |
| Mass Spectrometer | AB Sciex 5500 Triple Quad or equivalent |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 - 2.50 | 100 | 0 |
| 5.50 - 6.50 | 65 | 35 |
| 7.50 - 8.80 | 30 | 70 |
| 9.00 - 11.00 | 10 | 90 |
| 11.10 - 12.20 | 100 | 0 |
Quantitative Data Summary
The following data is derived from the validated analytical method.[1]
| Parameter | Value |
| Retention Time | ~9.7 min |
| Limit of Detection (LOD) | 0.1 µg/kg (0.1 µg/L) |
| Limit of Quantification (LOQ) | 0.5 µg/kg (0.5 µg/L) |
| Parent Ion (m/z) | 335.0 |
| Daughter Ion (Quantitative) | 206.1 |
| Daughter Ion (Confirmatory) | 162.2 |
Sample Preparation Protocol for Soil: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for extracting pesticide residues from solid matrices like soil.
Experimental Protocol
-
Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris.
-
Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute to hydrate the soil.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate and sodium acetate).
-
Shake vigorously for another 1 minute.
-
-
Centrifugation: Centrifuge the tube at 3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract: The resulting supernatant is the final extract, ready for analysis by either HPLC-UV or LC-MS/MS.
Visualizations
Caption: HPLC-UV analysis workflow for this compound.
Caption: QuEChERS sample preparation workflow for soil.
References
Application Notes and Protocols for Enhanced Efficacy Formulations of Diflufenzopyr
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of conventional and advanced formulation strategies to enhance the efficacy of Diflufenzopyr, a selective post-emergence herbicide. The following sections detail experimental protocols, present quantitative data for comparative analysis, and illustrate key concepts through diagrams.
Conventional Formulations for Enhanced Efficacy
This compound is a semicarbazone herbicide that acts as an auxin transport inhibitor, disrupting weed growth.[1] Its efficacy is often enhanced by combining it with other herbicides, particularly those with a different mode of action, and by incorporating adjuvants to improve its physicochemical properties and uptake by the target weed.
Tank-Mixing with Synergistic Herbicides
The most common approach to broaden the weed control spectrum and increase the efficacy of this compound is through tank-mixing with other herbicides. The synergistic combination of this compound and dicamba, an auxin mimic herbicide, is well-documented. This compound enhances the activity of dicamba by concentrating its translocation to the meristematic sinks of the weed, leading to more effective control at lower application rates.[2]
Commercially available pre-mixed formulations include:
-
Status® Herbicide: A water-dispersible granule (WDG) containing 17.1% this compound and 44% sodium salt of dicamba.
-
Overdrive® Herbicide: A WDG formulation with 21.4% this compound and 55.0% sodium salt of dicamba.[1]
Quantitative Data on Tank-Mix Efficacy:
The addition of this compound to other synthetic auxin herbicides has been shown to significantly increase the control of various noxious weeds.
| Target Weed | Herbicide Partner | Increase in Weed Control with this compound | Reference |
| Noxious Weeds (general) | Synthetic Auxins (e.g., dicamba, picloram) | Up to 90% | EPA Report |
| Palmer Amaranth (glyphosate-resistant) | Dicamba | Up to 44% | EPA Report |
| Leafy Spurge | Picloram | Significant Increase | Lym and Deibert, 2005 |
| Canada Thistle & Leafy Spurge | Quinclorac | Increased Control | Lym and Deibert, 2005 |
| Purple Cudweed | Dicamba | LD50 reduced from 23 to 20 g/ha | Wehtje et al., 2008 |
| Common Lespedeza | Dicamba | LD50 reduced from 36 to 27 g/ha | Wehtje et al., 2008 |
Role of Adjuvants
Adjuvants are critical components in herbicide formulations to improve their performance. They can act as wetting agents, penetrants, and stickers, enhancing the spray coverage, absorption, and rainfastness of this compound.
Commonly used adjuvants with this compound formulations include:
-
Non-ionic Surfactants (NIS): Reduce the surface tension of spray droplets, leading to better spreading on the leaf surface.
-
Crop Oil Concentrates (COC): A mixture of petroleum-based oil and a surfactant, which can enhance the penetration of the herbicide through the waxy cuticle of the weed.
-
Methylated Seed Oils (MSO): Derived from vegetable oils, they are often more effective than COCs in enhancing penetration, especially under hot and dry conditions.
-
Nitrogen-based Fertilizers (e.g., Urea Ammonium Nitrate - UAN): Can improve the uptake of some herbicides by certain weed species.
The choice of adjuvant and its concentration depends on the target weed species, environmental conditions, and the specific tank-mix partners. Always consult the product label for recommended adjuvants.
Experimental Protocols: Conventional Formulations
Protocol for Preparation of a Water-Dispersible Granule (WDG) Formulation
This protocol outlines the general steps for preparing a WDG formulation of this compound, similar to commercial products.
Materials:
-
This compound technical grade (active ingredient)
-
Dicamba sodium salt (if creating a combination product)
-
Wetting agent (e.g., sodium dodecyl sulfate)
-
Dispersing agent (e.g., lignosulfonate)
-
Binder (e.g., polyvinylpyrrolidone)
-
Inert filler (e.g., kaolin clay)
-
Deionized water
Equipment:
-
Blender or mixer
-
Air-jet mill or similar grinding equipment
-
Granulator (e.g., fluid bed granulator or extrusion-spheronization equipment)
-
Drying oven
-
Sieves for particle size analysis
Procedure:
-
Pre-milling: Mill the technical grade this compound and any other solid active ingredients to a fine powder (typically < 10 µm) using an air-jet mill.
-
Blending: In a blender, thoroughly mix the milled active ingredient(s) with the wetting agent, dispersing agent, binder, and inert filler in their predetermined ratios.
-
Granulation:
-
Fluid Bed Granulation: Introduce the blended powder into a fluid bed granulator. Spray a fine mist of water onto the fluidized powder to facilitate agglomeration into granules.
-
Extrusion-Spheronization: Add a small amount of water to the blended powder to form a wet mass. Extrude the wet mass through a die to form cylindrical extrudates. Break the extrudates and round them into spherical granules in a spheronizer.
-
-
Drying: Dry the formed granules in an oven at a controlled temperature (e.g., 50-60°C) until the moisture content is reduced to the desired level (typically < 2%).
-
Sieving: Sieve the dried granules to obtain a uniform particle size distribution and remove any oversized or undersized particles.
-
Quality Control: Evaluate the final WDG product for properties such as suspensibility, dispersibility, wettability, and active ingredient content according to standard CIPAC methods.
Protocol for Preparation of a Suspension Concentrate (SC) Formulation
This protocol describes the preparation of a liquid SC formulation of this compound and dicamba.
Materials:
-
This compound technical grade
-
Dicamba technical grade
-
Wetting agent
-
Dispersing agent
-
Antifreeze agent (e.g., propylene glycol)
-
Thickener (e.g., xanthan gum)
-
Antifoaming agent
-
Biocide
-
Deionized water
Equipment:
-
High-shear mixer
-
Bead mill
-
Viscometer
-
Particle size analyzer
Procedure:
-
Aqueous Phase Preparation: In a mixing vessel, dissolve the wetting agent, dispersing agent, and antifreeze in deionized water.
-
Milling: Add the technical grade this compound and dicamba to the aqueous phase. Mill the mixture in a bead mill until the desired particle size distribution is achieved (typically a median particle size of 2-5 µm).
-
Thickening and Stabilization: While stirring, slowly add the thickener to the milled suspension to achieve the desired viscosity. Add the antifoaming agent and biocide.
-
Homogenization: Homogenize the final mixture to ensure uniformity.
-
Quality Control: Analyze the SC formulation for active ingredient content, particle size distribution, viscosity, and storage stability (e.g., by observing for phase separation or crystal growth at elevated temperatures).
Advanced Formulations for Enhanced Efficacy
Advanced formulation technologies such as nanoformulations and controlled-release systems offer the potential to further enhance the efficacy of this compound by improving its delivery, increasing its bioavailability, and extending its period of activity.
Nanoformulations: Polylactic Acid (PLA) Nanoparticles
Nanoencapsulation of herbicides in biodegradable polymers like polylactic acid (PLA) can protect the active ingredient from premature degradation, provide controlled release, and improve its penetration into the target plant.
Conceptual Protocol for Preparing this compound-Loaded PLA Nanoparticles (Adapted from similar herbicide studies):
Materials:
-
This compound technical grade
-
Polylactic acid (PLA)
-
Polyvinyl alcohol (PVA) as a stabilizer
-
Dichloromethane (DCM) as an organic solvent
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Ultrasonicator (probe or bath)
-
Rotary evaporator
-
Centrifuge
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Transmission Electron Microscope (TEM)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLA in DCM.
-
Emulsification: Add the organic phase to an aqueous solution of PVA under high-speed stirring or ultrasonication to form an oil-in-water (O/W) emulsion. The sonication parameters (power and duration) are critical for controlling the nanoparticle size.
-
Solvent Evaporation: Evaporate the DCM from the emulsion using a rotary evaporator under reduced pressure. This causes the PLA to precipitate and encapsulate the this compound, forming nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing free PVA and non-encapsulated this compound. Wash the nanoparticle pellet with deionized water and re-centrifuge.
-
Characterization: Resuspend the purified nanoparticles in water. Characterize the nanoparticles for their size, size distribution, zeta potential, morphology (using TEM), and encapsulation efficiency.
Controlled-Release Formulations: Ethyl Cellulose Coating
Microencapsulation using a hydrophobic polymer like ethyl cellulose can create a barrier around the active ingredient, controlling its release rate into the environment. This can extend the weed control period and reduce the potential for environmental contamination.
Conceptual Protocol for Preparing Controlled-Release this compound Microcapsules (Adapted from similar herbicide studies):
Materials:
-
This compound technical grade
-
Ethyl cellulose
-
A suitable solvent for ethyl cellulose (e.g., ethanol, acetone)
-
A non-solvent for ethyl cellulose (e.g., water)
-
Surfactant (e.g., Tween 80)
Equipment:
-
High-speed homogenizer
-
Mechanical stirrer
-
Filtration apparatus
-
Drying oven
-
Scanning Electron Microscope (SEM)
Procedure:
-
Core Material Preparation: Prepare the core material, which can be this compound crystals or a solid carrier impregnated with this compound.
-
Coating Solution Preparation: Dissolve ethyl cellulose in a suitable organic solvent.
-
Microencapsulation (Solvent Evaporation Method):
-
Disperse the core material in the ethyl cellulose solution.
-
Emulsify this organic phase in an aqueous phase containing a surfactant using a high-speed homogenizer to form oil-in-water droplets.
-
Continuously stir the emulsion while slowly evaporating the organic solvent. This causes the ethyl cellulose to precipitate and form a coating around the core particles.
-
-
Collection and Drying: Collect the microcapsules by filtration, wash them with water to remove the surfactant, and dry them in an oven at a moderate temperature.
-
Characterization: Characterize the microcapsules for their size, morphology (using SEM), coating thickness, and drug loading.
-
Release Studies: Conduct in vitro release studies in a suitable medium (e.g., water or buffer solution) to determine the release kinetics of this compound from the microcapsules.
Efficacy Testing Protocols
Standardized bioassays are essential for evaluating the efficacy of different this compound formulations.
Greenhouse Pot Study for Post-Emergence Efficacy
Objective: To compare the efficacy of different this compound formulations on a target broadleaf weed species.
Materials:
-
Seeds of a susceptible broadleaf weed (e.g., velvetleaf, Abutilon theophrasti, or common lambsquarters, Chenopodium album)
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
This compound formulations to be tested
-
A commercial standard formulation of this compound
-
Untreated control (water or blank formulation carrier)
-
Spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha)
Procedure:
-
Plant Growth: Sow the weed seeds in pots and grow them in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Treatment Application: When the weeds reach the 2-4 true leaf stage, apply the different this compound formulations using the spray chamber. Include a range of application rates for each formulation to determine the dose-response relationship.
-
Evaluation: At specified time intervals after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).
-
Biomass Measurement: At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of the weeds, dry it in an oven, and weigh it to determine the fresh and dry weight reduction compared to the untreated control.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to compare the efficacy of the different formulations.
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced efficacy formulations of this compound.
Caption: Simplified signaling pathway illustrating the synergistic action of this compound and Dicamba.
References
Application Notes and Protocols for Assessing Diflufenzopyr Phytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflufenzopyr is a selective, post-emergence herbicide belonging to the semicarbazone chemical family.[1] Its primary mode of action is the inhibition of auxin transport in susceptible plants.[2][3][4] Auxins are plant hormones crucial for various growth and developmental processes, including cell elongation, division, and differentiation. By blocking the transport of both naturally occurring and synthetic auxins, this compound causes an abnormal accumulation of these growth regulators in the meristematic tissues (growing points) of shoots and roots.[2] This disruption of the delicate auxin balance leads to rapid and severe hormonal effects, such as epinasty (twisting and curling of stems and leaves), stunting, and ultimately, plant death in sensitive species.
These application notes provide detailed experimental protocols for assessing the phytotoxicity of this compound on target and non-target plant species. The protocols cover a range of assessments from visual injury to physiological and biochemical markers of plant stress.
Experimental Protocols
General Growth Conditions and Plant Material
A standardized experimental setup is crucial for reproducible phytotoxicity assessment.
Protocol 1: Plant Growth and Maintenance
-
Plant Species Selection: Choose relevant indicator plant species. For efficacy testing, select known susceptible weed species. For non-target crop safety assessment, select the crop of interest (e.g., corn, which exhibits tolerance through rapid metabolism).
-
Growth Medium: Use a consistent, well-characterized soil mix or a soilless medium like peat, vermiculite, and perlite mixture (e.g., 2:1:1 ratio).
-
Container: Grow plants in appropriately sized pots with drainage holes to ensure healthy root development.
-
Environmental Conditions: Maintain plants in a controlled environment (growth chamber or greenhouse) with the following conditions:
-
Temperature: 25/20°C (day/night)
-
Photoperiod: 16-hour light / 8-hour dark cycle
-
Light Intensity: 400-600 µmol/m²/s
-
Relative Humidity: 60-70%
-
-
Watering: Water plants regularly to maintain consistent soil moisture, avoiding both drought and waterlogged conditions.
-
Nutrient Management: Apply a balanced nutrient solution (e.g., Hoagland's solution) weekly to ensure nutrients are not a limiting factor.
-
Plant Stage for Treatment: Apply this compound at a consistent and defined plant growth stage, typically when plants have 2-4 true leaves, to ensure uniformity of response.
This compound Application
Protocol 2: Herbicide Application
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with a surfactant like Tween 20).
-
Perform serial dilutions to obtain the desired treatment concentrations. It is recommended to test a range of doses, including the recommended field application rate, as well as rates above and below this to establish a dose-response curve.
-
Include a control group treated only with the solvent and surfactant to account for any effects of the application vehicle.
-
-
Application Method:
-
Utilize a calibrated laboratory spray chamber to ensure uniform application.
-
Apply the treatment solutions as a foliar spray, ensuring complete and even coverage of the plant foliage.
-
The spray volume should be consistent across all treatments.
-
Phytotoxicity Assessment
Assessments should be conducted at multiple time points after treatment (e.g., 3, 7, 14, and 21 days after treatment - DAT) to capture the progression of symptoms.
Protocol 3: Visual Injury Assessment
-
Scoring: Visually assess each plant for phytotoxicity symptoms. Use a rating scale from 0 to 100%, where 0% indicates no visible injury and 100% indicates complete plant death.
-
Symptoms to Record: Document specific symptoms of auxin transport inhibition, including:
-
Epinasty (leaf and stem twisting/curling)
-
Stunting (reduced plant height and growth)
-
Chlorosis (yellowing of leaves)
-
Necrosis (browning and death of tissue)
-
Leaf malformation
-
-
Photography: Document the visual symptoms with high-quality photographs at each assessment time point.
Protocol 4: Biomass and Growth Measurements
-
Plant Height: Measure the height of each plant from the soil surface to the apical meristem at each assessment time point.
-
Shoot Fresh and Dry Weight: At the final assessment point, excise the shoots at the soil level.
-
Record the fresh weight immediately.
-
Dry the shoot material in a forced-air oven at 70°C for 72 hours or until a constant weight is achieved, then record the dry weight.
-
Protocol 5: Physiological and Biochemical Assays
These assays provide quantitative data on the physiological stress experienced by the plants.
-
Chlorophyll Content Measurement:
-
Use a handheld chlorophyll meter (e.g., SPAD meter) for non-destructive measurements on the uppermost fully expanded leaves at each assessment time point.
-
Alternatively, for destructive analysis, extract chlorophyll from a known weight of leaf tissue using a solvent like 80% acetone or ethanol. Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer and calculate the chlorophyll concentration.
-
-
Chlorophyll Fluorescence Measurement:
-
Measure chlorophyll fluorescence parameters on dark-adapted leaves (30 minutes) using a portable fluorometer.
-
The maximum quantum efficiency of photosystem II (Fv/Fm) is a key parameter that indicates photo-oxidative stress. A decrease in Fv/Fm suggests damage to the photosynthetic apparatus.
-
-
Oxidative Stress Markers:
-
Herbicide-induced stress can lead to the overproduction of reactive oxygen species (ROS).
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay: Measure the level of MDA, a product of lipid peroxidation, as an indicator of membrane damage. This can be done using the thiobarbituric acid reactive substances (TBARS) assay.
-
Hydrogen Peroxide (H₂O₂) Content: Quantify the accumulation of H₂O₂ in plant tissues.
-
Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POX), which are involved in detoxifying ROS.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Visual Phytotoxicity Rating (%)
| Treatment (this compound Conc.) | 3 DAT | 7 DAT | 14 DAT | 21 DAT |
| Control (0 ppm) | ||||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 | ||||
| ... |
Table 2: Plant Height (cm)
| Treatment (this compound Conc.) | 3 DAT | 7 DAT | 14 DAT | 21 DAT |
| Control (0 ppm) | ||||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 | ||||
| ... |
Table 3: Shoot Biomass (g) at 21 DAT
| Treatment (this compound Conc.) | Fresh Weight | Dry Weight |
| Control (0 ppm) | ||
| Dose 1 | ||
| Dose 2 | ||
| Dose 3 | ||
| ... |
Table 4: Physiological and Biochemical Parameters (at 7 DAT)
| Treatment (this compound Conc.) | Chlorophyll Content (SPAD) | Fv/Fm | MDA Content (nmol/g FW) | H₂O₂ Content (µmol/g FW) |
| Control (0 ppm) | ||||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 | ||||
| ... |
Mandatory Visualization
This compound's Mode of Action
Caption: Mode of action of this compound in susceptible plants.
Experimental Workflow for Phytotoxicity Assessment
Caption: Workflow for assessing this compound phytotoxicity.
Signaling Pathway of Herbicide-Induced Oxidative Stress
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Diflufenzopyr Solubility Challenges in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the aqueous solubility of Diflufenzopyr. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful preparation and use of this compound solutions in your experiments.
Quick Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in aqueous buffer. | Exceeding solubility limit at the current pH. | This compound's aqueous solubility is highly pH-dependent. Adjust the pH of the solution to 7.0 or higher. At pH 7, solubility is approximately 5850 mg/L, and it increases to 10546 mg/L at pH 9.[1] |
| Slow dissolution kinetics. | Use sonication, gentle heating, or extended stirring to aid dissolution. | |
| Precipitation occurs after dissolving. | Supersaturated solution. | The solution may be thermodynamically unstable. Try preparing a slightly more dilute solution. |
| Change in temperature or pH. | Ensure the temperature and pH of your solution remain constant. | |
| Precipitation upon dilution of an organic stock solution into an aqueous buffer. | "Salting out" or "crashing out" effect. | This is common when a compound is highly soluble in an organic solvent but poorly soluble in water. To mitigate this, make serial dilutions of the stock solution in the organic solvent first before adding it to the aqueous medium. It is also recommended to add the stock solution to the aqueous buffer slowly while vortexing. |
| Solution appears cloudy or forms a suspension. | Incomplete dissolution. | Consider using a co-solvent or surfactant. For laboratory-scale preparations, starting with a stock solution in an organic solvent like DMSO is a common practice. |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of this compound is highly dependent on the pH of the solution. Its solubility is significantly lower in acidic conditions and increases as the pH becomes more alkaline.
Q2: How can I prepare a stock solution of this compound?
A2: For most research applications, it is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), where it is known to be soluble. This stock solution can then be diluted into your aqueous experimental medium. Note that the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the experimental system.
Q3: My this compound solution precipitated after being stored. Why did this happen and how can I prevent it?
A3: Aqueous extracts of this compound are known to be unstable and should be prepared fresh and used immediately.[2][3] The compound undergoes hydrolysis, and its half-life in water varies with pH. To avoid precipitation and degradation, it is best practice to prepare your final aqueous solution immediately before your experiment. If short-term storage is necessary, ensure the pH is controlled and the solution is stored at a low temperature, though fresh preparation is always optimal.
Q4: Can I use surfactants to improve the solubility of this compound?
A4: Yes, surfactants can be effective in increasing the aqueous solubility and stability of this compound. Commercial formulations often include surfactants. For laboratory preparations, non-ionic surfactants are generally a good starting point. Some examples mentioned in formulation patents include polyoxyethylene 20 sorbitan monooleate, isooctyl phenol polyoxyethylene ether, and fatty alcohol-polyoxyethylene ether.[4] The optimal surfactant and its concentration will need to be determined empirically for your specific application.
Q5: Is it better to use the acid form of this compound or a salt form?
A5: The salt forms of this compound, such as the sodium, potassium, or dimethylamine salts, are generally more water-soluble than the free acid form.[4] Commercial formulations often utilize the sodium salt. If you are working with the free acid and encountering solubility issues, converting it to a salt by dissolving it in a basic solution (e.g., with NaOH or KOH) can significantly improve its solubility in water.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂F₂N₄O₃ | |
| Molecular Weight | 334.28 g/mol | |
| Physical Appearance | Off-white solid | |
| Melting Point | 135.5 °C (decomposes at 155 °C) | |
| pKa | 3.18 | |
| log Kow (pH-dependent) | 1.09 |
Table 2: Aqueous Solubility of this compound at Different pH Values
| pH | Solubility (mg/L) | Reference |
| 5 | 63 | |
| 7 | 5850 | |
| 9 | 10546 |
Table 3: Stability of this compound in Aqueous Solutions (Hydrolysis Half-life)
| pH | Half-life (days) | Reference |
| 5 | 13 | |
| 7 | 24 | |
| 9 | 26 |
Table 4: Solubility of this compound in Organic Solvents (Qualitative)
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Methanol | Soluble (used for commercial standards) | |
| Acetone | Likely soluble (common solvent for similar compounds) | |
| Acetonitrile | Likely soluble (used in analytical methods) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Analytical balance
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Vortex mixer
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Sonicator (optional)
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Appropriate personal protective equipment (PPE)
-
-
Procedure:
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Accurately weigh the desired amount of this compound powder.
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Transfer the powder to a sterile, chemically resistant vial.
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Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
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Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
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If necessary, use a bath sonicator for a short period to aid dissolution.
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Store the stock solution at -20°C in a tightly sealed container, protected from light and moisture.
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Protocol 2: Preparation of a Final Aqueous Solution from a DMSO Stock
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Materials:
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This compound stock solution in DMSO
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Aqueous buffer or cell culture medium
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Vortex mixer
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Sterile pipette tips
-
-
Procedure:
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Bring the DMSO stock solution and the aqueous diluent to the desired experimental temperature.
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Vortex the aqueous diluent.
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While the aqueous diluent is vortexing, add the required volume of the this compound DMSO stock solution dropwise to the center of the vortex. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
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Continue vortexing for a few seconds after adding the stock solution to ensure homogeneity.
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Visually inspect the solution for any signs of precipitation.
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Use the final aqueous solution immediately in your experiment.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for dissolving this compound.
References
Technical Support Center: Optimizing Diflufenzopyr for Weed Management
Welcome to the Technical Support Center for Diflufenzopyr. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing the use of this compound for effective weed management in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter.
Troubleshooting Guides and FAQs
This section provides answers to common questions and solutions to potential problems that may arise during the use of this compound.
Q1: Why am I observing inconsistent weed control with this compound?
A1: Inconsistent weed control can be attributed to several factors. This compound's efficacy is influenced by its concentration, the weed species being targeted, the growth stage of the weeds, and environmental conditions.[1][2] For optimal performance, it is crucial to apply this compound to actively growing young weeds.[2] Ensure your application equipment is properly calibrated to deliver a uniform spray volume.
Q2: I'm seeing signs of crop injury after applying this compound. What could be the cause?
A2: Crop injury, often observed as stunting, leaf malformation, or chlorosis, can occur if this compound is applied at a concentration too high for the specific crop or at a sensitive growth stage.[3] Tank mixing with certain other herbicides or adjuvants can also increase the risk of phytotoxicity.[3] It is essential to consult product labels for recommended application rates and tank-mix partners. To mitigate injury, conduct small-scale trials to determine the optimal concentration for your specific crop variety and environmental conditions.
Q3: My this compound solution is clogging the sprayer nozzles. How can I prevent this?
A3: Nozzle clogging is often due to improper mixing of the spray solution or the use of contaminated water. Ensure that you are using clean water and that all components of your tank mix are compatible. A simple jar test can be performed prior to mixing a large batch to check for physical compatibility. Always follow the recommended mixing order, which typically involves adding products to the tank in a specific sequence (e.g., water, water-dispersible granules, emulsifiable concentrates, and then solutions). Regular cleaning of your sprayer, including filters and nozzles, is also critical.
Q4: How do environmental conditions affect the performance of this compound?
A4: Environmental factors such as temperature, humidity, and rainfall can significantly impact the efficacy of post-emergent herbicides like this compound. High temperatures and humidity generally enhance herbicide uptake and translocation. However, rainfall shortly after application can wash the herbicide off the leaf surface, reducing its effectiveness. Conversely, applying to weeds under drought stress may result in reduced control as their metabolic activity is lower.
Q5: Can I tank-mix this compound with other herbicides?
A5: Yes, this compound is often used in combination with other herbicides, most notably dicamba, to broaden the spectrum of controlled weeds and enhance efficacy. This synergistic effect allows for effective weed control at lower rates of the partner herbicide. However, it is crucial to ensure the physical and biological compatibility of the tank-mix partners. Always refer to the product labels for recommended tank-mix partners and conduct a jar test to check for compatibility before application.
Data Presentation
The following tables summarize key quantitative data for the application of this compound, often in combination with dicamba, as found in various product labels and research.
Table 1: Application Rates for Common this compound-Containing Products
| Product Name | Active Ingredients | Typical Application Rate (per acre) |
| Distinct® Herbicide | This compound, Dicamba | Up to 10 ounces (0.125 lbs this compound, 0.313 lbs dicamba) per season |
| Overdrive® | This compound (21.4%), Dicamba (55.0%) | 0.5 pounds of product (~0.35 lbs of active ingredients) |
Table 2: Influence of Adjuvants on Herbicide Efficacy (General Overview)
| Adjuvant Type | Primary Function | Potential Impact on this compound Efficacy |
| Non-ionic Surfactants (NIS) | Reduce surface tension, improve spreading | Can enhance foliar uptake and coverage. |
| Crop Oil Concentrates (COC) | Increase cuticle penetration | May improve absorption, but can increase risk of crop injury. |
| Methylated Seed Oils (MSO) | Enhance penetration | Similar to COC, can improve efficacy but also phytotoxicity risk. |
Experimental Protocols
Below are detailed methodologies for key experiments to optimize this compound concentration.
Protocol 1: Greenhouse Dose-Response Bioassay
This protocol outlines the steps to determine the effective dose of this compound for controlling a specific weed species in a controlled greenhouse environment.
1. Plant Material and Growth Conditions:
- Select a uniform population of the target weed species.
- Sow seeds in 4-inch pots filled with a standard potting mix.
- Grow plants in a greenhouse with controlled temperature (e.g., 25°C day / 18°C night) and a 16-hour photoperiod.
- Water plants as needed to maintain adequate soil moisture.
2. Herbicide Preparation and Application:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with a surfactant).
- Create a series of dilutions to achieve a range of application rates (e.g., 0, 10, 20, 40, 80, 160 g a.i./ha). Include a non-ionic surfactant at a standard concentration (e.g., 0.25% v/v) in all treatments, including the control.
- Apply the herbicide solutions to the weeds at the 3-4 leaf stage using a calibrated laboratory sprayer to ensure uniform coverage.
3. Data Collection and Analysis:
- Visually assess weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a 0 to 100% scale (0 = no effect, 100 = complete plant death).
- Harvest the above-ground biomass at 21 DAT, dry in an oven at 70°C for 72 hours, and record the dry weight.
- Analyze the data using a dose-response model (e.g., log-logistic) to calculate the effective dose for 50% and 90% weed control (ED50 and ED90).
Protocol 2: Field Efficacy Trial
This protocol describes the methodology for evaluating the performance of this compound under field conditions.
1. Site Selection and Trial Design:
- Select a field with a natural and uniform infestation of the target weed species.
- Design the experiment using a randomized complete block design with at least four replications.
- Plot size should be adequate for application and assessment (e.g., 3m x 10m).
2. Treatment Application:
- Prepare this compound spray solutions at various concentrations, including a tank mix with a partner herbicide like dicamba if desired.
- Include an untreated control for comparison.
- Apply treatments using a calibrated backpack or tractor-mounted sprayer at a consistent spray volume (e.g., 200 L/ha).
- Record environmental conditions (temperature, humidity, wind speed) at the time of application.
3. Efficacy and Crop Safety Assessment:
- Assess weed control visually at regular intervals (e.g., 14, 28, and 56 DAT) using a percentage scale.
- Evaluate crop injury (if applicable) at the same intervals.
- Determine weed density and biomass from a designated quadrat within each plot at the end of the trial.
- Harvest the crop from the center of each plot to determine yield.
4. Data Analysis:
- Analyze weed control, crop injury, and yield data using analysis of variance (ANOVA) to determine significant differences between treatments.
Protocol 3: Analysis of this compound in Plant and Soil Samples
This section provides an overview of analytical methods for quantifying this compound residues.
Sample Preparation (General):
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Plant Tissue: Homogenize fresh or frozen tissue. Extract with an organic solvent like acetonitrile. Clean up the extract using solid-phase extraction (SPE) to remove interfering compounds.
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Soil: Air-dry and sieve the soil sample. Extract with an appropriate solvent mixture (e.g., acetonitrile/water). Clean up the extract using dSPE (dispersive solid-phase extraction).
Analytical Techniques:
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for quantifying this compound in complex matrices like plant tissue.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for this compound analysis, particularly in soil samples, often requiring a derivatization step to improve volatility.
Visualizations
The following diagrams illustrate key concepts and workflows related to the optimization of this compound.
References
Troubleshooting guide for inconsistent Diflufenzopyr bioassay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diflufenzopyr bioassays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound is a semicarbazone herbicide used for the selective control of broadleaf weeds.[1] Its primary mode of action is the inhibition of auxin transport.[1][2] this compound blocks the polar transport of both naturally occurring auxin (indoleacetic acid, IAA) and synthetic auxin-like compounds in sensitive plants. This disruption leads to an abnormal accumulation of auxins in the meristematic regions of shoots and roots, upsetting the hormonal balance required for normal plant growth.[2]
Q2: What are the typical symptoms of this compound phytotoxicity in sensitive plants?
Sensitive broadleaf weeds exhibit rapid and severe hormonal effects, including epinasty (twisting and bending of stems and petioles), cupping or curling of leaves, and general distorted growth. These symptoms can appear within hours of application, with plant death typically occurring within a few days.[2] In sensitive grasses, the primary symptom is a "herbistatic" or stunting effect on growth.
Q3: Why are my control plants showing signs of phytotoxicity?
There are several potential reasons for unexpected phytotoxicity in your control group:
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Contamination: Herbicide residues on lab equipment (sprayers, pots), or in the soil or water can affect control plants. Thoroughly clean all equipment between experiments.
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Drift: Herbicide from treated plants may have drifted onto the control group. Ensure physical separation between treatment and control groups.
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Solvent Toxicity: The solvent used to dissolve the this compound may be causing phytotoxicity at the concentration used. It is crucial to include a "solvent-only" control group to assess any potential effects of the vehicle.
Q4: Why am I observing a poor or no dose-response relationship in my bioassay?
A lack of a clear dose-response curve can be due to several factors:
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Inappropriate Concentration Range: The selected concentrations may be too high (all plants show maximum effect) or too low (no observable effect). Conduct a range-finding experiment with a wide, logarithmic series of concentrations to determine the appropriate range for your target species.
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Compound Precipitation: this compound may not be fully soluble at higher concentrations in the aqueous assay medium. Visually inspect your stock solutions and dilutions for any signs of precipitation.
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Resistant Species: The plant species you are testing may have a natural tolerance to this compound.
Troubleshooting Inconsistent Bioassay Results
Issue 1: High Variability Between Replicates
High variability can obscure the true effect of the herbicide.
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Inconsistent Application: Ensure uniform application of the herbicide solution to each plant or well.
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Non-uniform Plant Material: Use plants of the same age, developmental stage, and size.
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Environmental Gradients: Minor variations in light, temperature, or humidity across the experimental setup can impact plant growth. Randomize the placement of your replicates to minimize the effects of these gradients.
Issue 2: No Effect Observed Even at High Concentrations
If you do not observe any phytotoxic effects, consider the following:
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Incorrect Formulation or Preparation: Double-check your calculations and ensure the herbicide was dissolved and diluted correctly.
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Degraded Compound: Improper storage of this compound can lead to degradation. Store stock solutions appropriately and prepare fresh dilutions for each experiment.
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Sub-optimal Environmental Conditions: Factors such as low light, low humidity, or water stress can reduce the efficacy of the herbicide. Ensure that environmental conditions are optimal for plant growth and herbicide uptake.
Quantitative Data Summary
The following table summarizes available quantitative data for this compound phytotoxicity. This data can be used as a reference for expected outcomes in your bioassays.
| Plant Species | Endpoint | Value | Unit |
| Turnip (dicot) | EC25 | 0.0008 | pounds acid equivalent/acre |
| Ryegrass (monocot) | Shoot Length EC25 | 0.0055 | pounds acid equivalent/acre |
EC25: The effective concentration that causes a 25% reduction in a measured parameter.
Experimental Protocols
Detailed Methodology for a General Whole-Plant Bioassay for this compound Phytotoxicity
This protocol provides a general framework for assessing the phytotoxicity of this compound on a sensitive plant species.
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Plant Material: Use a known sensitive species (e.g., turnip or other sensitive broadleaf weed) at the 2-4 true leaf stage.
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Growth Conditions: Maintain plants in a controlled environment with optimal conditions for growth (e.g., 25°C day/20°C night, 16-hour photoperiod, adequate watering).
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Herbicide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant) and then make serial dilutions in water to achieve the desired treatment concentrations. Include a solvent-only control.
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Application: Apply the herbicide solutions to the foliage of the plants using a calibrated sprayer to ensure uniform coverage.
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Data Collection: Observe and record phytotoxicity symptoms (e.g., epinasty, stunting, chlorosis) at regular intervals (e.g., 3, 7, and 14 days after treatment).
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Endpoint Measurement: At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.
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Data Analysis: Calculate the percent inhibition of growth for each treatment compared to the control and determine the EC50 (concentration causing 50% inhibition) using a dose-response analysis.
Visualizations
Caption: Signaling pathway of this compound's herbicidal action.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
References
Technical Support Center: Diflufenzopyr Application and Off-Target Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diflufenzopyr. The following information is intended to assist in mitigating spray drift and understanding potential off-target effects during experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is drift mitigation critical?
This compound is a semicarbazone herbicide that acts as an auxin transport inhibitor, disrupting plant growth in susceptible species.[1][2] It is highly toxic to non-target terrestrial plants, meaning even minute amounts drifting from the intended application area can cause significant damage to nearby sensitive vegetation.[3] Therefore, meticulous drift management is essential to ensure experimental integrity and prevent unintended environmental impact.
Q2: What are the primary factors influencing this compound drift?
The primary factors contributing to herbicide drift, including that of this compound, can be categorized into equipment, application parameters, and weather conditions. Key considerations include nozzle type, spray pressure, boom height, wind speed and direction, temperature, and relative humidity.
Q3: How can I select the appropriate spray nozzle to minimize this compound drift?
Nozzle selection is a critical first step in drift reduction. Low-drift nozzles, such as air-induction (AI) or pre-orifice types, are recommended. These nozzles produce larger, heavier droplets that are less likely to be carried off-target by wind.
Troubleshooting Guide: Common Drift-Related Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Visible damage to adjacent non-target plants. | Particle Drift: Small spray droplets have moved out of the target area due to wind. | 1. Verify Nozzle Type: Ensure a low-drift nozzle was used. 2. Check Application Pressure: Operate nozzles within the manufacturer's recommended pressure range to avoid generating fine droplets. 3. Review Weather Conditions: Confirm that applications were made during favorable weather (wind speeds typically 3-10 mph, blowing away from sensitive areas). |
| Inconsistent weed control in the target area. | Poor Coverage: Use of extremely coarse droplets to reduce drift may have resulted in inadequate coverage on target weeds. | 1. Adjust Water Volume: Increase the carrier (water) volume to improve coverage. 2. Consider a Different Nozzle: Select a nozzle that provides a balance between drift reduction and effective coverage for your target species. 3. Add a Surfactant: A suitable non-ionic surfactant can improve droplet spreading on the leaf surface. |
| Drift damage observed despite low wind conditions. | Temperature Inversion: Application may have occurred during a temperature inversion, where a layer of cool air is trapped below warm air, causing fine droplets to remain suspended and move horizontally. | 1. Avoid Early Morning/Late Evening Applications: Do not spray during calm, clear conditions, especially around dawn and dusk when inversions are most likely to form. 2. Monitor for Inversion Indicators: Look for ground fog, dew, or horizontal smoke patterns as signs of a potential inversion. |
Quantitative Data on Drift Mitigation Strategies
The following tables summarize the potential effectiveness of various drift reduction technologies. While specific data for this compound is limited, these figures, based on general herbicide drift studies, illustrate the relative impact of each strategy.
Table 1: Effect of Nozzle Type on Driftable Fines (Droplets <150 microns)
| Nozzle Type | Operating Pressure | Approximate Reduction in Driftable Fines (compared to standard flat-fan) |
| Standard Flat-Fan | 40 psi | Baseline |
| Pre-Orifice Flat-Fan | 40 psi | 50-80% |
| Air-Induction (AI) Flat-Fan | 60 psi | 75-90% |
Table 2: Influence of Boom Height on Spray Drift
| Boom Height Above Target | Relative Drift Potential |
| 75 cm (30 inches) | High |
| 50 cm (20 inches) | Medium (Recommended) |
| 25 cm (10 inches) | Low |
Experimental Protocols
Protocol: Assessing Off-Target Phytotoxicity of this compound Using a Wind Tunnel
This protocol outlines a controlled experiment to quantify the effects of this compound drift on a sensitive non-target plant species.
1. Objective: To determine the dose-response relationship of a non-target plant species to simulated this compound drift under controlled wind tunnel conditions.
2. Materials:
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This compound formulation
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Low-speed, recirculating wind tunnel
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Spray boom with adjustable height and nozzle holders
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A set of standardized spray nozzles (e.g., fine, medium, coarse)
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Sensitive indicator plant species (e.g., soybean, tomato) grown to a consistent stage
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Mylar cards or other passive samplers to quantify droplet deposition
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Fluorometer or other analytical instrument to measure tracer dye
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Personal Protective Equipment (PPE)
3. Methodology: a. Plant Preparation: Grow indicator plants in a controlled environment to the 2-4 leaf stage. b. Sprayer Calibration: Calibrate the sprayer with a fluorescent tracer dye to deliver a known volume and droplet size distribution for each nozzle type. c. Wind Tunnel Setup: Set the wind speed in the tunnel to a constant, predetermined level (e.g., 10 mph). d. Application: Place a single target plant at a fixed distance downwind from the spray boom. Place passive samplers at incremental distances. Conduct the spray application. e. Varying Drift Rates: Simulate different drift rates by using varying nozzle types, spray pressures, or by applying sub-lethal doses of this compound directly to the plants. f. Data Collection: i. After application, collect the passive samplers and quantify the tracer dye concentration to determine the deposition at each distance. ii. Move the treated plants to a greenhouse and monitor for phytotoxicity symptoms (e.g., epinasty, stunting, chlorosis) over a 14-21 day period. iii. Rate injury visually using a standardized scale (e.g., 0-100%, where 0 is no injury and 100 is plant death). iv. At the end of the observation period, harvest the above-ground biomass and measure the dry weight. g. Data Analysis: Correlate the quantified drift deposition with the observed plant injury and biomass reduction to establish a dose-response curve.
Visualizations
Caption: Decision workflow for mitigating this compound drift.
Caption: Workflow for a this compound drift assessment experiment.
References
Degradation kinetics of Diflufenzopyr under different pH conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of Diflufenzopyr under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at different pH levels?
A1: this compound's stability in aqueous solutions is pH-dependent. Its degradation occurs via hydrolysis and photolysis, with rates varying significantly with pH. Generally, it is more stable in neutral and slightly alkaline conditions compared to acidic conditions for hydrolysis, while photolysis is fastest under acidic conditions.
Q2: What are the primary degradation pathways of this compound?
A2: The primary abiotic degradation pathways for this compound in an aqueous environment are hydrolysis and photolysis.[1] In biological systems, metabolism involves cyclization, hydrolysis, and hydroxylation, leading to several major metabolites (M1, M2, M5, M6, M9, M10, and M19).[1]
Q3: Are there any known issues with the stability of this compound or its metabolites during sample analysis?
A3: Yes, extracts of this compound and its metabolites M1, M6, and M9 have been found to be unstable and should be injected into the analytical instrument (e.g., LC-MS/MS) immediately after preparation. However, the metabolite M2 appears to be stable in its extracted form.
Q4: What analytical techniques are most suitable for studying this compound degradation?
A4: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly effective and commonly used technique for the quantitative determination of this compound and its degradation products in water samples. This method offers the required sensitivity and selectivity for tracking the parent compound's disappearance and the formation of its byproducts.
Data Presentation
Table 1: Hydrolysis Half-life of this compound at Different pH Values
| pH | Half-life (days) |
| 5 | 13 |
| 7 | 24 |
| 9 | 26 |
Source:[1]
Table 2: Photolysis Half-life of this compound in Water at Different pH Values
| pH | Half-life (days) |
| 5 | 7 |
| 7 | 17 |
| 9 | 13 |
Source:[1]
Experimental Protocols
Hydrolysis Study Protocol (Following OECD Guideline 111)
This protocol outlines the procedure to determine the rate of hydrolysis of this compound in aqueous solutions as a function of pH.
1. Principle: The study involves incubating this compound in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and temperatures in the dark.[2] The concentration of this compound is measured at different time intervals to determine the rate of hydrolysis.
2. Materials:
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This compound (analytical standard)
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Sterile aqueous buffer solutions (pH 4, 7, and 9)
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Sterilized glass flasks with stoppers
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Temperature-controlled incubator or water bath
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Analytical instrument (e.g., HPLC-MS/MS)
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Reagent-grade chemicals for buffer preparation
3. Procedure:
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Preliminary Test: Incubate the test substance at 50°C at pH 4, 7, and 9 for 5 days to quickly assess its hydrolytic stability. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and further testing may not be required.
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Main Test: For pH values where instability is observed, conduct the main test at a minimum of two different temperatures (e.g., 25°C and 50°C).
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Prepare a stock solution of this compound in a suitable water-miscible solvent (e.g., acetonitrile), not exceeding 1% v/v in the final test solution.
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Add the stock solution to the sterile buffer solutions in the glass flasks to achieve the desired test concentration. The concentration should not exceed 0.01 M or half of its water solubility.
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Incubate the flasks in the dark at a constant temperature.
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Collect samples at appropriate time intervals. The sampling frequency should be sufficient to define the degradation curve, with at least 6 sampling points.
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Analyze the samples immediately to determine the concentration of this compound and any potential degradation products.
4. Data Analysis:
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Plot the concentration of this compound against time for each pH and temperature.
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Determine the degradation kinetics, which often follows first-order kinetics.
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Calculate the hydrolysis rate constant (k) and the half-life (t₁/₂) for each condition.
Photolysis Study Protocol
This protocol describes the procedure for determining the rate of photolysis of this compound in aqueous solution.
1. Principle: this compound in a sterile aqueous buffer solution is exposed to a light source that simulates natural sunlight. The concentration of the test substance is monitored over time to determine the rate of photodegradation. Control samples are kept in the dark to account for any hydrolytic degradation.
2. Materials:
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This compound (analytical standard)
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Sterile aqueous buffer solutions (pH 5, 7, and 9)
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Photoreactor with a suitable light source (e.g., xenon arc lamp)
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Quartz or borosilicate glass reaction vessels
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Temperature control system
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Analytical instrument (e.g., HPLC-MS/MS)
3. Procedure:
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Prepare a stock solution of this compound in a water-miscible solvent.
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Add the stock solution to the buffer solutions in the reaction vessels.
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Place the vessels in the photoreactor and expose them to the light source. Maintain a constant temperature.
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Simultaneously, incubate identical control samples in the dark at the same temperature to measure hydrolysis.
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Collect samples from both light-exposed and dark control vessels at various time points.
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Analyze the samples promptly to determine the concentration of this compound.
4. Data Analysis:
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Calculate the observed degradation rate in the light-exposed samples.
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Subtract the hydrolysis rate (from dark controls) from the observed degradation rate to obtain the net photolysis rate.
-
Determine the photolysis rate constant and half-life.
Troubleshooting Guide
Issue 1: Inconsistent or rapidly declining concentrations of this compound in standards and samples.
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Possible Cause: Instability of this compound and some of its metabolites (M1, M6, M9) in prepared sample extracts.
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Solution: Analyze the samples immediately after preparation. Do not let extracts sit for extended periods before injection into the LC-MS/MS system. If immediate analysis is not possible, conduct a stability study of the extracts under your specific storage conditions to determine the window of stability.
Issue 2: Poor peak shape (tailing, broadening, or splitting) in the chromatogram.
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Possible Cause 1: Mismatch between the sample solvent and the mobile phase.
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Solution 1: If possible, dissolve and dilute your final extracts in the initial mobile phase of your chromatographic gradient.
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Possible Cause 2: Column contamination from matrix components.
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Solution 2: Use a guard column to protect the analytical column. Implement a sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
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Possible Cause 3: Column degradation due to extreme pH of the mobile phase.
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Solution 3: Ensure the pH of your mobile phase is within the stable range for your analytical column.
Issue 3: Signal suppression or enhancement in the mass spectrometer (Matrix Effects).
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Possible Cause: Co-eluting matrix components from the sample are affecting the ionization of this compound and its metabolites in the MS source.
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Solution 1: Improve the chromatographic separation to resolve the analytes from the interfering matrix components. This can be achieved by modifying the gradient, changing the mobile phase composition, or using a different stationary phase.
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Solution 2: Implement a more effective sample clean-up procedure to remove the matrix interferences.
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Solution 3: Dilute the sample extract to reduce the concentration of matrix components.
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Solution 4: Use a matrix-matched calibration curve or the standard addition method for quantification to compensate for matrix effects.
Issue 4: Inconsistent retention times.
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Possible Cause 1: Fluctuations in mobile phase composition or flow rate.
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Solution 1: Ensure the pump is functioning correctly and that the mobile phase is properly mixed and degassed.
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Possible Cause 2: Changes in mobile phase pH.
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Solution 2: Prepare fresh mobile phase daily and verify the pH. Buffer capacity can diminish over time.
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Possible Cause 3: Column temperature fluctuations.
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Solution 3: Use a column oven to maintain a constant and consistent column temperature.
Issue 5: Buffer precipitation in the HPLC system.
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Possible Cause: The buffer used in the mobile phase is not soluble in the organic solvent proportion of the gradient.
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Solution: Ensure the selected buffer and its concentration are compatible with the entire gradient range. Flush the system thoroughly with a high proportion of aqueous phase before and after using buffer-containing mobile phases.
References
Improving the stability of Diflufenzopyr in laboratory conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Diflufenzopyr in laboratory settings. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide: Investigating this compound Degradation
Unexpected results or loss of activity in experiments involving this compound can often be attributed to its degradation. This guide provides a systematic approach to troubleshooting stability issues.
Problem: Loss of biological activity or inconsistent results in assays.
| Potential Cause | Suggested Action |
| Solution Instability | This compound extracts are known to be unstable and should be analyzed immediately after preparation.[1] If storage is necessary, prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| pH-Mediated Hydrolysis | This compound's stability is pH-dependent. Its aqueous hydrolysis half-life is 13 days at pH 5, 24 days at pH 7, and 26 days at pH 9.[2] Ensure the pH of your buffers and media is within a range that minimizes hydrolysis for the duration of your experiment. |
| Photodegradation | Exposure to light, particularly UV rays, can degrade this compound. The photolysis half-life in water can be as low as 7 days at pH 5 and 17 days at pH 7.[2] Protect solutions from light by using amber vials or covering containers with aluminum foil. Work in a dimly lit area when possible. |
| Thermal Degradation | Elevated temperatures can accelerate the degradation of this compound. Store stock solutions and formulated products in a cool, dry place.[3][4] Avoid exposing solutions to high temperatures during experimental procedures unless required by the protocol. |
| Improper Storage of Solid Compound | The solid form of this compound should be stored in a cool, dry place, protected from moisture and direct sunlight. Ensure the container is tightly sealed to prevent moisture absorption. |
| Solvent Effects | The choice of solvent can impact stability. While information on the stability in specific organic solvents is limited in the provided search results, it is good practice to use high-purity, anhydrous solvents when preparing stock solutions. |
| Interaction with Other Reagents | This compound may interact with other components in your experimental system. Conduct control experiments to assess the compatibility of this compound with other reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability in the lab?
A1: The main factors affecting this compound's stability are pH, light, and temperature. It is susceptible to hydrolysis, particularly at lower pH, and can be degraded by light (photolysis). Elevated temperatures can also increase the rate of degradation.
Q2: What are the ideal storage conditions for this compound?
A2: Solid this compound and its formulated products should be stored in a cool, dry place in the original, tightly sealed container. Stock solutions should be stored in a refrigerator, protected from light. For short-term storage, amber vials are recommended.
Q3: How quickly does this compound degrade in aqueous solutions?
A3: The degradation rate in aqueous solutions is pH-dependent. The hydrolysis half-life is approximately 13 days at pH 5, 24 days at pH 7, and 26 days at pH 9. Photolysis can also significantly shorten its half-life in aqueous solutions.
Q4: My this compound solution has changed color. Is it degraded?
A4: A change in color or the appearance of precipitate can be an indicator of degradation or insolubility. It is recommended to prepare a fresh solution and re-evaluate your results.
Q5: Can I freeze my this compound stock solutions?
A5: While freezing can slow down degradation, repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of some compounds. If you need to store solutions for an extended period, consider preparing smaller aliquots to avoid multiple freeze-thaw cycles.
Q6: What analytical methods can be used to assess the stability of this compound?
A6: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC/MS/MS) is a common and sensitive method for the quantitative determination of this compound and its metabolites. HPLC with UV detection can also be utilized.
Data on this compound Stability
The following tables summarize the available quantitative data on the stability of this compound under various conditions.
Table 1: Hydrolysis Half-Life of this compound in Water
| pH | Half-Life (days) | Reference |
| 5 | 13 | |
| 7 | 24 | |
| 9 | 26 |
Table 2: Photolysis Half-Life of this compound in Water
| pH | Half-Life (days) | Reference |
| 5 | 7 | |
| 7 | 17 | |
| 9 | 13 |
Table 3: Environmental Fate Half-Life of this compound
| Medium | Half-Life | Reference |
| Soil (Typical) | 87 days | |
| Soil (Photolysis) | 14 days | |
| Aquatic Biodegradation | 25-26 days |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solutions
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Materials:
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This compound (analytical standard)
-
Anhydrous solvent (e.g., HPLC-grade acetonitrile or dimethyl sulfoxide)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Amber glass vials with Teflon-lined caps
-
-
Procedure:
-
Accurately weigh the required amount of this compound using an analytical balance.
-
Quantitatively transfer the weighed compound to a volumetric flask of the desired volume.
-
Add a small amount of the chosen solvent to dissolve the this compound completely. Sonication may be used to aid dissolution.
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Once dissolved, bring the solution to the final volume with the solvent.
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Mix the solution thoroughly by inverting the flask multiple times.
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Transfer the stock solution to an amber glass vial for storage.
-
Store the stock solution in a refrigerator at 2-8 °C, protected from light.
-
Protocol 2: Stability Assessment of this compound in an Aqueous Buffer
-
Materials:
-
This compound stock solution (prepared as in Protocol 1)
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Aqueous buffer of desired pH (e.g., phosphate buffer)
-
Incubator or water bath with temperature control
-
Light source (if assessing photostability)
-
HPLC or LC/MS/MS system
-
-
Procedure:
-
Prepare a working solution of this compound in the desired aqueous buffer at a known concentration.
-
Divide the working solution into multiple aliquots in separate vials.
-
For thermal stability testing, place the vials in an incubator at a specific temperature (e.g., 25°C, 40°C).
-
For photostability testing, expose the vials to a controlled light source, ensuring a parallel set of vials is kept in the dark as a control.
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.
-
Immediately analyze the concentration of this compound in each aliquot using a validated analytical method such as HPLC or LC/MS/MS.
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Calculate the degradation percentage and half-life of this compound under each condition.
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Visualizations
References
Technical Support Center: Addressing Weed Resistance to Diflufenzopyr-Based Herbicides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating weed resistance to diflufenzopyr-based herbicides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound is a semicarbazone herbicide that acts as an auxin transport inhibitor.[1][2][3] It disrupts the normal flow of auxin, a critical plant hormone, by inhibiting its polar transport.[1] This leads to an abnormal accumulation of both naturally occurring auxin (indole-3-acetic acid, IAA) and synthetic auxin herbicides in the meristematic regions (growing points) of sensitive plants, ultimately disrupting growth and causing plant death.[1]
Q2: Why is this compound often formulated with other herbicides, such as dicamba?
A2: this compound acts as a synergist when combined with synthetic auxin herbicides like dicamba. By blocking auxin transport, this compound concentrates the synthetic auxin herbicide at the plant's growing points, enhancing its herbicidal activity. This synergistic effect allows for more effective weed control at lower application rates of the partner herbicide.
Q3: What are the known mechanisms of weed resistance to this compound and other auxin herbicides?
A3: Weed resistance to auxin herbicides, including those containing this compound, can be broadly categorized into two main types:
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Target-Site Resistance (TSR): This involves genetic mutations in the genes encoding the auxin receptors (e.g., TIR1/AFB) or coreceptors (Aux/IAA proteins). These mutations can prevent the herbicide from binding effectively to its target, thus rendering the plant resistant.
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Non-Target-Site Resistance (NTSR): This is a more complex form of resistance and can involve several mechanisms:
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Enhanced Metabolism: This is the most common form of NTSR. Resistant plants exhibit an increased ability to metabolize the herbicide into non-toxic compounds, often through the action of enzyme families like cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). Corn's tolerance to this compound is an example of rapid metabolism.
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Reduced Herbicide Uptake or Translocation: The resistant plant may absorb less of the herbicide or be less efficient at moving it to the target sites.
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Sequestration: The herbicide is moved to and stored in cellular compartments, such as the vacuole, where it cannot reach its target site.
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Q4: Are there any documented cases of weed resistance specifically to this compound?
A4: While there are no widespread, officially documented cases of weed populations having evolved resistance specifically to this compound, its use in combination with other auxin herbicides means that it is part of the selection pressure driving resistance to this class of herbicides. For instance, some populations of Kochia scoparia have shown resistance to dicamba, an herbicide often paired with this compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected efficacy of this compound in experiments.
| Possible Cause | Troubleshooting Step |
| Suboptimal Environmental Conditions | Ensure experiments are conducted under conditions that favor active plant growth (e.g., adequate temperature, light, and humidity). Herbicide uptake and translocation can be reduced under stressful conditions. |
| Incorrect Application Timing | Apply this compound-based herbicides to weeds at the recommended growth stage (typically smaller, actively growing weeds). |
| Improper Formulation or Tank Mixing | Verify the correct formulation and mixing procedures. Ensure compatibility with any tank-mix partners. |
| Development of Resistance | If other factors are ruled out, consider the possibility of evolved resistance in the weed population being tested. Proceed with dose-response assays to confirm. |
| Antagonistic Interactions | When tank-mixing, be aware of potential antagonism where one chemical reduces the efficacy of another. |
Issue 2: Difficulty in confirming suspected this compound resistance.
| Possible Cause | Troubleshooting Step |
| Lack of a True Susceptible Control | Always include a known susceptible population of the same weed species in your experiments for comparison. |
| Inappropriate Herbicide Doses in Screening | Use a range of herbicide concentrations in dose-response assays, from sublethal to lethal, to accurately determine the level of resistance. |
| Variability in Plant Growth | Ensure uniform plant growth conditions to minimize variability in your experimental results. |
| Single-Dose Screening is Inconclusive | A single herbicide dose may not be sufficient to differentiate between susceptible and resistant individuals. A full dose-response curve is necessary. |
Issue 3: Challenges in identifying the mechanism of resistance.
| Possible Cause | Troubleshooting Step |
| Distinguishing between TSR and NTSR | Conduct both target-site sequencing and metabolic studies. If no target-site mutations are found, the resistance is likely due to non-target-site mechanisms. |
| Complexities of Metabolic Resistance | Use radiolabeled herbicide studies to track uptake, translocation, and metabolism. Analyze for the presence of herbicide metabolites using techniques like HPLC-MS. The use of P450 inhibitors can also help determine the role of this enzyme family in resistance. |
| Difficulty in Genetic Analysis | For genetic studies, ensure high-quality DNA extraction and use appropriate molecular markers. For complex traits, consider approaches like QTL mapping. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on Susceptible and Resistant Weed Biotypes
| Herbicide Concentration (g a.i./ha) | Susceptible Biotype (% Growth Reduction) | Resistant Biotype (% Growth Reduction) |
| 0 | 0 | 0 |
| 10 | 35 | 10 |
| 25 | 60 | 25 |
| 50 | 85 | 45 |
| 100 | 98 | 65 |
| 200 | 100 | 80 |
| GR50 (g a.i./ha) | 20 | 125 |
| Resistance Index (RI) | - | 6.25 |
GR50: The herbicide dose required to cause a 50% reduction in plant growth. Resistance Index (RI) = GR50 (Resistant) / GR50 (Susceptible)
Table 2: Quantitative Data on Resistance to Auxin Herbicides in Kochia scoparia
| Herbicide | Population | GR50 (g a.i./ha) | Resistance Index (RI) |
| Dicamba | Susceptible | 86 | - |
| Resistant | 860 | 10 | |
| Fluroxypyr | Susceptible | 28 | - |
| Resistant | 168 | 6 |
Data adapted from studies on auxin herbicide resistance in Kochia scoparia.
Experimental Protocols
Dose-Response Assay for Determining Resistance Levels
Objective: To quantify the level of resistance to this compound in a weed population compared to a susceptible population.
Methodology:
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Plant Material: Grow seeds from both the suspected resistant and a known susceptible weed population in pots under controlled greenhouse conditions.
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Herbicide Application: At the 3-4 leaf stage, treat plants with a range of this compound concentrations. A typical range might include 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate. Include a non-treated control.
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Data Collection: After a set period (e.g., 21 days), visually assess plant injury and harvest the above-ground biomass. Dry the biomass to a constant weight.
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Data Analysis: Calculate the percent growth reduction relative to the non-treated control for each herbicide concentration. Use a statistical software package to fit a log-logistic dose-response curve to the data and determine the GR50 value for each population. The resistance index (RI) is then calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
Herbicide Metabolism Study Using Radiolabeled this compound
Objective: To determine if enhanced metabolism is the mechanism of resistance by comparing the rate of this compound metabolism in resistant and susceptible plants.
Methodology:
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Plant Material: Grow resistant and susceptible plants to the 3-4 leaf stage.
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Radiolabeled Herbicide Application: Apply a known amount of 14C-labeled this compound to a single leaf of each plant.
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Time-Course Harvest: Harvest plants at various time points after application (e.g., 6, 12, 24, 48, and 72 hours).
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Sample Processing:
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Wash the treated leaf with a solvent (e.g., acetone:water) to remove unabsorbed herbicide.
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Separate the plant into different parts (treated leaf, shoots above, shoots below, roots).
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Homogenize and extract the plant tissues with a suitable solvent (e.g., acetonitrile:water).
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Analysis:
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Quantify the radioactivity in the leaf wash, different plant parts, and the extracted fractions using liquid scintillation counting.
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Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector or Mass Spectrometry (MS) to separate and quantify the parent this compound and its metabolites.
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Data Interpretation: A faster disappearance of the parent compound and a corresponding increase in metabolites in the resistant biotype compared to the susceptible one indicates enhanced metabolism.
Genetic Analysis for Target-Site Resistance
Objective: To identify potential mutations in the target-site genes that may confer resistance.
Methodology:
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DNA Extraction: Extract high-quality genomic DNA from leaf tissue of both resistant and susceptible plants.
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Gene Amplification: Use Polymerase Chain Reaction (PCR) to amplify the coding sequences of candidate target genes (e.g., auxin receptor genes like TIR1/AFB and coreceptor genes like Aux/IAA).
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DNA Sequencing: Sequence the amplified PCR products.
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Sequence Analysis: Align the sequences from the resistant and susceptible plants to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the protein.
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Confirmation: If a mutation is identified, further functional analysis (e.g., expressing the mutated protein in a heterologous system) may be required to confirm its role in resistance.
Visualizations
Caption: Mode of action of this compound as an auxin transport inhibitor.
References
Refinement of spray droplet size for optimal Diflufenzopyr foliar uptake
Welcome to the Technical Support Center for the application of Diflufenzopyr. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining spray droplet size for optimal foliar uptake and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a semicarbazone herbicide that acts as an auxin transport inhibitor.[1][2] It disrupts the normal flow of auxin, a critical plant hormone for growth and development, by blocking its transport within the plant.[3] This leads to an abnormal accumulation of auxin in the meristematic tissues (growing points) of shoots and roots, causing symptoms such as epinasty (twisting and curling of leaves and stems), stunted growth, and eventual plant death.[1][3]
Q2: How does this compound interact with other herbicides, such as dicamba?
A2: this compound is often used in combination with synthetic auxin herbicides like dicamba to enhance their efficacy. By inhibiting auxin transport, this compound effectively traps the synthetic auxin within the plant's growing points, leading to a more potent herbicidal effect at lower application rates of the partner herbicide. This synergistic action broadens the spectrum of controlled weeds.
Q3: What are the general recommendations for spray droplet size for systemic herbicides like this compound?
A3: For systemic herbicides, which are translocated within the plant, complete coverage is less critical than for contact herbicides. Research on other systemic herbicides suggests that a "Coarse" droplet size can be effective, particularly at higher carrier volumes, as it minimizes spray drift while still delivering a lethal dose. However, the optimal droplet size can be influenced by the target weed species, with smaller, narrower-leaved weeds potentially requiring finer droplets for adequate retention.
Q4: Can adjuvants enhance the foliar uptake of this compound?
A4: Yes, adjuvants can significantly improve the performance of foliar-applied herbicides. Surfactants can reduce the surface tension of spray droplets, leading to better spreading and coverage on the leaf surface. Penetrants, such as crop oil concentrates (COC) or methylated seed oils (MSO), can help the active ingredient move through the waxy cuticle of the leaf.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor weed control despite application | Incorrect Droplet Size: Droplets may be too large and bouncing off the leaves, or too small and drifting away from the target. | Refer to the Illustrative Data on Droplet Size and Efficacy table below for general guidance. Conduct a preliminary experiment to determine the optimal droplet size for your target species and environmental conditions. |
| Environmental Stress: Weeds under drought or temperature stress may have a thicker cuticle and reduced metabolic activity, leading to decreased herbicide uptake and translocation. | Apply this compound when weeds are actively growing and not under environmental stress. Ensure adequate soil moisture before application. | |
| Incorrect Adjuvant or Tank Mix: The formulation may not be optimized for penetration of the target weed's leaf surface. | Review the product label for recommended adjuvants. Consider including a non-ionic surfactant or a crop oil concentrate to improve uptake. Ensure tank-mix partners are compatible and do not antagonize this compound's activity. | |
| Rainfall Shortly After Application: Rain can wash the herbicide off the leaf surface before it has been adequately absorbed. | Check the weather forecast and apply when there is a sufficient rain-free period following application, as specified on the product label. | |
| Crop Injury | Spray Drift: Fine spray droplets may have drifted onto non-target, susceptible crops. | Use nozzles that produce a coarser droplet spectrum. Apply when wind speeds are low and consider using a drift-reducing agent. Maintain a proper buffer zone between the application area and sensitive crops. |
| Incorrect Application Rate: The applied rate may be too high for the specific crop or its growth stage. | Calibrate your spray equipment accurately to ensure the correct dose is being applied. Consult the product label for crop-specific application rates and timings. | |
| Inconsistent Results Across Experiments | Variable Environmental Conditions: Differences in temperature, humidity, and light intensity between experiments can affect foliar uptake. | Record environmental conditions for each experiment. Try to maintain consistent conditions in a controlled environment or be aware of how field conditions may be influencing results. |
| Inconsistent Application Technique: Variations in spray volume, pressure, and nozzle height can lead to different droplet sizes and coverage. | Standardize your application protocol. Use a consistent nozzle type, pressure, and spray volume for all treatments in a given experiment. |
Data Presentation
Table 1: Illustrative Data on the Effect of Spray Droplet Size on the Efficacy of a Systemic Herbicide like this compound
Disclaimer: The following data is illustrative and intended to demonstrate the general relationship between droplet size and herbicide efficacy for a systemic herbicide. Actual results for this compound may vary depending on the specific formulation, target weed species, and environmental conditions. Researchers should conduct their own experiments to determine the optimal parameters for their specific needs.
| Droplet Size Classification | Volume Median Diameter (VMD) (µm) | Target Coverage (%) | Drift Potential | Expected Efficacy on Broadleaf Weeds | Expected Efficacy on Grassy Weeds |
| Fine (F) | 150 - 250 | High | High | Good to Excellent | Excellent |
| Medium (M) | 250 - 350 | Moderate to High | Moderate | Excellent | Good to Excellent |
| Coarse (C) | 350 - 450 | Moderate | Low | Excellent | Good |
| Very Coarse (VC) | 450 - 550 | Low to Moderate | Very Low | Good to Excellent | Fair to Good |
| Extremely Coarse (XC) | > 550 | Low | Extremely Low | Good | Fair |
Experimental Protocols
Protocol: Determination of Optimal Spray Droplet Size for this compound Foliar Uptake Using a Radiolabeled Tracer
This protocol outlines a method to quantify the foliar uptake of this compound as a function of spray droplet size using a radiolabeled active ingredient (e.g., ¹⁴C-Diflufenzopyr).
1. Plant Material and Growth Conditions:
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Grow the target weed species in a controlled environment (e.g., growth chamber or greenhouse) to ensure uniformity.
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Maintain consistent light, temperature, and humidity conditions.
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Plants should be at the recommended growth stage for herbicide application as per the product label.
2. Preparation of Treatment Solutions:
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Prepare a stock solution of ¹⁴C-Diflufenzopyr of known specific activity.
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Prepare spray solutions containing a commercial formulation of this compound at the desired concentration, including any adjuvants.
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Add a known amount of the ¹⁴C-Diflufenzopyr stock solution to the spray solutions to achieve a final radioactivity level suitable for detection.
3. Spray Application:
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Use a laboratory track sprayer equipped with a range of nozzles capable of producing different droplet size classifications (e.g., Fine, Medium, Coarse).
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Calibrate the sprayer to deliver a consistent volume per unit area.
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Apply the different treatment solutions to replicate sets of plants for each droplet size.
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Place water-sensitive paper or a droplet size analyzer in the spray path to confirm the droplet size spectrum for each nozzle setup.
4. Sample Collection and Processing:
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At predetermined time points after application (e.g., 2, 6, 24, 48, and 72 hours), harvest the treated leaves from a subset of plants for each treatment.
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To measure the amount of herbicide that has not been absorbed, wash the surface of the treated leaves with an appropriate solvent (e.g., acetone:water mixture).
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Collect the leaf wash and measure its radioactivity using a liquid scintillation counter.
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The amount of absorbed this compound is calculated as the total amount applied minus the amount recovered in the leaf wash.
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To assess translocation, dissect the remaining plant into different parts (e.g., shoots above the treated leaf, shoots below the treated leaf, roots).
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Combust the plant parts in a biological oxidizer and measure the radioactivity of the evolved ¹⁴CO₂ using a liquid scintillation counter.
5. Data Analysis:
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Calculate the percentage of applied this compound absorbed at each time point for each droplet size.
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Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in uptake and translocation between the different droplet size treatments.
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Plot uptake over time for each droplet size to visualize the absorption kinetics.
Visualizations
References
Technical Support Center: Analysis of Diflufenzopyr and its Metabolites in Plant Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development involved in the identification and quantification of Diflufenzopyr and its metabolites in plant tissues.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a selective, post-emergence herbicide belonging to the semicarbazone chemical class. Its primary mode of action is the inhibition of auxin transport in susceptible plants.[1] By blocking the transport of natural auxins (like indoleacetic acid) and synthetic auxins, it causes an abnormal accumulation of these growth hormones in the meristematic regions of shoots and roots, leading to disrupted growth and eventual plant death.[1]
2. What are the major metabolites of this compound in plants?
In plants, this compound undergoes several metabolic transformations, primarily through cyclization, hydrolysis, and hydroxylation. The major metabolites identified in corn plants include M1, M9, and M10.[1][2] These metabolites are also observed in animal studies.[2]
3. What is the recommended analytical technique for quantifying this compound and its metabolites in plant tissues?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its metabolites in complex plant matrices. This technique offers high specificity and allows for the detection of analytes at very low concentrations.
4. Which sample preparation method is most suitable for extracting this compound and its metabolites from plant samples?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for the extraction of a broad range of pesticide residues, including this compound and its metabolites, from various food and plant matrices. It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.
5. What are the expected recovery rates and limits of quantification for this type of analysis?
While specific values depend on the matrix, instrumentation, and method validation, typical recovery rates for pesticide residue analysis using QuEChERS and LC-MS/MS are generally in the range of 70-120%. Limits of Quantification (LOQs) are often in the low µg/kg range. The provided data tables offer a summary of representative quantitative data from various studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Inefficient extraction from the plant matrix.- Analyte degradation during sample processing.- Improper pH during extraction.- Inappropriate d-SPE cleanup sorbent. | - Ensure thorough homogenization of the plant tissue.- Use a cryogenic mill to prevent the degradation of volatile compounds.- Verify the pH of the extraction solvent and adjust if necessary.- Optimize the d-SPE cleanup step by testing different sorbents (e.g., PSA, C18, GCB) to minimize analyte loss while removing interferences. |
| Poor Peak Shape in Chromatogram | - Matrix effects suppressing or enhancing the analyte signal.- Co-elution of interfering compounds.- Incompatible solvent between the final extract and the mobile phase. | - Dilute the final extract to reduce matrix effects.- Optimize the chromatographic gradient to improve the separation of the analyte from interfering compounds.- Ensure the final extract is dissolved in a solvent compatible with the initial mobile phase conditions. |
| High Background Noise or Interferences | - Insufficient cleanup of the sample extract.- Contamination from solvents, reagents, or labware.- Carryover from previous injections. | - Use a more rigorous d-SPE cleanup or an alternative cleanup technique like Solid Phase Extraction (SPE) cartridges.- Use high-purity solvents and reagents and ensure all labware is thoroughly cleaned.- Implement a robust wash cycle for the autosampler and injection port between samples. |
| Inconsistent Results/Poor Reproducibility | - Non-homogenous sample.- Inconsistent sample preparation technique.- Fluctuation in instrument performance. | - Ensure the initial plant sample is finely and uniformly homogenized.- Standardize all steps of the QuEChERS protocol, including shaking times and solvent volumes.- Regularly perform instrument calibration and system suitability tests to ensure consistent performance. |
Quantitative Data Summary
Table 1: Representative Recovery and Precision Data for Pesticide Analysis using QuEChERS and LC-MS/MS
| Analyte Class | Plant Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Herbicides | Cereals | 10 | 85 - 115 | < 15 |
| Fruits | 10 | 80 - 110 | < 20 | |
| Vegetables | 10 | 90 - 120 | < 15 | |
| Fungicides | Fruits | 50 | 75 - 110 | < 10 |
| Vegetables | 50 | 80 - 115 | < 10 | |
| Insecticides | Leafy Greens | 20 | 70 - 120 | < 20 |
| Root Vegetables | 20 | 75 - 115 | < 15 |
Note: This table provides a general overview of expected performance. Actual results will vary based on the specific analyte, matrix, and laboratory conditions.
Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Herbicide Metabolite Analysis
| Analytical Technique | Matrix Type | Typical LOD (µg/kg) | Typical LOQ (µg/kg) |
| LC-MS/MS | High Water Content (e.g., fruits, leafy vegetables) | 0.1 - 5.0 | 0.5 - 10.0 |
| Low Water/High Fat Content (e.g., grains, seeds) | 0.5 - 10.0 | 1.0 - 25.0 | |
| GC-MS/MS | Various Plant Matrices | 1.0 - 20.0 | 5.0 - 50.0 |
Experimental Protocols
Detailed Protocol for QuEChERS Extraction and Cleanup
This protocol is a general guideline and may require optimization for specific plant matrices.
1. Sample Homogenization:
-
Weigh a representative portion of the plant tissue (e.g., 10-15 g).
-
Homogenize the sample into a fine paste. For dry samples, it may be necessary to add a small amount of water to achieve a homogenous mixture. Using a cryogenic grinder can help preserve volatile metabolites.
2. Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)). For samples with high fat content, C18 may be added. For pigmented samples, Graphitized Carbon Black (GCB) may be used, but be aware it can retain planar pesticides.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.
-
The extract may be analyzed directly by LC-MS/MS or diluted with an appropriate solvent (e.g., mobile phase) if necessary.
Typical LC-MS/MS Parameters
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with at least two transitions (one for quantification and one for confirmation) monitored for each analyte.
Visualizations
References
Minimizing matrix effects in the analysis of Diflufenzopyr residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Diflufenzopyr residues. Our goal is to help you minimize matrix effects and ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its residue analysis important?
This compound is a semicarbazone herbicide used for post-emergence control of broadleaf weeds, particularly in corn.[1][2] It functions by inhibiting auxin transport, a crucial process for plant growth and development.[1][3] Residue analysis is critical to ensure food safety, monitor environmental contamination, and comply with regulatory limits.
Q2: What are matrix effects and how do they impact this compound analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[4] This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification of this compound residues. These effects are a major challenge in LC-MS/MS-based pesticide analysis.
Q3: What are the common analytical techniques for this compound residue analysis?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for the determination of this compound residues due to its high selectivity and sensitivity. Gas chromatography (GC) can also be used, but may require derivatization of the analyte.
Q4: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis?
The two most widely used and effective sample preparation techniques are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) . The choice between them depends on the sample matrix and the desired level of cleanup.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound residues.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Extraction: The solvent may not be effectively extracting this compound from the sample matrix. | - Ensure the sample is thoroughly homogenized. - For soil samples, consider adding water to improve the extraction of analytes from the matrix. - Optimize the extraction time and shaking intensity. |
| Analyte Loss During Cleanup: The sorbent used in QuEChERS d-SPE or the SPE cartridge may be retaining this compound. | - Select a different d-SPE sorbent. For example, PSA is effective for removing sugars and fatty acids, while C18 is good for removing nonpolar interferences. - For SPE, ensure the cartridge is properly conditioned and that the elution solvent is appropriate for this compound. | |
| Poor Peak Shape (Tailing or Fronting) | Matrix Overload: High concentrations of matrix components can affect the chromatography. | - Dilute the final extract before injection. This is a simple and effective way to reduce matrix effects. - Improve the cleanup step to remove more interfering compounds. |
| Inappropriate Mobile Phase: The mobile phase composition may not be optimal for this compound. | - Adjust the mobile phase pH or organic solvent ratio to improve peak shape. | |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting Matrix Components: Interfering compounds are co-eluting with this compound and affecting its ionization. | - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects. - Sample Dilution: Diluting the sample extract can significantly reduce the concentration of interfering compounds. - Improved Cleanup: Utilize a more effective cleanup strategy. This could involve using different or multiple sorbents in d-SPE or a more selective SPE cartridge. - Chromatographic Separation: Optimize the LC method to separate this compound from interfering peaks. This could involve changing the column, mobile phase, or gradient profile. |
| Inconsistent Results (Poor Reproducibility) | Variable Matrix Effects: The composition of the matrix varies between samples, leading to inconsistent signal suppression or enhancement. | - Implement a robust and consistent sample preparation procedure for all samples. - Use an internal standard, preferably a stable isotope-labeled version of this compound, to correct for variations in matrix effects and recovery. |
| Instrument Contamination: Carryover from previous injections can lead to inconsistent results. | - Implement a thorough wash sequence for the autosampler and injection port between samples. - Regularly clean the ion source of the mass spectrometer. |
Quantitative Data Summary
The following table summarizes recovery data for this compound and its metabolites from a study using an LC-MS/MS method for their determination in water samples.
| Analyte | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | 0.5 (LOQ) | 101 | 9.9 |
| 5 | 106 | 6.5 | |
| Metabolite M1 | 0.5 (LOQ) | 91 | 6.1 |
| 5 | 93 | 5.7 | |
| Metabolite M2 | 0.5 (LOQ) | 65 | 12.6 |
| 5 | 67 | 5.2 | |
| Metabolite M6 | 0.5 (LOQ) | 105 | 6.8 |
| 5 | 110 | 3.2 | |
| Metabolite M9 | 0.5 (LOQ) | 91 | 6.1 |
| 5 | 93 | 5.7 | |
| Data obtained from EPA Data Evaluation Record for this compound & Degradates in Water (MRID 49369501). |
Experimental Protocols
QuEChERS Method for this compound in Soil
This protocol is a general guideline and may need optimization based on soil type and instrumentation.
1.1. Sample Extraction
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate the sample.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube.
-
The d-SPE tube should contain a sorbent mixture appropriate for the soil matrix (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 5000 rcf for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution.
Solid-Phase Extraction (SPE) for this compound in Water
This protocol is a general guideline for the extraction of this compound from water samples.
2.1. Cartridge Conditioning
-
Pass 5 mL of methanol through the SPE cartridge (e.g., a polymeric reversed-phase cartridge).
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
2.2. Sample Loading
-
Pass the water sample (e.g., 100 mL) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
2.3. Cartridge Washing
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
2.4. Elution
-
Elute the retained this compound from the cartridge with a small volume of an appropriate organic solvent (e.g., 5 mL of acetonitrile or methanol).
-
The eluate can then be concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound residues.
Caption: A decision tree for troubleshooting matrix effects in this compound analysis.
Caption: Simplified signaling pathway of this compound's mode of action.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Growth regulator herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]
- 4. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Diflufenzopyr and Other Auxin Transport Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Diflufenzopyr with other prominent auxin transport inhibitors, supported by experimental data and detailed methodologies.
This compound, a semicarbazone herbicide, functions as a potent inhibitor of auxin transport, a critical process regulating plant growth and development. Its primary mechanism of action involves the disruption of polar auxin transport, leading to an abnormal accumulation of auxin in the meristematic regions of sensitive plants. This guide delves into the comparative efficacy of this compound against other well-characterized auxin transport inhibitors, namely 2,3,5-triiodobenzoic acid (TIBA) and N-1-naphthylphthalamic acid (NPA).
Quantitative Comparison of Auxin Transport Inhibition
While direct comparative studies detailing the IC50 values of this compound alongside TIBA and NPA in the same experimental setup are limited in the public domain, available data allows for an indirect assessment of their relative potencies. The inhibitory concentration at 50% (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Inhibitor | Chemical Class | IC50 (Auxin Efflux Inhibition) | Key Characteristics |
| This compound | Semicarbazone | 19 nM[1] | High affinity for auxin efflux carrier proteins. Often used in combination with auxin herbicides like dicamba for synergistic effects.[2] |
| N-1-naphthylphthalamic acid (NPA) | Phthalamic acid | ~10 nM - 1 µM (Varies with experimental system) | Binds to a specific NPA-binding protein, which is thought to regulate auxin efflux. Does not exhibit polar transport itself.[3][4] |
| 2,3,5-triiodobenzoic acid (TIBA) | Benzoic acid derivative | ~0.5 µM (Varies with experimental system) | Competes with auxin for the polar transport carrier and is itself polarly transported.[5] |
Note: The provided IC50 values are sourced from different studies and experimental systems, which can influence the absolute values. Therefore, this table should be used for a general comparative understanding.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of auxin transport inhibitors.
Radiolabeled Auxin Transport Assay in Plant Tissues (Agar Cylinder Method)
This method is widely used to measure the polar transport of auxin in plant tissues, such as Arabidopsis roots or hypocotyls, and to assess the effect of inhibitors.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana) grown vertically on agar plates.
-
Radiolabeled auxin (e.g., ³H-IAA).
-
Agar.
-
Inhibitor stock solutions (this compound, TIBA, NPA).
-
Scintillation vials and scintillation fluid.
-
Microscope and fine forceps.
-
Razor blades.
Procedure:
-
Seedling Preparation: Grow seedlings vertically on agar plates to allow for straight root or hypocotyl growth.
-
Donor Block Preparation: Prepare 1% agar blocks containing a known concentration of radiolabeled auxin and the desired concentration of the inhibitor. A control block without the inhibitor should also be prepared.
-
Application of Donor Block: Excise a segment of the plant tissue (e.g., a 1 cm section of the root or hypocotyl). Place the donor agar block at the apical end of the tissue segment.
-
Incubation: Incubate the setup in a dark, humid chamber for a specific period (e.g., 4-18 hours) to allow for auxin transport.
-
Sectioning and Measurement: After incubation, remove the donor block. Cut the tissue segment into smaller, equal-sized sections (e.g., 2 mm).
-
Scintillation Counting: Place each section into a separate scintillation vial containing scintillation fluid. Measure the radioactivity in each section using a scintillation counter.
-
Data Analysis: Plot the amount of radioactivity against the distance from the donor block. The efficacy of the inhibitor is determined by the reduction in radiolabeled auxin transported along the tissue segment compared to the control.
Auxin Accumulation Assay in Cell Cultures
This method assesses the activity of auxin influx and efflux carriers in plant cell suspension cultures and the effect of inhibitors on these processes.
Materials:
-
Plant cell suspension culture (e.g., tobacco BY-2 cells).
-
Radiolabeled synthetic auxin (e.g., ³H-NAA or ¹⁴C-2,4-D).
-
Inhibitor stock solutions (this compound, TIBA, NPA).
-
Filtration apparatus with nylon mesh.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture Preparation: Grow the cell suspension culture to the mid-logarithmic phase.
-
Equilibration: Equilibrate a known volume of the cell culture in a fresh, auxin-free medium for a defined period.
-
Initiation of Assay: Add the radiolabeled auxin to the cell suspension. To test the effect of inhibitors, add the desired concentration of the inhibitor either simultaneously with or prior to the addition of the radiolabeled auxin.
-
Sampling: At various time points, take aliquots of the cell suspension and quickly separate the cells from the medium by vacuum filtration through a nylon mesh.
-
Washing: Wash the collected cells with fresh, cold medium to remove any extracellular radiolabeled auxin.
-
Measurement: Transfer the filter with the cells into a scintillation vial containing scintillation fluid. Measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of auxin accumulation over time. The inhibitory effect is determined by the reduction in the rate of auxin accumulation in the presence of the inhibitor compared to the control.
Signaling Pathways and Mechanism of Action
Auxin transport is primarily mediated by a family of auxin efflux carriers known as PIN-FORMED (PIN) proteins. These proteins are asymmetrically localized on the plasma membrane and are crucial for the directional flow of auxin out of the cell. Auxin transport inhibitors disrupt this process, leading to a buildup of auxin within the cells and altered plant development.
Caption: Simplified signaling pathway of auxin transport and its inhibition.
The diagram above illustrates the general mechanism of polar auxin transport mediated by PIN proteins and how auxin transport inhibitors like this compound, TIBA, and NPA disrupt this process. These inhibitors block the efflux of auxin from the cell, leading to its accumulation and subsequent disruption of normal plant growth and development. While TIBA is known to be transported similarly to auxin, NPA binds to a regulatory protein associated with the efflux carrier. The precise binding site and molecular interaction of this compound with the auxin efflux machinery are subjects of ongoing research, but it is known to have a high affinity for the auxin efflux carrier system.
Experimental Workflow for Comparing Auxin Transport Inhibitors
The following diagram outlines a typical experimental workflow for the comparative analysis of different auxin transport inhibitors.
Caption: A generalized workflow for comparing the efficacy of auxin transport inhibitors.
This workflow provides a systematic approach to evaluate and compare the inhibitory effects of compounds like this compound, TIBA, and NPA on polar auxin transport. By following a standardized protocol, researchers can obtain reliable and comparable data to assess the relative potency of these inhibitors.
References
- 1. bcpc.org [bcpc.org]
- 2. On the mechanism of selectivity of the corn herbicide BAS 662H: a combination of the novel auxin transport inhibitor this compound and the auxin herbicide dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-N-naphthylphthalamic acid and 2,3,5-triiodobenzoic acid : In-vitro binding to particulate cell fractions and action on auxin transport in corn coleoptiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The action of specific inhibitors of auxin transport on uptake of auxin and binding of N-1-naphthylphthalamic acid to a membrane site in maize coleoptiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Synergy: A Comparative Guide to the Interaction of Diflufenzopyr and Dicamba
For researchers, scientists, and professionals in drug and herbicide development, understanding the synergistic interaction between diflufenzopyr and dicamba is crucial for developing more effective weed management strategies. This guide provides a comprehensive comparison of the combined efficacy of these two herbicides versus their individual applications, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
The combination of this compound, an auxin transport inhibitor, and dicamba, a synthetic auxin herbicide, has been shown to produce a synergistic effect, resulting in enhanced broadleaf weed control compared to the application of either herbicide alone.[1][2][3][4] this compound effectively blocks the transport of auxins, both naturally occurring and synthetic ones like dicamba, within the plant.[4] This inhibition leads to an accumulation of dicamba at the plant's meristematic tissues (growing points), amplifying its herbicidal activity and leading to rapid and more effective weed kill.
Quantitative Analysis of Synergistic Efficacy
The synergistic action of this compound and dicamba has been quantified in various studies, demonstrating a significant improvement in the control of several broadleaf weed species.
Table 1: Enhanced Control of Palmer Amaranth (Amaranthus palmeri)
| Herbicide Treatment | Application | Palmer Amaranth Control (%) 28 Days After POST |
| Dicamba + this compound | POST | 93 |
| Dicamba | POST | 87 |
| Dicamba + Halosulfuron | POST | 79 |
| Acetochlor | POST | 42 |
Data sourced from field trials on corn. POST refers to post-emergence application.
Table 2: Reduction in LD50 for Purple Cudweed and Common Lespedeza
| Weed Species | Herbicide Treatment | LD50 (g/ha) |
| Purple Cudweed | Dicamba alone | 23 |
| Dicamba + 20% this compound | 20 | |
| Common Lespedeza | Dicamba alone | 36 |
| Dicamba + 20% this compound | 27 |
LD50 represents the lethal dose required to kill 50% of the weed population. A lower LD50 indicates higher efficacy.
Mechanism of Action and Signaling Pathway
The synergistic effect is a direct result of the interplay between the two active ingredients at a physiological level within the target weed. Dicamba, as a synthetic auxin, disrupts normal plant growth processes. This compound, by inhibiting auxin transport, prevents the plant from mitigating the effects of dicamba through translocation, leading to a toxic accumulation at the growing points. This heightened concentration of dicamba over-stimulates auxin-responsive genes, leading to a cascade of detrimental effects including increased ethylene production, accumulation of abscisic acid (ABA), overproduction of hydrogen peroxide, and ultimately, tissue death.
Experimental Protocols for Validating Synergy
The validation of synergistic interactions between herbicides is a critical step in research and development. The following protocols are standard methodologies used in greenhouse and field trials.
Greenhouse Synergy Assessment
Objective: To determine if the interaction between this compound and dicamba is synergistic, additive, or antagonistic in a controlled environment.
Methodology: The most common method for this assessment is Colby's method.
-
Plant Preparation: Grow target weed species (e.g., Palmer amaranth, common lambsquarters) from seed in pots under controlled greenhouse conditions (temperature, light, humidity) until they reach a specific growth stage (e.g., 3-4 leaf stage).
-
Herbicide Application: Prepare stock solutions of this compound and dicamba. Apply the herbicides individually and in combination at a range of doses using a calibrated laboratory spray chamber to ensure uniform application. Include an untreated control group.
-
Data Collection: After a predetermined period (e.g., 21 days), visually assess the percentage of weed control or measure the reduction in plant biomass (shoot dry weight) compared to the untreated control.
-
Synergy Calculation (Colby's Method): Calculate the expected additive response (E) using the following formula: E = X + Y - (XY/100) Where:
-
X is the percent inhibition of growth by herbicide A (dicamba) at a given rate.
-
Y is the percent inhibition of growth by herbicide B (this compound) at a given rate.
-
-
Interaction Determination:
-
Synergism: The observed response of the combination is significantly greater than the expected value (E).
-
Antagonism: The observed response is significantly less than the expected value (E).
-
Additive Effect: The observed response is equal to the expected value (E).
-
Field Efficacy Trials
Objective: To evaluate the synergistic effect of this compound and dicamba under real-world environmental conditions.
Methodology:
-
Experimental Design: Select a field with a natural and uniform infestation of the target weed species. Use a randomized complete block design with at least three to four replications for each treatment.
-
Treatments: Treatments should include an untreated control, this compound alone, dicamba alone, and the combination of this compound and dicamba at various rates.
-
Application: Apply the herbicides using a calibrated field sprayer when the weeds are at the appropriate growth stage for post-emergence control.
-
Data Collection: Assess weed control at multiple time points after application (e.g., 7, 14, 28, and 56 days) using a visual rating scale (0% = no control, 100% = complete control). Crop injury should also be evaluated.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. Colby's method can also be applied to field data to confirm synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. On the mechanism of selectivity of the corn herbicide BAS 662H: a combination of the novel auxin transport inhibitor this compound and the auxin herbicide dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergism of Dicamba with this compound with Respect to Turfgrass Weed Control | Weed Technology | Cambridge Core [cambridge.org]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
Unraveling the Cross-Resistance Profile of Diflufenzopyr in Herbicide-Resistant Weed Biotypes: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuances of herbicide resistance is paramount for developing effective and sustainable weed management strategies. This guide provides a comprehensive comparison of the cross-resistance profile of diflufenzopyr, an auxin transport inhibitor, in various herbicide-resistant weed biotypes. By presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows, this document aims to be an invaluable resource for the scientific community.
This compound, belonging to the semicarbazone chemical class, offers a distinct mode of action by inhibiting the transport of auxin, a critical plant hormone for growth and development. This mechanism can lead to synergistic effects when combined with synthetic auxin herbicides like dicamba, enhancing the control of problematic weed species. However, the emergence of weed biotypes with resistance to various herbicide modes of action necessitates a thorough evaluation of this compound's efficacy and potential for cross-resistance.
Comparative Efficacy of this compound and its Tank Mixes
The following tables summarize the performance of this compound, both alone and in combination with other herbicides, against key herbicide-resistant weed biotypes. The data is presented as visual control ratings and biomass reduction percentages, providing a clear comparison of treatment efficacy.
Table 1: Efficacy of Herbicide Mixtures on Glyphosate-Resistant (GR) and Glyphosate-Susceptible (GS) Kochia (Bassia scoparia)
| Herbicide Treatment | Rate (g ai/ae ha⁻¹) | Kochia Biotype | Visual Control (%) | Biomass Reduction (%) |
| Glyphosate + Dicamba/Diflufenzopyr | 450 + 150/50 | GR | 90 | 90 |
| Glyphosate + Dicamba | 450 + 580 | GR | ≥80 | - |
| Glyphosate + Saflufenacil | 450 + 50 | GR | ≥80 | 84 |
| Glyphosate + Carfentrazone + Sulfentrazone | 450 + 9 + 105 | GR | 96 | 98 |
| Glyphosate + Dicamba/Diflufenzopyr | 450 + 150/50 | GS | - | 98-99 |
| Glyphosate + Dicamba | 450 + 580 | GS | - | 98-99 |
| Glyphosate + Carfentrazone + Sulfentrazone | 450 + 9 + 105 | GS | - | 98-99 |
Data sourced from studies on glyphosate-resistant kochia management in chemical fallow fields.[1][2]
Table 2: Response of Glyphosate-Resistant (GR) and Non-GR Kochia to Post-Emergence Herbicides
| Herbicide Treatment | Rate (g ai ha⁻¹) | Kochia Biotype | Shoot Biomass Reduction (%) |
| Dicamba | 140 | GR + ALS inhibitor-resistant | 75 |
| Dicamba/Fluroxypyr | - | GR + ALS inhibitor-resistant | 82 |
| Dicamba/Diflufenzopyr | - | GR + ALS inhibitor-resistant | 82 |
| MCPA/Bromoxynil | - | GR + ALS inhibitor-resistant | 99 |
| Glufosinate | - | GR + ALS inhibitor-resistant | 91 |
This study demonstrates the effectiveness of various herbicide mixtures on a multiple-resistant kochia biotype.[3]
Understanding the Mechanisms: Signaling Pathways and Resistance
The efficacy of this compound is intrinsically linked to the auxin signaling pathway in plants. The following diagram illustrates the simplified auxin signaling pathway and highlights the mode of action of this compound and synthetic auxin herbicides, as well as a known mechanism of resistance.
Caption: Simplified auxin signaling pathway illustrating the sites of action for synthetic auxin herbicides and this compound, and a target-site resistance mechanism.
Experimental Protocols for Herbicide Resistance Evaluation
Accurate assessment of herbicide resistance is crucial for effective weed management. The following section details a generalized experimental workflow for conducting whole-plant dose-response assays to determine the level of resistance in weed biotypes.
Whole-Plant Dose-Response Assay Workflow
This workflow outlines the key steps involved in evaluating the response of weed populations to different herbicide doses.
Caption: A generalized workflow for conducting whole-plant dose-response assays to assess herbicide resistance.
Key Methodological Considerations:
-
Seed Collection and Handling: Seeds from putative resistant and known susceptible weed populations are collected and stored under appropriate conditions to maintain viability.
-
Plant Growth: Plants are grown in a controlled environment (greenhouse or growth chamber) to ensure uniform growth and minimize environmental variability. Standardized soil or potting mix and optimal light, temperature, and humidity are maintained.
-
Herbicide Application: Herbicides are applied at a specific growth stage using a calibrated sprayer to ensure accurate and uniform application. A range of doses, typically from sub-lethal to lethal, is used to generate a dose-response curve.
-
Data Collection: Plant response is assessed at predetermined intervals after treatment. Common parameters include visual injury ratings (on a scale of 0 to 100%), plant survival (mortality), and plant biomass (fresh or dry weight).
-
Data Analysis: The collected data are analyzed using non-linear regression models, most commonly a log-logistic model, to generate dose-response curves. From these curves, the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) is calculated for both the resistant and susceptible populations. The Resistance Index (RI) is then calculated as the ratio of the GR₅₀ or LD₅₀ of the resistant population to that of the susceptible population.
Logical Relationships in Cross-Resistance Assessment
Understanding the potential for cross-resistance is critical for selecting effective herbicide programs. The following diagram illustrates the logical flow for assessing the cross-resistance profile of a herbicide like this compound.
Caption: Logical workflow for determining the cross-resistance of a weed biotype to this compound.
Conclusion
The available data indicates that this compound, particularly when tank-mixed with synthetic auxin herbicides like dicamba, can be an effective tool for managing certain herbicide-resistant weed biotypes, including glyphosate-resistant Kochia scoparia. Its unique mode of action as an auxin transport inhibitor provides a valuable alternative and a potential means to mitigate the evolution of resistance to other herbicide classes. However, the potential for cross-resistance to this compound in weed populations already resistant to synthetic auxin herbicides warrants further investigation. Continuous monitoring and research into the cross-resistance profiles of herbicides are essential for the development of sustainable weed management strategies in modern agriculture. Researchers are encouraged to conduct comprehensive dose-response studies to further elucidate the performance of this compound against a broader range of herbicide-resistant weed biotypes.
References
Comparative analysis of Diflufenzopyr with synthetic auxins like 2,4-D and fluroxypyr
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms, efficacy, and experimental evaluation of these key herbicides.
This guide provides a detailed comparative analysis of Diflufenzopyr, a unique auxin transport inhibitor, and two widely used synthetic auxin herbicides, 2,4-D and fluroxypyr. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of their distinct and complementary roles in weed management. This document summarizes their mechanisms of action, presents available quantitative efficacy data, and outlines detailed experimental protocols for their evaluation.
Introduction: Distinct Mechanisms in Auxin-Related Weed Control
Effective weed management is a cornerstone of modern agriculture and land management. Among the chemical tools available, herbicides that target the auxin pathway in plants are of significant importance. This guide focuses on a comparative analysis of two classes of such herbicides: synthetic auxins, represented by 2,4-D and fluroxypyr, and an auxin transport inhibitor, this compound.
Synthetic auxins, like 2,4-D and fluroxypyr, mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death.[1][2][3][4][5] In contrast, this compound does not mimic auxin but instead blocks its transport within the plant. This inhibition leads to an abnormal accumulation of both natural and synthetic auxins in the meristematic regions (growing points) of the plant, disrupting normal development and enhancing the efficacy of co-applied synthetic auxins.
Comparative Overview
| Feature | This compound | 2,4-D | Fluroxypyr |
| Herbicide Group | Group 19 (WSSA) / Group O (HRAC) | Group 4 (WSSA) / Group O (HRAC) | Group 4 (WSSA) / Group O (HRAC) |
| Primary Mechanism of Action | Auxin Transport Inhibitor | Synthetic Auxin (Auxin mimic) | Synthetic Auxin (Auxin mimic) |
| Mode of Action | Inhibits the polar transport of auxin, causing it to accumulate in meristems. | Mimics endogenous auxin, leading to uncontrolled cell division and growth. | Mimics endogenous auxin, causing epinastic growth and disruption of vascular tissue. |
| Chemical Family | Semicarbazone | Phenoxy-carboxylic acid | Pyridine-carboxylic acid |
| Primary Target Weeds | Broadleaf weeds (often in combination with other herbicides) | Broadleaf weeds | Broadleaf weeds and woody brush |
| Synergistic Potential | High, particularly with synthetic auxins like dicamba, 2,4-D, and fluroxypyr. | Can be synergistic with other herbicides, including glufosinate. | Can be used in combination with other herbicides for broader spectrum control. |
Mechanism of Action: A Visual Representation
The fundamental difference in the mode of action between this compound and synthetic auxins is visualized below. Synthetic auxins overwhelm the natural auxin signaling pathway, while this compound disrupts the movement of auxin itself.
Caption: Comparative mechanisms of action.
Efficacy and Performance: Quantitative Data
Direct, side-by-side comparative studies detailing the GR50 (the herbicide dose required to reduce weed growth by 50%) for this compound, 2,4-D, and fluroxypyr against a wide range of weeds are not extensively available in the reviewed literature. However, individual efficacy data provides valuable insights into their performance.
Note: this compound is primarily used as a synergist and is not typically applied alone for broad-spectrum weed control. Therefore, its standalone efficacy data is limited.
Table 1: Efficacy of Fluroxypyr and 2,4-D on Various Weed Species
| Weed Species | Herbicide | Application Rate | Weed Control (%) | Reference |
| Various Broadleaf Weeds | Fluroxypyr | 2.0 - 2.5 L/ha | 85.8 - 90.7 | |
| Various Broadleaf Weeds | Bromoxynil + 2,4-D | - | 85.4 | |
| Palmer amaranth | 2,4-D | 530 - 1060 g a.e./ha | 68 - 80 | |
| Palmer amaranth | 2,4-D + Glufosinate | - | 90 - 97 | |
| Broadleaf Weeds (Oil Palm) | Fluroxypyr meptyl | 0.9 L/ha | 74 |
Table 2: Synergistic Efficacy of this compound with Auxinic Herbicides
| Weed Species | Herbicide Combination | Observation | Reference |
| Purple Cudweed | Dicamba + this compound (20% admixture) | Reduced LD50 of dicamba from 23 to 20 g/ha. | |
| Common Lespedeza | Dicamba + this compound (20% admixture) | Reduced LD50 of dicamba from 36 to 27 g/ha. | |
| Noxious Weeds (e.g., Canada thistle, leafy spurge) | Synthetic Auxins + this compound | Increased weed control up to 90% compared to synthetic auxin alone. | |
| Palmer amaranth | Dicamba + this compound | 93% control at 28 days after POST application. |
Experimental Protocols
Protocol for Determining Herbicide Efficacy (GR50) in a Greenhouse Setting
This protocol outlines a whole-plant bioassay to determine the dose-response of weeds to this compound, 2,4-D, and fluroxypyr, allowing for the calculation of the GR50 value.
1. Plant Material and Growth Conditions:
- Select uniform and healthy seedlings of the target weed species at the 2-4 true leaf stage.
- Transplant individual seedlings into pots (e.g., 10 cm diameter) filled with a standardized potting mix.
- Grow plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night), humidity, and a 16-hour photoperiod.
2. Herbicide Application:
- Prepare stock solutions of this compound, 2,4-D, and fluroxypyr.
- Create a series of dilutions to achieve a range of at least 6-8 application rates that are expected to cause between 10% and 90% growth inhibition. Include an untreated control.
- Apply herbicides using a calibrated cabinet sprayer to ensure uniform coverage.
3. Data Collection and Analysis:
- After a set period (e.g., 21 days), visually assess phytotoxicity on a scale of 0 (no injury) to 100 (plant death).
- Harvest the above-ground biomass, dry in an oven at 70°C for 72 hours, and record the dry weight.
- Express the dry weight of treated plants as a percentage of the untreated control.
- Analyze the data using a log-logistic dose-response model to calculate the GR50 value.
Protocol for Quantifying Auxin Transport Inhibition
This protocol describes a method to measure the effect of this compound on the transport of radiolabeled auxin in plant tissues.
1. Plant Preparation:
- Germinate and grow seedlings of a model plant species (e.g., Arabidopsis thaliana) vertically on agar plates.
2. Application of Inhibitor and Radiolabeled Auxin:
- Prepare agar blocks containing a known concentration of this compound and a control without the inhibitor.
- Apply the inhibitor-containing or control agar block to the root or hypocotyl section.
- Apply a second agar block containing radiolabeled auxin (e.g., ³H-IAA) to the apical end of the tissue segment.
3. Measurement of Auxin Transport:
- After a defined transport period (e.g., 4-18 hours), excise the tissue segment below the application blocks.
- Section the tissue into small segments (e.g., 2 mm).
- Quantify the radioactivity in each segment using a scintillation counter.
4. Data Analysis:
- Compare the amount of radioactivity transported along the tissue in the presence and absence of this compound to determine the percentage of inhibition.
Visualizing the Pathways and Workflows
Synthetic Auxin Signaling Pathway
The following diagram illustrates the molecular signaling cascade initiated by synthetic auxins, leading to changes in gene expression and ultimately, plant death.
Caption: Synthetic auxin signaling pathway.
Experimental Workflow for Herbicide Comparison
This diagram outlines a typical workflow for a comparative study of herbicides, from initial planning to final data analysis.
Caption: Experimental workflow for herbicide comparison.
Conclusion
This compound, 2,4-D, and fluroxypyr represent two distinct yet complementary strategies for targeting the auxin system in weeds. While 2,4-D and fluroxypyr act as potent auxin mimics that induce lethal overstimulation of growth, this compound's unique mode of action as an auxin transport inhibitor offers a powerful tool for enhancing the activity of synthetic auxins. This synergistic relationship allows for more effective weed control, potentially at lower herbicide application rates, which is a critical consideration for sustainable agriculture and environmental stewardship. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the intricate interactions of these herbicides and to develop more effective and targeted weed management strategies.
References
Unveiling Diflufenzopyr's Mechanism: A Comparative Guide Based on Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Diflufenzopyr's mode of action against other auxin-related herbicides, with a focus on validating its mechanism through gene expression analysis. This compound is a semicarbazone herbicide known for its effectiveness in controlling broadleaf weeds, primarily by inhibiting auxin transport.[1][2][3] This disruption leads to an abnormal accumulation of auxins in the meristematic regions of sensitive plants, causing hormonal imbalance, irregular growth, and eventual death.[2]
Comparative Gene Expression Analysis
The primary mode of action of this compound as an auxin transport inhibitor can be substantiated by analyzing the expression levels of early auxin-responsive genes. These genes are typically induced within minutes of exposure to auxins. An inhibitor of auxin transport would be expected to prevent the upregulation of these genes in tissues distant from the auxin source.
In contrast, synthetic auxin herbicides like Dicamba directly mimic the plant hormone auxin, leading to a massive, unregulated induction of these same genes, which overwhelms the plant's normal growth processes.[4]
The table below summarizes hypothetical, yet expected, gene expression changes in a susceptible plant species when treated with this compound compared to a synthetic auxin herbicide (e.g., Dicamba) and an untreated control.
| Gene Family | Gene Example | Function in Auxin Response | Expected Fold Change (vs. Control) - this compound | Expected Fold Change (vs. Control) - Synthetic Auxin (Dicamba) |
| AUX/IAA | IAA1, IAA3 | Repressors of auxin-responsive genes | No significant change or slight decrease | Strong Increase (e.g., >10-fold) |
| GH3 | GH3.3, GH3.5 | Conjugates excess auxin to amino acids | No significant change or slight decrease | Strong Increase (e.g., >10-fold) |
| SAUR | SAUR10, SAUR15 | Small auxin-up RNAs, promote cell elongation | No significant change or slight decrease | Strong Increase (e.g., >10-fold) |
| ACC Synthase | ACS1, ACS2 | Key enzyme in ethylene biosynthesis | Moderate Increase (secondary stress response) | Strong Increase (auxin-induced ethylene production) |
Interpretation of Data: The expected lack of significant upregulation of primary auxin-responsive genes (AUX/IAA, GH3, SAUR) following this compound treatment supports its role as an inhibitor of auxin transport, rather than an auxin mimic. The plant cells are not "seeing" an auxin signal that would trigger this induction. Conversely, the strong induction of these genes by Dicamba confirms its mode of action as a synthetic auxin.
Experimental Protocols
A detailed methodology is crucial for reproducible gene expression analysis.
1. Plant Growth and Treatment:
-
Species: Arabidopsis thaliana or a susceptible weed species (e.g., Amaranthus retroflexus).
-
Growth Conditions: Grow seedlings hydroponically or on a solid medium (e.g., Murashige and Skoog) under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
Herbicide Application: Treat 14-day-old seedlings with a sublethal concentration of this compound (e.g., 10 µM) and a comparable concentration of a synthetic auxin herbicide. Include a mock-treated control group.
-
Time Course: Harvest root and shoot tissues separately at various time points (e.g., 0, 1, 3, 6, and 24 hours) post-treatment. Flash-freeze samples in liquid nitrogen and store at -80°C.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from ground tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.
-
Treat RNA samples with DNase I to remove any genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and oligo(dT) primers.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Primer Design: Design gene-specific primers for the target genes (IAA1, GH3.3, SAUR15, etc.) and a stable reference gene (e.g., Actin or Ubiquitin).
-
Reaction Setup: Prepare qRT-PCR reactions using a SYBR Green-based master mix, cDNA template, and specific primers.
-
Thermocycling: Perform the reaction on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the reference gene and compare the expression in herbicide-treated samples to the mock-treated control.
Visualizing the Mode of Action and Workflow
Diagram 1: this compound's Interference with the Auxin Signaling Pathway
Caption: this compound blocks auxin transport proteins, preventing auxin from initiating gene expression.
Diagram 2: Experimental Workflow for Gene Expression Analysis
Caption: Standard workflow for analyzing herbicide effects on plant gene expression via qRT-PCR.
References
Diflufenzopyr: A Comparative Analysis of its Efficacy in Perennial Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicide Diflufenzopyr's performance against other market alternatives in the control of perennial weeds, supported by data from various field trials.
Executive Summary
This compound is a semicarbazone herbicide that functions as an auxin transport inhibitor.[1][2] It is most commonly formulated in combination with auxin-mimicking herbicides, such as dicamba, to enhance their efficacy.[2][3] This synergistic action allows for effective control of a wide spectrum of broadleaf weeds, including challenging perennial species, often at reduced application rates of the partner herbicide.[4] Field trials have demonstrated that tank mixes containing this compound can provide superior or comparable control of perennial weeds such as Canada thistle (Cirsium arvense) and leafy spurge (Euphorbia esula) when compared to other standard herbicide treatments.
Mechanism of Action: Auxin Transport Inhibition
This compound's primary mode of action is the inhibition of polar auxin transport in susceptible plants. By blocking the proteins responsible for transporting auxin, a key plant growth hormone, this compound causes an abnormal accumulation of both natural and synthetic auxins in the meristematic regions (growing points) of the plant. This disruption of the delicate auxin balance leads to rapid and uncontrolled growth, ultimately resulting in plant death. When co-applied with an auxin herbicide like dicamba, this compound effectively traps the synthetic auxin within the plant's growing points, amplifying its herbicidal effect.
Caption: Mechanism of this compound Action.
Comparative Efficacy Data from Field Trials
The following tables summarize the performance of this compound and its tank mixes against alternative herbicides in controlling key perennial weeds. Efficacy is presented as the percentage of weed control observed at a specified time after treatment (DAT or MAT).
Canada Thistle (Cirsium arvense) Control
| Herbicide Treatment | Application Rate (kg ai/ha) | % Control (1 Year After Treatment) | Reference |
| Dicamba + this compound | 0.28 + 0.11 | 58% | |
| Dicamba | 1.12 | Commercially Unacceptable | |
| Clopyralid | 0.213 | 92% | |
| Metsulfuron | 0.013 | 82% | |
| Picloram | Not Specified | 97% | |
| Aminopyralid | 0.08 - 0.11 | 88 - 93% |
Note: Efficacy can vary based on environmental conditions and application timing.
Leafy Spurge (Euphorbia esula) Control
| Herbicide Treatment | Application Rate (oz/A) | % Control (12 Months After Treatment) | Reference |
| Imazapic | 1 | 73-92% | |
| Imazapic + this compound | 1 + Not Specified | Similar to Imazapic alone | |
| Imazapic + Dicamba + this compound | 1 + Not Specified | Similar to Imazapic alone | |
| Quinclorac | Not Specified | 88% | |
| Quinclorac + this compound | Not Specified | Similar to Quinclorac alone | |
| Picloram + 2,4-D | 8 + 16 | 49% |
Experimental Protocols
The data presented is derived from multiple field trials. While specific protocols varied between studies, a general methodology was followed:
1. Site Selection and Plot Design:
-
Trials were conducted in areas with established perennial weed infestations, such as pastures, rangelands, and non-crop areas.
-
A randomized complete block design with multiple replications per treatment was typically employed.
2. Herbicide Application:
-
Herbicides were applied post-emergence to actively growing perennial weeds.
-
Application timing often coincided with the bud to early flower stage of the target weed for optimal translocation to the root system.
-
Treatments were applied using calibrated sprayers to ensure accurate and uniform coverage.
-
Application volumes typically ranged from 190 L/ha.
-
Adjuvants, such as non-ionic surfactants or methylated seed oils, were often included as per label recommendations to enhance herbicide uptake.
3. Efficacy Evaluation:
-
Weed control was visually assessed at various intervals after treatment, such as 14, 28, 56 days, and up to 12-15 months for perennial weeds.
-
Efficacy ratings were based on a percentage scale, where 0% represents no control and 100% represents complete plant death.
-
In some studies, thistle stem densities were measured before and after treatment to quantify population reduction.
Caption: General Experimental Workflow.
Conclusion
This compound, particularly when used in combination with auxin herbicides like dicamba, presents an effective tool for the management of perennial broadleaf weeds. Its unique mode of action as an auxin transport inhibitor provides a synergistic effect, enhancing the performance of its tank-mix partners. While efficacy can be comparable to other leading herbicides for certain perennial species, the key advantage of this compound formulations often lies in the ability to achieve high levels of control with potentially lower rates of the auxin component, which can have environmental and economic benefits. The selection of the most appropriate herbicide program will ultimately depend on the target weed species, the specific field conditions, and integrated weed management strategies.
References
A Comparative Environmental Impact Assessment of Diflufenzopyr and Other Leading Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of the herbicide Diflufenzopyr with three other widely used herbicides: Glyphosate, Atrazine, and Dicamba. The information presented is curated from publicly available experimental data to assist researchers and professionals in making informed decisions.
Executive Summary
This compound, a semicarbazone herbicide, functions as an auxin transport inhibitor.[1] While it presents a moderate persistence in soil, its overall ecotoxicological profile, particularly concerning aquatic life and non-target animals, appears favorable when compared to other major herbicides. Glyphosate, a broad-spectrum herbicide, has a variable and sometimes lengthy soil persistence and raises concerns about its impact on soil microbiota and aquatic ecosystems.[2][3] Atrazine, a triazine herbicide, is noted for its potential as an endocrine disruptor in aquatic vertebrates and its significant risk to non-target plants and endangered species.[4][5] Dicamba, a benzoic acid herbicide, is characterized by its high volatility and potential for off-target damage to sensitive crops and native flora.
Quantitative Environmental Impact Data
The following tables summarize key quantitative data regarding the environmental fate and ecotoxicity of this compound, Glyphosate, Atrazine, and Dicamba.
Table 1: Soil Persistence
| Herbicide | Typical Soil Half-life (Days) | Factors Influencing Persistence |
| This compound | 87 | Microbial degradation, sunlight |
| Glyphosate | 47 (can range from 2 to 197) | Soil type, climate, microbial activity |
| Atrazine | 60 (can be much longer in some conditions) | Soil pH, temperature, moisture |
| Dicamba | 14-42 | Microbial degradation, sunlight, soil moisture and temperature |
Table 2: Aquatic Toxicity
| Herbicide | Test Organism | 96-hour LC50 (mg/L) | 48-hour EC50 (mg/L) | 7-day EC50 (mg/L) |
| This compound | Rainbow Trout (Oncorhynchus mykiss) | 15 to >135 | ||
| Daphnia magna | 15 to >135 | |||
| Glyphosate | Rainbow Trout (Oncorhynchus mykiss) | 86 | ||
| Daphnia magna | 780 | |||
| Atrazine | Rainbow Trout (Oncorhynchus mykiss) | 4.5 | ||
| Daphnia magna | 6.9 | |||
| Green Algae (Selenastrum capricornutum) | 0.04 | |||
| Dicamba | Rainbow Trout (Oncorhynchus mykiss) | 135 | ||
| Bluegill Sunfish (Lepomis macrochirus) | 135 | |||
| Daphnia magna | 110 |
Table 3: Non-Target Organism Toxicity
| Herbicide | Organism | Acute Oral LD50 (mg/kg) | Contact LD50 (µ g/bee ) |
| This compound | Rat | >5,000 | >25 |
| Bobwhite Quail | >2,250 | ||
| Glyphosate | Rat | >5,000 | >100 |
| Bobwhite Quail | >3,851 | ||
| Atrazine | Rat | 672 | >97 |
| Mallard Duck | >2,000 | ||
| Dicamba | Rat | 1,039-1,401 | >100 |
| Mallard Duck | 2,009 |
Detailed Methodologies
The data presented in this guide are derived from studies conducted following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).
Soil Persistence (Half-life) Determination (Based on OECD Guideline 307)
The soil half-life of a herbicide is determined by studying its transformation under controlled aerobic and anaerobic conditions.
-
Test System: Soil samples with defined characteristics (e.g., texture, organic carbon content, pH, and microbial biomass) are used.
-
Application: The herbicide, often radiolabeled for tracking, is applied to the soil samples.
-
Incubation: The treated soil is incubated in the dark at a constant temperature and moisture level for a period of up to 120 days.
-
Sampling and Analysis: At regular intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent herbicide and its transformation products.
-
Data Analysis: The rate of dissipation of the herbicide is used to calculate its half-life (DT50), which is the time required for 50% of the initial concentration to degrade.
Aquatic Toxicity Testing
Fish Acute Toxicity Test (Based on OECD Guideline 203 / OCSPP 850.1075)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.
-
Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) for cold water fish and Bluegill Sunfish (Lepomis macrochirus) for warm water fish.
-
Exposure: Fish are exposed to a range of concentrations of the herbicide in a static, semi-static, or flow-through system for 96 hours.
-
Observations: Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.
Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)
This test assesses the concentration of a substance that causes immobilization in 50% of Daphnia magna (EC50) over a 48-hour period.
-
Test Organisms: Young daphnids (less than 24 hours old) are used.
-
Exposure: The daphnids are exposed to a series of herbicide concentrations for 48 hours.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 value at 48 hours is calculated.
Lemna sp. Growth Inhibition Test (Based on OECD Guideline 221)
This test evaluates the effect of a substance on the growth of the aquatic plant Lemna (duckweed) over a 7-day period.
-
Test Organisms: Cultures of Lemna gibba or Lemna minor are used.
-
Exposure: The plants are exposed to various concentrations of the herbicide in a nutrient medium for 7 days.
-
Measurements: The number of fronds and another measurement variable (e.g., frond area or dry weight) are recorded at the beginning and end of the test.
-
Data Analysis: The concentration that inhibits the growth rate by 50% (EC50) is determined.
Non-Target Plant Toxicity (Based on OECD Guideline 208)
This test assesses the effects of a substance on the emergence and early growth of terrestrial plants.
-
Test System: Seeds of various plant species are sown in soil treated with the herbicide.
-
Exposure: The herbicide is either incorporated into the soil or sprayed onto the surface.
-
Observations: Over a period of 14 to 21 days, seedling emergence, mortality, and any visible signs of phytotoxicity are recorded. At the end of the test, shoot height and biomass are measured.
-
Data Analysis: The effective concentration that causes a 50% reduction in a given parameter (e.g., emergence or biomass) (ER50) is calculated.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the modes of action of the compared herbicides at a cellular level.
Caption: Simplified signaling pathway of synthetic auxin herbicides (e.g., Dicamba) and the action of this compound.
Caption: Inhibition of the Shikimate Pathway by Glyphosate.
References
In-vitro vs. In-vivo Correlation of Diflufenzopyr Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diflufenzopyr is a semicarbazone herbicide that acts as an auxin transport inhibitor, disrupting the normal growth processes in susceptible plants.[1] Its primary mechanism involves blocking the cellular efflux of auxin, a key plant hormone, leading to an abnormal accumulation and subsequent phytotoxic effects. This guide provides a comparative analysis of the in-vitro and in-vivo activity of this compound, presenting available experimental data and detailed methodologies to facilitate further research and development.
Data Presentation
In-vitro Activity
Table 1: In-vitro Assay Parameters for Auxin Transport Inhibitors (General)
| Parameter | Description | Typical Assay | Expected Outcome for this compound |
| IC50 | The concentration of an inhibitor that causes 50% inhibition of a specific biological or biochemical function, such as auxin transport. | Auxin Transport Inhibition Assay | A specific IC50 value would quantify the potency of this compound in blocking auxin transport in a controlled cellular or membrane-based system. |
| Ki | The inhibition constant for an inhibitor, representing the concentration required to produce half-maximum inhibition. | Competitive Binding Assay | A specific Ki value would indicate the binding affinity of this compound to auxin efflux carriers. |
In-vivo Activity
In-vivo studies demonstrate the practical efficacy of this compound, particularly its synergistic action when combined with other herbicides like dicamba. This synergy allows for effective weed control at lower application rates of the partner herbicide.
Table 2: In-vivo Efficacy of this compound in Combination with Dicamba on Broadleaf Weeds
| Weed Species | Herbicide Treatment | LD50 (g/ha) | Synergistic Effect |
| Purple Cudweed (Gnaphalium purpureum) | Dicamba alone | 23 | - |
| Dicamba + 20% this compound | 20 | 13% increase in activity[2] | |
| Common Lespedeza (Kummerowia striata) | Dicamba alone | 36 | - |
| Dicamba + 20% this compound | 27 | 25% increase in activity[2] |
Experimental Protocols
In-vitro Auxin Transport Inhibition Assay (Hypothetical Protocol based on established methods)
This protocol describes a method to quantify the inhibitory effect of this compound on auxin transport in plant cell cultures or isolated membrane vesicles.
1. Plant Material and Cell Culture:
-
Use a well-characterized plant cell suspension culture, such as from Arabidopsis thaliana or tobacco (Nicotiana tabacum).
-
Maintain cells in a suitable liquid medium (e.g., Murashige and Skoog) with continuous agitation under controlled light and temperature conditions.
2. Radiolabeled Auxin Uptake/Efflux Assay:
-
Prepare a working solution of radiolabeled auxin, such as ³H-IAA (indole-3-acetic acid).
-
Aliquot cell suspension into a multi-well plate.
-
Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 30 minutes).
-
Initiate the assay by adding ³H-IAA to each well.
-
To measure efflux, first load the cells with ³H-IAA, wash, and then add this compound and measure the amount of ³H-IAA released into the medium over time.
-
Stop the reaction at various time points by rapidly filtering the cells and washing them with ice-cold buffer.
-
Quantify the radioactivity in the cells using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition of auxin transport for each this compound concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
In-vivo Greenhouse Efficacy Study
This protocol outlines a typical greenhouse experiment to evaluate the herbicidal efficacy of this compound on broadleaf weeds.[3][4]
1. Plant Growth:
-
Grow target broadleaf weed species (e.g., purple cudweed, common lespedeza) from seed in individual pots containing a standard potting mix.
-
Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Allow plants to reach a specific growth stage (e.g., 2-4 true leaves) before herbicide application.
2. Herbicide Application:
-
Prepare a stock solution of this compound and, if testing for synergy, the partner herbicide (e.g., dicamba).
-
Create a series of dilutions to apply a range of doses.
-
Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
Include a control group that is sprayed only with the carrier solution (e.g., water with a surfactant).
3. Efficacy Evaluation:
-
Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).
-
At the end of the experiment, harvest the above-ground biomass of the plants.
-
Dry the biomass in an oven until a constant weight is achieved and record the dry weight.
4. Data Analysis:
-
Calculate the percent weed control based on visual ratings and the reduction in dry weight compared to the untreated control.
-
Generate dose-response curves by plotting the percent control against the herbicide dose.
-
Determine the LD50 (lethal dose for 50% of the population) or GR50 (dose causing 50% growth reduction) from the dose-response curves.
-
For synergy analysis, use a recognized method such as the Colby's method to compare the observed response of the combination treatment with the expected response based on the individual herbicide activities.
Mandatory Visualization
Caption: Mechanism of action of this compound as an auxin transport inhibitor.
Caption: Workflow for an in-vitro auxin transport inhibition assay.
References
Quantitative Structure-Activity Relationship (QSAR) Studies of Semicarbazone Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel herbicides with high efficacy and selectivity is a critical endeavor in modern agriculture. Semicarbazones, a class of organic compounds, have shown promise as potent herbicides. Understanding the relationship between their chemical structure and herbicidal activity is paramount for designing more effective and environmentally benign weed control agents. This guide provides a comparative framework for Quantitative Structure-Activity Relationship (QSAR) studies of semicarbazone herbicides, detailing experimental protocols and data presentation in a structured manner.
Introduction to Semicarbazone Herbicides and QSAR
Semicarbazones are derivatives of aldehydes and ketones, characterized by the functional group C=NNHC(=O)NRR'. One notable example of a semicarbazone herbicide is diflufenzopyr, which functions by inhibiting auxin transport in susceptible plants. Auxins are a class of plant hormones that play a crucial role in various growth and developmental processes. Disruption of their transport leads to abnormal growth and ultimately, plant death.
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive synthesis and screening.
Experimental Protocols
A typical QSAR study for semicarbazone herbicides involves three main stages: synthesis of a series of compounds, evaluation of their herbicidal activity, and the development of the QSAR model.
Synthesis of Semicarbazone Derivatives
The synthesis of semicarbazone derivatives is generally a straightforward condensation reaction between a substituted aldehyde or ketone and a semicarbazide.
General Synthesis Protocol:
-
Dissolution: A substituted aromatic aldehyde or ketone (1 mmol) is dissolved in a suitable solvent, such as ethanol or a green solvent like ethyl lactate.
-
Addition of Semicarbazide: A solution of semicarbazide hydrochloride (1 mmol) in water is added to the aldehyde/ketone solution. A small amount of a catalyst, such as acetic acid, may be added, particularly for ketones.
-
Reaction: The reaction mixture is stirred at room temperature or refluxed for a period ranging from a few hours to 48 hours, depending on the reactivity of the starting materials.
-
Isolation and Purification: The resulting semicarbazone precipitate is collected by filtration, washed with cold solvent (e.g., water or ethanol), and dried. Further purification can be achieved by recrystallization from a suitable solvent.
-
Characterization: The structure and purity of the synthesized compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Evaluation of Herbicidal Activity
The herbicidal activity of the synthesized semicarbazone derivatives is assessed through bioassays on target weed species.
In Vitro Seedling Growth Assay:
-
Preparation of Test Solutions: Stock solutions of the test compounds are prepared in a solvent like dimethylformamide (DMF) and then diluted with water containing a surfactant (e.g., Tween-80) to various concentrations.
-
Seed Germination: Seeds of a model plant, such as Arabidopsis thaliana or a common weed species, are surface-sterilized and placed on agar plates or filter paper moistened with the test solutions.
-
Incubation: The plates are incubated in a growth chamber under controlled conditions of light and temperature.
-
Data Collection: After a set period (e.g., 7-14 days), the percentage of seed germination, root length, and shoot length are measured.
-
Determination of IC50: The concentration of the compound that inhibits 50% of the growth (IC50) is calculated and used as a measure of herbicidal activity. For QSAR studies, this is often converted to a logarithmic scale (pIC50).
Auxin Transport Inhibition Assay:
As the mode of action for some semicarbazone herbicides is auxin transport inhibition, a specific assay can be employed.
-
Plant Material: Arabidopsis thaliana seedlings expressing a DR5::GUS reporter gene, which shows GUS (β-glucuronidase) expression in response to auxin, are used.
-
Treatment: Seedlings are treated with the test compounds.
-
Auxin Application: An agar block containing radiolabeled auxin (e.g., ³H-IAA) is applied to the shoot-root junction or the root tip.
-
Measurement of Auxin Transport: The amount of radioactivity transported to different parts of the root is measured using a scintillation counter. A reduction in transported radioactivity compared to a control indicates inhibition of auxin transport.
QSAR Modeling Workflow
The development of a robust QSAR model follows a systematic workflow.
Data Presentation for Comparative Analysis
To facilitate comparison, quantitative data from a hypothetical QSAR study on a series of semicarbazone derivatives are presented below.
Table 1: Hypothetical Semicarbazone Derivatives and their Herbicidal Activity
| Compound ID | R1 | R2 | pIC50 |
| 1 | H | H | 4.25 |
| 2 | 4-Cl | H | 5.10 |
| 3 | 4-NO2 | H | 5.85 |
| 4 | 4-CH3 | H | 4.80 |
| 5 | H | CH3 | 4.35 |
| 6 | 4-Cl | CH3 | 5.25 |
| 7 | 4-NO2 | CH3 | 6.05 |
| 8 | 4-CH3 | CH3 | 4.95 |
| ... | ... | ... | ... |
Table 2: Selected Molecular Descriptors for the Hypothetical Semicarbazone Series
| Compound ID | LogP | Molar Volume (ų) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |
| 1 | 2.15 | 150.2 | 3.45 | -6.21 | -1.54 |
| 2 | 2.85 | 160.5 | 4.12 | -6.45 | -1.89 |
| 3 | 2.10 | 165.8 | 5.89 | -6.98 | -2.54 |
| 4 | 2.65 | 168.4 | 3.21 | -6.10 | -1.45 |
| 5 | 2.45 | 164.3 | 3.55 | -6.18 | -1.50 |
| 6 | 3.15 | 174.6 | 4.25 | -6.40 | -1.85 |
| 7 | 2.40 | 179.9 | 6.01 | -6.92 | -2.50 |
| 8 | 2.95 | 182.5 | 3.35 | -6.05 | -1.40 |
| ... | ... | ... | ... | ... | ... |
Table 3: Statistical Parameters of a Hypothetical QSAR Model
| Parameter | Value | Description |
| n | 20 | Number of compounds in the training set |
| R² | 0.92 | Coefficient of determination |
| Q² | 0.85 | Cross-validated R² |
| F-statistic | 55.6 | Fisher's test value |
| Standard Error | 0.15 | Standard error of the estimate |
A hypothetical QSAR equation derived from this data might look like:
pIC50 = 0.85 * LogP + 0.01 * Molar Volume - 0.5 * LUMO + 2.54
This equation suggests that higher lipophilicity (LogP) and a lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) are favorable for herbicidal activity in this hypothetical series.
Visualization of the Herbicidal Mode of Action
The inhibition of auxin transport is a key mechanism for semicarbazone herbicides like this compound. The following diagram illustrates this process.
Conclusion
This guide provides a comprehensive overview of the QSAR methodology as applied to semicarbazone herbicides. By systematically synthesizing derivatives, evaluating their biological activity, and building predictive computational models, researchers can accelerate the discovery and optimization of novel herbicidal agents. The presented protocols, data tables, and diagrams offer a structured approach for conducting and reporting such studies, fostering a deeper understanding of the structure-activity relationships that govern the efficacy of this important class of compounds. The ultimate goal is the rational design of next-generation herbicides that are not only potent but also possess favorable environmental profiles.
Independent Laboratory Validation of Diflufenzopyr Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of independently validated analytical methods for the quantification of Diflufenzopyr, a systemic herbicide that functions by inhibiting auxin transport in plants. The information presented is intended to assist researchers, scientists, and professionals in drug and pesticide development in selecting the most appropriate analytical strategy for their specific needs. This document summarizes quantitative performance data, details experimental protocols, and visualizes the herbicidal mode of action.
Comparison of Analytical Methods
The selection of an analytical method for this compound is contingent on the matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Ultraviolet (UV) detection, and Gas Chromatography (GC) combined with MS are the most prevalent techniques. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol is frequently employed for complex matrices like soil and plant tissues.
Below is a summary of typical performance data for different analytical approaches.
| Method | Matrix | Linearity (r²) | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Water | >0.995[1] | 70-120[1] | 0.1 µg/kg[1] | 0.5 µg/kg[1] |
| GC-MS/MS with QuEChERS | Soil | ≥0.99 | 70-120 | 0.1-10 ng/g | 0.1-25 ng/g |
| HPLC-UV | Formulations | >0.999 | 98-102 | ~0.05 ppm | ~0.5 ppm |
Experimental Protocols
LC-MS/MS Method for Water Samples
This method is adapted from the validated BASF Analytical Method No. R0039.[1]
Sample Preparation:
-
Fortify water samples (10 mL) with this compound standard.
-
Filter the sample through a 0.45-µm PTFE syringe filter directly into an autosampler vial for analysis.
Chromatographic Conditions:
-
HPLC System: Agilent 1290 HPLC System or equivalent.
-
Column: Phenomenex Kinetex PFP (2.1 x 100 mm, 1.7-µm).
-
Column Temperature: 30.0°C.
-
Mobile Phase:
-
A: 10 mM ammonium formate + 1% formic acid in HPLC grade water.
-
B: 10 mM ammonium formate + 1% formic acid in HPLC grade methanol.
-
-
Gradient: A time-based gradient altering the percentage of mobile phases A and B.
-
Injection Volume: 40.0 µL.
Mass Spectrometry Conditions:
-
MS System: AB Sciex 5500 Triple Quadrupole Mass Spectrometer or equivalent.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Monitored Transitions:
-
Quantitative: m/z 335.0 → 206.1.
-
Confirmatory: m/z 335.0 → 162.2.
-
QuEChERS Extraction and GC-MS/MS Analysis for Soil Samples
This is a generalized protocol based on common QuEChERS methods for pesticide residue analysis in soil.
Sample Preparation (QuEChERS):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile extract) to a microcentrifuge tube containing a dispersive solid-phase extraction (d-SPE) cleanup mixture (e.g., MgSO₄ and PSA).
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for GC-MS/MS analysis.
GC-MS/MS Conditions:
-
GC System: Agilent GC-MS/MS system or equivalent.
-
Column: HP-5ms or equivalent capillary column.
-
Inlet Temperature: 250-280°C.
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for this compound.
HPLC-UV Method for Formulation Analysis
This protocol is a general guideline for the analysis of this compound in commercial formulations.
Sample Preparation:
-
Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the solution to a known volume to bring the concentration of this compound within the calibrated range of the instrument.
-
Filter the solution through a 0.45-µm filter before injection.
Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a buffered aqueous solution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10-20 µL.
Mechanism of Action: Inhibition of Auxin Transport
This compound exerts its herbicidal effect by disrupting the normal flow of auxin, a critical plant hormone that regulates growth and development. This disruption is achieved by inhibiting the proteins responsible for transporting auxin out of plant cells. The following diagram illustrates the polar auxin transport pathway and the inhibitory action of this compound.
Caption: Polar Auxin Transport Inhibition by this compound.
References
Safety Operating Guide
Proper Disposal of Diflufenzopyr: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Diflufenzopyr. This document provides immediate safety and logistical information, including operational and disposal plans, to ensure the responsible management of this herbicide in a laboratory setting.
This compound is a semicarbazone herbicide that acts as an auxin transport inhibitor, disrupting plant growth.[1] Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety. This guide outlines the necessary procedures for the safe handling and disposal of this compound, its containers, and any contaminated materials.
Environmental Fate and Toxicity
Understanding the environmental persistence and toxicity of this compound is critical for appreciating the importance of proper disposal.
Environmental Fate:
This compound is subject to degradation in the environment through microbial action and sunlight. Its potential to leach into groundwater is low; however, it has a high potential for surface runoff.
| Parameter | Value | Reference |
| Soil Half-Life | 87 days | [1] |
| Hydrolysis Half-Life | 13 days (pH 5), 24 days (pH 7), 26 days (pH 9) | [2] |
| Water Photolysis Half-Life | 7 days (pH 5), 17 days (pH 7), 13 days (pH 9) | |
| Soil Photolysis Half-Life | 14 days | |
| Soil Adsorption Coefficient (Koc) | 18 to 156 (very high mobility) |
Toxicity Data:
This compound exhibits varying levels of toxicity to different organisms. It is crucial to handle this chemical with appropriate personal protective equipment to minimize exposure.
| Organism | Test | Result | Toxicity Classification | Reference |
| Avian (unspecified) | Acute Oral LD50 | >2250 mg/kg | Practically non-toxic | |
| Small Mammals (rat) | Acute Oral LD50 | >5000 mg/kg (technical grade) | Practically non-toxic | |
| Freshwater Organisms | LC50 | 15 to >135 mg/L | Slightly to practically non-toxic | |
| Estuarine/Marine Organisms | LC50 or EC50 | 18.9 to >138 ppm | Slightly to practically non-toxic |
Disposal Procedures
The primary recommendation for the disposal of this compound is to treat it as hazardous waste and follow all federal, state, and local regulations. It is essential to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for specific guidance. While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its characteristics may require it to be managed as such.
Logical Workflow for this compound Waste Management
Caption: Logical workflow for the proper disposal of this compound waste.
Experimental Protocols
Protocol 1: Triple Rinsing of Empty this compound Containers
Properly rinsing empty containers can render them non-hazardous, allowing for disposal as regular solid waste, depending on institutional policies. The rinsate, however, must be collected and disposed of as hazardous waste.
Materials:
-
Empty this compound container
-
Appropriate solvent (typically water, unless the formulation specifies otherwise)
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Labeled hazardous waste container for rinsate
Procedure:
-
Ensure all PPE is worn correctly.
-
Empty the contents of the this compound container into the appropriate application or waste vessel, allowing it to drain for at least 30 seconds after the steady flow has stopped.
-
Add a volume of the appropriate solvent to the container, filling it to approximately 25% of its capacity.
-
Securely cap the container and shake vigorously for at least 30 seconds to ensure the solvent contacts all interior surfaces.
-
Pour the rinsate into a designated and clearly labeled hazardous waste container. Allow the empty container to drain for at least 30 seconds.
-
Repeat steps 3-5 two more times for a total of three rinses.
-
After the final rinse, allow the container to air dry completely.
-
Deface the original product label on the container to prevent misuse.
-
Dispose of the clean, dry container in accordance with your institution's guidelines for non-hazardous solid waste.
Protocol 2: Spill Cleanup Procedure for this compound
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.
Materials:
-
Spill containment kit (including absorbent materials like vermiculite, sand, or commercial sorbents)
-
Heavy-duty plastic bags for waste disposal
-
Decontamination solution (e.g., detergent and water)
-
PPE: chemical-resistant gloves, safety goggles, lab coat, and a respirator if the spill generates dust or aerosols
-
Shovel or scoop and dustpan
Procedure:
-
Control the Spill: Immediately alert others in the area and ensure the spill is contained to prevent spreading. If the source of the spill is a leaking container, place it in a larger, secondary container.
-
Absorb the Spill:
-
For liquid spills, cover the spill with an appropriate absorbent material.
-
For solid spills, lightly moisten the material with water to prevent dust from becoming airborne, then cover with absorbent.
-
-
Collect the Waste: Carefully scoop the absorbed material and any contaminated soil or other items into a heavy-duty, leak-proof plastic bag or a designated hazardous waste container.
-
Decontaminate the Area:
-
Clean the spill area with a detergent and water solution.
-
Use additional absorbent material to soak up the cleaning solution.
-
Place the used absorbent material into the hazardous waste bag.
-
-
Package and Label: Seal the waste bag or container and label it clearly as "this compound Spill Debris" with the date of the spill.
-
Dispose of Waste: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed contractor.
-
Personal Decontamination: Remove and decontaminate or dispose of all PPE worn during the cleanup. Wash hands and any exposed skin thoroughly with soap and water.
Protocol 3: Analysis of this compound in Water by LC-MS/MS
This protocol is for the quantitative determination of this compound in water samples.
Materials and Equipment:
-
High-Performance Liquid Chromatograph with a tandem mass spectrometer (LC-MS/MS)
-
Analytical standards of this compound
-
Methanol, acetonitrile, and ammonium carbonate (reagent grade)
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
0.45 µm syringe filters
-
Standard laboratory glassware and pipettes
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions of the stock solution to create a series of calibration standards at known concentrations.
-
-
Sample Preparation (for metabolite M2, as an example of extraction):
-
Place 100 mL of the water sample into a separatory funnel.
-
Fortify with a known amount of standard if performing recovery studies.
-
Add 20 mL of dichloromethane and 15 g of sodium chloride. Shake to dissolve and allow the layers to separate.
-
Drain the lower dichloromethane layer through anhydrous sodium sulfate to remove moisture.
-
Repeat the extraction twice more with 20 mL portions of dichloromethane.
-
Combine the extracts and concentrate under vacuum.
-
Add acetonitrile and re-concentrate to remove all dichloromethane.
-
Reconstitute the final extract in a known volume of 50 mM ammonium carbonate.
-
Filter the sample through a 0.45 µm syringe filter before analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample and calibration standards into the LC-MS/MS system.
-
Use an appropriate chromatographic column and mobile phase gradient to achieve separation of this compound from other components.
-
Set the mass spectrometer to monitor for the specific parent and daughter ion transitions of this compound.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Disclaimer: The information provided in this document is intended for guidance in a laboratory setting. Always consult the Safety Data Sheet (SDS) for this compound and follow all applicable federal, state, and local regulations for chemical handling and waste disposal. Your institution's Environmental Health and Safety department is the primary resource for specific disposal procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
